molecular formula C10H10O3 B1357117 8-Methoxy-4-Chromanone CAS No. 20351-79-5

8-Methoxy-4-Chromanone

Cat. No.: B1357117
CAS No.: 20351-79-5
M. Wt: 178.18 g/mol
InChI Key: WZJYZLCMFSEJEZ-UHFFFAOYSA-N
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Description

8-Methoxy-4-Chromanone is a chroman-4-one derivative, an important heterobicyclic scaffold in medicinal chemistry. The chroman-4-one core consists of a benzene ring fused to a 2,3-dihydro-γ-pyranone system, distinguishing it from chromones by the absence of a C2–C3 double bond . This structure is a recognized "privileged scaffold" for designing novel bioactive compounds . As a synthetic intermediate, this compound serves as a versatile precursor. For instance, it has been utilized in the enantioselective synthesis of complex molecules such as the optical isomers of nipradilol . Researchers value this compound for developing derivatives with potential pharmacological activities, as the chromanone template is associated with a wide range of biological properties, including anticancer, antimicrobial, and anti-inflammatory effects . Methoxy-substituted chromanones, in particular, are of significant interest in structure-activity relationship (SAR) studies aimed at discovering new lead compounds . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this chemical with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methoxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-12-9-4-2-3-7-8(11)5-6-13-10(7)9/h2-4H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJYZLCMFSEJEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20482485
Record name 8-Methoxy-4-Chromanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20351-79-5
Record name 8-Methoxy-4-Chromanone
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Record name 8-methoxy-3,4-dihydro-2H-1-benzopyran-4-one
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Foundational & Exploratory

8-Methoxy-4-Chromanone chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and known biological activities of 8-Methoxy-4-Chromanone. The information is curated for professionals in research and drug development, with a focus on delivering precise data and actionable experimental insights.

Chemical Properties and Structure

This compound, with the IUPAC name 8-methoxy-2,3-dihydrochromen-4-one, is a heterocyclic compound featuring a chromanone core. This structure consists of a benzene ring fused to a dihydropyranone ring, with a methoxy group substitution at the C-8 position. The absence of a C2-C3 double bond distinguishes it from the related chromones.

The presence of the methoxy group and the carbonyl function on the chromanone scaffold makes it a versatile intermediate in organic synthesis, particularly in the development of novel bioactive molecules.[1] Chromanone derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₁₀H₁₀O₃[1]
Molecular Weight 178.18 g/mol [2]
CAS Number 20351-79-5
Melting Point 89 °C[2]
Boiling Point 319.9 °C at 760 mmHg
Density 1.205 g/cm³
XLogP3 1.3[2]
Topological Polar Surface Area 35.5 Ų[2]
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 3[2]
Rotatable Bond Count 1[2]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of chromanone derivatives are crucial for researchers. The following sections provide cited experimental protocols.

Synthesis of Chroman-4-ones (General Procedure)

This protocol describes a general method for the synthesis of chroman-4-one derivatives via a base-mediated aldol condensation using microwave irradiation, which can be adapted for this compound.

Materials:

  • Appropriate 2'-hydroxyacetophenone (e.g., 2'-hydroxy-3'-methoxyacetophenone for this compound synthesis)

  • Appropriate aldehyde (1.1 equiv)

  • Diisopropylamine (DIPA) (1.1 equiv)

  • Ethanol (EtOH)

  • Dichloromethane (CH₂Cl₂)

  • 10% Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a 0.4 M solution of the appropriate 2′-hydroxyacetophenone in ethanol, add the corresponding aldehyde (1.1 equivalents) and diisopropylamine (1.1 equivalents).

  • Heat the mixture using microwave irradiation at 160–170 °C for 1 hour.

  • After cooling, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and finally brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired chroman-4-one.[3][4]

Purification by Column Chromatography

Column chromatography is a standard and effective method for the purification of chromanone derivatives.

Materials:

  • Crude this compound

  • Silica gel (60-120 or 230-400 mesh)

  • Eluent system (e.g., Ethyl acetate/Hexanes or Petroleum ether/Ethyl acetate)

  • Glass chromatography column

  • Sand (acid-washed)

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Column Packing (Wet Slurry Method):

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Secure the column vertically and add a small plug of glass wool or cotton at the bottom, followed by a thin layer of sand.

    • Pour the silica gel slurry into the column, continuously tapping the column to ensure even packing and remove air bubbles.

    • Allow the silica to settle and drain the excess solvent until the solvent level is just above the silica bed. Add a protective layer of sand on top.[5][6]

  • Sample Loading (Dry Loading):

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to the dissolved product and evaporate the solvent to obtain a free-flowing powder.

    • Carefully add this powder to the top of the prepared column.[6]

  • Elution and Fraction Collection:

    • Begin elution with the chosen solvent system, starting with a low polarity (e.g., 10% Ethyl acetate in Hexanes) and gradually increasing the polarity if necessary.

    • Collect fractions in separate test tubes.[5]

  • Monitoring and Product Isolation:

    • Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[6]

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for the structural elucidation of this compound.

  • Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃).

  • Analysis: Acquire the ¹H NMR spectrum. The expected signals for this compound are: δ 6.92 (d, J=5.8 Hz, 2H), 6.88-6.80 (m, 1H), 4.43 (ddd, J=11.2, 6.6, 4.4 Hz, 1H), 4.38-4.31 (m, 1H), 4.05 (t, J=6.0 Hz, 1H), 3.89 (s, 3H), 2.36 (tdd, J=5.8, 4.1, 1.6 Hz, 2H).[2]

High-Performance Liquid Chromatography (HPLC): While a specific protocol for this compound is not detailed in the searched literature, a general reverse-phase HPLC method for related phenolic compounds can be adapted.

  • Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (or methanol) and water, with a small amount of acidifier like formic acid or phosphoric acid for better peak shape.

  • Detection: UV detection at an appropriate wavelength (e.g., 254 nm or 300 nm).

  • Method Development: An isocratic or gradient elution can be developed to achieve optimal separation from impurities.[7][8]

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, research on structurally related chromanone derivatives provides valuable insights into its potential biological mechanisms. A notable example is the effect of (E)-5-hydroxy-7-methoxy-3-(2-hydroxybenzyl)-4-chromanone (HMC), a homoisoflavonoid with a similar core structure, on hepatic steatosis. HMC has been shown to attenuate free fatty acid-induced lipid accumulation in HepG2 cells by activating the AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα) signaling pathways.[3][9]

Activation of AMPK leads to the inhibition of lipogenesis by downregulating sterol regulatory element-binding protein 1c (SREBP-1c) and its target genes, such as fatty acid synthase (FAS).[3][9] Simultaneously, activation of PPARα promotes fatty acid oxidation by upregulating the expression of genes like carnitine palmitoyltransferase 1 (CPT1) and acyl-CoA oxidase 1 (ACOX1).[3][9]

The following diagram illustrates the proposed mechanism of action for this related chromanone derivative.

AMPK_PPARa_Pathway cluster_extracellular Extracellular cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Chromanone_Derivative Chromanone Derivative (e.g., HMC) AMPK AMPK Chromanone_Derivative->AMPK PPARa PPARα Chromanone_Derivative->PPARa pAMPK p-AMPK (Active) AMPK->pAMPK Activation SREBP1c SREBP-1c pAMPK->SREBP1c Inhibition FAS Fatty Acid Synthase (FAS) SREBP1c->FAS Activation Lipogenesis Lipogenesis FAS->Lipogenesis pPPARa Activated PPARα PPARa->pPPARa Activation CPT1 CPT1 pPPARa->CPT1 Upregulation ACOX1 ACOX1 pPPARa->ACOX1 Upregulation Fatty_Acid_Oxidation Fatty Acid Oxidation CPT1->Fatty_Acid_Oxidation ACOX1->Fatty_Acid_Oxidation

References

An In-depth Technical Guide to 8-Methoxy-4-Chromanone (CAS: 20351-79-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Methoxy-4-Chromanone, with CAS number 20351-79-5, is a heterocyclic organic compound belonging to the chromanone class. The chroman-4-one framework is recognized as a "privileged scaffold" in medicinal chemistry, serving as a foundational structure for the development of novel bioactive compounds with a wide range of therapeutic applications.[1] This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic data, synthesis, and chemical utility of this compound, positioning it as a valuable intermediate in synthetic organic chemistry and drug discovery. The document details experimental protocols and visualizes key processes to support its use in a research and development setting.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in chemical reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 20351-79-5[2][3]
Molecular Formula C₁₀H₁₀O₃[3][4]
Molecular Weight 178.18 g/mol [2]
Exact Mass 178.062994 g/mol [2]
Melting Point 89 °C[3][4]
Boiling Point 319.9 °C at 760 mmHg[4]
Density 1.205 g/cm³[4]
Appearance Solid[4]
Topological Polar Surface Area 35.5 Ų[2]
XLogP3 1.3[2]

Table 2: Spectroscopic Data for this compound

SpectroscopyDataReference(s)
¹H NMR (400 MHz, CDCl₃) δ (ppm): 6.92 (d, J=5.8 Hz, 2H), 6.88-6.80 (m, 1H), 4.43 (ddd, J=11.2, 6.6, 4.4 Hz, 1H), 4.38-4.31 (m, 1H), 4.05 (t, J=6.0 Hz, 1H), 3.89 (s, 3H), 2.36 (tdd, J=5.8, 4.1, 1.6 Hz, 2H)[2]
¹³C NMR Data not explicitly available in cited literature. Predicted shifts based on the chromanone scaffold suggest a carbonyl carbon (C4) signal around 190 ppm, aromatic carbons between 110-160 ppm, the methoxy carbon around 56 ppm, and aliphatic carbons (C2, C3) between 20-70 ppm.
Infrared (IR) Data not explicitly available. Characteristic absorptions are expected for the C=O (ketone) stretch around 1680 cm⁻¹, aromatic C=C stretches around 1600-1450 cm⁻¹, and C-O (ether) stretches around 1250-1050 cm⁻¹.
Mass Spectrometry (MS) Data not explicitly available. The molecular ion peak (M⁺) would be expected at m/z = 178.

Synthesis and Reactions

This compound is a valuable synthetic intermediate. While specific protocols for its direct synthesis are not widely detailed, general methods for chromanone synthesis are well-established, typically involving the intramolecular cyclization of a phenolic precursor. A common strategy is the intramolecular Houben-Hoesch reaction of 3-aryloxypropanenitriles.[5]

The utility of this compound as a building block is demonstrated in various chemical transformations.

Experimental Protocol: Reaction of this compound with TOSMIC

The following protocol details a reaction where this compound is used as a starting material.[2]

Objective: To synthesize a novel derivative from this compound.

Materials:

  • This compound (0.320 g, 1.796 mmol)

  • (Toluenesulfonyl)methyl isocyanide (TOSMIC) (0.365 g, 1.870 mmol)

  • Dimethoxyethane (DME) (6 mL)

  • Potassium tert-butoxide (1 M in THF, 2.96 mL, 2.96 mmol)

  • Water (deionized)

  • Methyl tert-butyl ether (MTBE)

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • In a 25 mL round-bottom flask, dissolve this compound and TOSMIC in dimethoxyethane.

  • Cool the solution to -30 °C using an ice/acetone bath under a nitrogen atmosphere.

  • Slowly add the potassium tert-butoxide solution over 30 minutes, ensuring the internal temperature does not exceed -15 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by adding 10 mL of water.

  • Extract the aqueous layer with methyl tert-butyl ether (2 x 100 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via silica gel chromatography (e.g., using a gradient of 0 to 100% ethyl acetate in heptanes) to yield the title compound.

G cluster_reactants Reactants cluster_process Reaction & Workup cluster_purification Purification A This compound P1 1. Dissolve & Cool to -30°C (Nitrogen Atmosphere) A->P1 B TOSMIC B->P1 C Potassium tert-butoxide P2 2. Slow addition of Base (T < -15°C) C->P2 D DME / THF (Solvents) D->P1 P1->P2 P3 3. Warm to RT & Stir Overnight P2->P3 P4 4. Quench with Water P3->P4 P5 5. Liquid-Liquid Extraction (MTBE) P4->P5 P6 6. Dry & Concentrate P5->P6 Purify Silica Gel Chromatography P6->Purify Product Final Product Purify->Product

Caption: Experimental workflow for the reaction of this compound.

Biological Significance and Drug Development Applications

The chroman-4-one scaffold is a cornerstone in the synthesis of flavonoids and other biologically active molecules.[6] Derivatives of this core structure are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[6][7]

Methoxy-substituted chromanones, in particular, are of significant interest in structure-activity relationship (SAR) studies. The position and number of methoxy groups can profoundly influence the biological activity of the resulting compounds.[8] For example, the presence of methoxy groups has been shown to enhance the pro-oxidant properties of some chromanone derivatives, a mechanism that can be exploited for cytotoxic activity against cancer cells.[8]

This compound serves as a key precursor for more complex molecules. For instance, it has been utilized in the enantioselective synthesis of the optical isomers of nipradilol, a beta-blocker with alpha-blocking and nitric oxide-donating properties.[1] This highlights its role as a versatile starting material for creating pharmacologically relevant compounds.

G cluster_derivatization Synthetic Derivatization cluster_applications Potential Biological Activities A This compound (Core Scaffold) B Condensation Substitution Ring-opening, etc. A->B Serves as Precursor C Diverse Library of Chromanone Derivatives B->C Generates D Anticancer C->D E Antimicrobial C->E F Anti-inflammatory C->F G Antioxidant C->G H Other Therapeutic Targets (e.g., Nipradilol) C->H

References

Unveiling the Natural Sources of 8-Methoxy-4-Chromanone Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the botanical origins, quantification, and isolation of 8-methoxy-chromone analogues, with a focus on their anti-inflammatory activity.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the natural sources of 8-methoxy-4-chromanone and its closely related, naturally occurring analogues. While direct evidence for this compound as a natural product is scarce, a wealth of scientific literature points to the existence of numerous 8-methoxy-substituted 2-(2-phenylethyl)chromones in the resinous heartwood of Aquilaria species, commonly known as agarwood. This guide will focus on these natural analogues, providing quantitative data, detailed experimental protocols for their isolation, and an exploration of their biological activities, including their impact on inflammatory signaling pathways.

Natural Sources and Distribution

The primary natural sources of 8-methoxy-chromone derivatives are various species of the genus Aquilaria, belonging to the Thymelaeaceae family. These compounds are key constituents of the fragrant resinous wood, or agarwood, which is formed in response to injury or infection. Several Aquilaria species have been identified as producers of these valuable secondary metabolites.

Table 1: Natural Sources of 8-Methoxy-2-(2-phenylethyl)chromone Derivatives

Compound NamePlant SourcePlant PartReference
5-hydroxy-8-methoxy-2-[2-(4-methoxyphenyl)ethyl]chromoneAquilaria sinensisResinous wood (Agarwood)[1][2]
8-methoxy-2-(2-phenylethyl)chromoneInduced Agarwood (Aquilaria sp.)Resinous wood (Agarwood)[3]
7-hydroxy-8-methoxy-2-(2-phenylethyl)chromoneAquilaria sp.Resinous wood (Agarwood)[4]
5,8-dihydroxy-6-methoxy-2-(2-phenylethyl)chromoneAquilaria sinensisResinous wood (Agarwood)[5]
6,7-dihydroxy-5,8-dimethoxy-5,6,7,8-tetrahydro-2-(2-phenylethyl)chromoneAquilaria sinensisResinous wood (Agarwood)[6]

Quantitative Analysis of 8-Methoxy-Chromone Derivatives in Agarwood

The concentration of 2-(2-phenylethyl)chromones, including their 8-methoxy derivatives, in agarwood can vary significantly depending on the Aquilaria species, the geographical origin, the method of induction (if any), and the age of the resin. Quantitative data is often reported as relative content or as the yield from a specific extraction process.

Table 2: Quantitative Data of Methoxy-Substituted 2-(2-phenylethyl)chromones in Agarwood

Compound NamePlant SourceInduction MethodAnalytical MethodReported QuantityReference
6-methoxy-2-(2-phenylethyl)chromoneAquilaria sinensis ("Qi-Nan" clones)Artificial holingGC-QTOF-MSHigh relative content, identified as a key differential metabolite[7]
6-methoxy-2-[2-(3-methoxy-4-hydroxyphenyl)ethyl]chromoneAquilaria sp.Not specifiedSilica gel column chromatography10 mg isolated from 36.8 g of ether extract[4]
7-hydroxy-8-methoxy-2-(2-phenylethyl)chromoneAquilaria sp.Not specifiedSilica gel column chromatography3.1 mg isolated from 36.8 g of ether extract[4]
5,8-dihydroxy-6-methoxy-2-(2-phenylethyl)chromoneAquilaria sinensisWhole-tree agarwood-inducing techniqueSemi-preparative liquid chromatography7.3 mg isolated from the crude extract[5]
Total 2-(2-phenylethyl)chromones (PECs)Aquilaria sinensis ("Qi-Nan" clones)Artificial holing (6 months)GC-MS76.78 ± 1.55% of the ethanol extract[7]
Total 2-(2-phenylethyl)chromones (PECs)Aquilaria sinensis ("Qi-Nan" clones)Artificial holing (12 months)GC-MS71.82 ± 5.30% of the ethanol extract[7]
Total 2-(2-phenylethyl)chromones (PECs)Aquilaria sinensis ("Qi-Nan" clones)Artificial holing (24 months)GC-MS69.35 ± 1.50% of the ethanol extract[7]

Experimental Protocols: Extraction and Isolation

The isolation of 8-methoxy-2-(2-phenylethyl)chromone derivatives from agarwood typically involves solvent extraction followed by various chromatographic techniques. The following is a generalized protocol based on methodologies reported in the scientific literature.

General Extraction and Fractionation Workflow

G General Workflow for Chromone Extraction and Isolation start Powdered Agarwood extraction Solvent Extraction (e.g., Ethanol, Methanol, Ether) start->extraction concentration Concentration under reduced pressure extraction->concentration crude_extract Crude Extract concentration->crude_extract partition Solvent Partitioning (e.g., with Petroleum Ether, Ethyl Acetate) crude_extract->partition fractions Fractions of varying polarity partition->fractions chromatography Column Chromatography (Silica Gel, ODS) fractions->chromatography subfractions Sub-fractions chromatography->subfractions purification Preparative HPLC or Sephadex LH-20 subfractions->purification compounds Isolated 8-Methoxy-Chromone Derivatives purification->compounds G Inhibition of the NF-κB Signaling Pathway by 8-Methoxy-Chromone Derivatives cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 binds ikk IKK Complex tlr4->ikk activates ikba IκBα ikk->ikba phosphorylates p65_p50 p65/p50 (NF-κB) p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc translocates to p65_p50_ikba p65/p50-IκBα (Inactive Complex) p65_p50_ikba->p65_p50 releases nucleus Nucleus dna DNA p65_p50_nuc->dna binds to genes Pro-inflammatory Gene Transcription dna->genes activates chromone 8-Methoxy-Chromone Derivatives chromone->ikk inhibits chromone->p65_p50 inhibits translocation

References

The Ascendant Therapeutic Potential of 8-Methoxy-4-Chromanone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chroman-4-one scaffold, a privileged heterocyclic system, has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds. Among the various substituted chromanones, derivatives bearing a methoxy group at the 8-position are emerging as a promising class of molecules with diverse pharmacological activities. This technical guide provides an in-depth overview of the current understanding of the biological activities of 8-methoxy-4-chromanone derivatives, with a focus on their anticancer, antioxidant, and antimicrobial properties. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutics.

Synthesis of this compound Derivatives

The synthesis of the this compound core and its derivatives can be achieved through several synthetic routes. A common approach involves the intramolecular cyclization of a corresponding phenoxypropanoic acid or the reaction of a substituted phenol with an appropriate three-carbon synthon.

One illustrative synthetic pathway to a related 7-methoxy-4-chromanone involves the reaction of 3-methoxyphenol with 3-chloropropionyl chloride, followed by an intramolecular Friedel-Crafts cyclization. While specific literature detailing a wide array of this compound syntheses is not abundant, the general principles of chromanone synthesis are applicable. For instance, the synthesis of 7-methoxy-4-chromanone has been reported to proceed via the reaction of resorcinol with 3-chloropropionic acid in the presence of trifluoromethanesulfonic acid, followed by methylation. A similar strategy could be adapted using 2-methoxy-substituted phenols as starting materials to access the 8-methoxy scaffold.

Biological Activities of Methoxy-Substituted 4-Chromanone Derivatives

While extensive quantitative data specifically for a broad range of this compound derivatives is limited in the current literature, studies on closely related methoxy-substituted chromanones provide valuable insights into their potential biological activities. The following sections summarize the available data on their anticancer, antioxidant, and antimicrobial properties.

Anticancer Activity

Chromanone derivatives have demonstrated significant potential as anticancer agents, and the presence of methoxy groups can modulate this activity. Studies on various methoxy-substituted chromanones and related chalcones have reported cytotoxic effects against several cancer cell lines. For example, certain 3-benzylidenechroman-4-ones, which are structurally related to the core scaffold, have shown potent antiproliferative activity.

Table 1: Anticancer Activity of Selected Methoxy-Substituted Chromanone and Related Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
(E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-oneHeLa3.204[1]
(E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-oneMCF-73.849[1]
7,8-dimethoxy-3-(4-methoxybenzoyl)-2-(4-methoxyphenyl)chroman-4-one derivative (15e)MCF-73.62[2]
7,8-dimethoxy-3-(4-methoxybenzoyl)-2-(4-methoxyphenyl)chroman-4-one derivative (15i)A5492.58[2]
7,8-dimethoxy-3-(4-methoxybenzoyl)-2-(4-methoxyphenyl)chroman-4-one derivative (16c)MCF-74.12[2]
4-anilinoquinolinylchalcone derivative (4a)MDA-MB-2310.11[3][4]
4-anilinoquinolinylchalcone derivative (4d)MDA-MB-2310.18[3][4]

Note: The data presented is for a variety of methoxy-substituted chromanone and chalcone derivatives, as comprehensive data for a series of this compound derivatives is not currently available.

Antioxidant Activity

The antioxidant properties of chromanone derivatives are attributed to their ability to scavenge free radicals and chelate metal ions. The position and nature of substituents on the chromanone ring, including methoxy groups, can influence this activity. While specific EC50 values for a range of this compound derivatives are not well-documented, studies on other methoxy-substituted chromanones have demonstrated their antioxidant potential. For instance, a series of 6-hydroxy-7-methoxy-4-chromanone- and chroman-2-carboxamides were synthesized and evaluated for their antioxidant activities, with some derivatives showing potent inhibition of lipid peroxidation.[5]

Table 2: Antioxidant Activity of Selected Methoxy-Substituted Chromanone Derivatives

Compound/DerivativeAssayEC50/IC50 (µM)Reference
6-hydroxy-7-methoxy-chroman-2-carboxamide (3d)DPPH radical scavengingComparable to Trolox[5][6]
N-arylsubstituted-chroman-2-carboxamides (3d and 3e)Lipid peroxidation inhibition25-40 times more potent than Trolox[5][6]

Note: The data presented is for closely related methoxy-substituted chromanone derivatives due to the limited availability of specific data for this compound derivatives.

Antimicrobial Activity

Chromanone derivatives have also been investigated for their antimicrobial properties against a range of bacteria and fungi. The presence and position of methoxy groups can impact the spectrum and potency of their antimicrobial action. For example, a study on the antifungal activity of chromanone A, a related natural product, and its derivatives found that an 8-methoxy substituted chromone derivative exhibited a minimum inhibitory concentration (MIC) of 7.8 µg/mL against Candida albicans.[7] Another study on 6-methoxy-chromanone based chalcones reported MIC values as low as 6.25 µg/mL against various bacterial strains.[8]

Table 3: Antimicrobial Activity of Selected Methoxy-Substituted Chromanone Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
8-methoxy-3-methyl-4-oxo-4H-chromene-2-carbaldehydeCandida albicans7.8[7]
6-methoxy chromanone-based chalcone (3a)S. aureus, E. coli, P. aeruginosa, K. pneumoniae6.25[8]
6-methoxy chromanone-based chalcone (3c)S. aureus, E. coli, P. aeruginosa, K. pneumoniae6.25[8]
6-methoxy chromanone-based chalcone (3e)S. aureus, E. coli, P. aeruginosa, K. pneumoniae6.25[8]
6-methoxy chromanone-based chalcone (3h)S. aureus, E. coli, P. aeruginosa, K. pneumoniae6.25[8]
7-methoxychroman-4-one (Compound 2)Candida speciesGood antifungal activity[9][10]

Note: The data presented includes derivatives with methoxy substitutions at various positions on the chromanone scaffold.

Potential Signaling Pathways

While the precise molecular mechanisms of action for this compound derivatives are still under investigation, studies on structurally related flavonoids and chromanones suggest potential involvement of key signaling pathways in their biological effects.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathway is a crucial regulator of cell proliferation, differentiation, and apoptosis.[11][12] Dysregulation of this pathway is often implicated in cancer.[13] Some flavonoids have been shown to modulate MAPK signaling, suggesting that this compound derivatives could exert their anticancer effects through this pathway. For instance, 8-methoxycoumarin, a structurally related compound, has been found to enhance melanogenesis via the MAPK signaling pathway.[14]

MAPK_Pathway extracellular_signal Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase (RTK) extracellular_signal->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., c-Jun, c-Fos) erk->transcription_factors cellular_response Cellular Response (Proliferation, Survival) transcription_factors->cellular_response compound This compound Derivative (Hypothesized) compound->raf compound->mek

Hypothesized modulation of the MAPK signaling pathway.
PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is another critical signaling cascade that governs cell growth, survival, and metabolism. Its aberrant activation is a hallmark of many cancers.[15] Several natural and synthetic compounds, including some flavonoids, have been shown to inhibit this pathway.[8][15] It is plausible that this compound derivatives could exert their anticancer effects by targeting components of the PI3K/Akt/mTOR pathway.

PI3K_Akt_mTOR_Pathway growth_factor Growth Factor rtk RTK growth_factor->rtk pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 pip2 PIP2 pip2->pip3 akt Akt pip3->akt mtor mTOR akt->mtor cell_growth Cell Growth & Survival mtor->cell_growth compound This compound Derivative (Hypothesized) compound->pi3k compound->akt compound->mtor

Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of chromanone derivatives.

Synthesis of Methoxy-Substituted 4-Chromanones (General Procedure)

A general and efficient two-step synthesis for 4-chromanones has been described. This procedure can be adapted for the synthesis of this compound derivatives.

  • Michael Addition: A mixture of the appropriately substituted phenol (e.g., 2-methoxyphenol), acrylonitrile, a catalytic amount of a base (e.g., potassium carbonate), and a solvent (e.g., tert-butanol) is heated. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up to yield the corresponding 3-aryloxypropanenitrile.

  • Cyclization: The resulting 3-aryloxypropanenitrile is treated with a strong acid catalyst (e.g., a mixture of trifluoromethanesulfonic acid and trifluoroacetic acid) at an elevated temperature. Following an aqueous workup and purification by column chromatography, the desired 4-chromanone is obtained.

Synthesis_Workflow phenol Substituted Phenol michael_addition Michael Addition (Base Catalyst) phenol->michael_addition acrylonitrile Acrylonitrile acrylonitrile->michael_addition intermediate 3-Aryloxypropanenitrile michael_addition->intermediate cyclization Cyclization (Acid Catalyst) intermediate->cyclization chromanone 4-Chromanone Derivative cyclization->chromanone

General workflow for the synthesis of 4-chromanones.
MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (dissolved in a suitable solvent like DMSO) and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells receive only the vehicle.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL), and the plate is incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.

DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of antioxidant compounds.

  • Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

  • Reaction Mixture: Different concentrations of the test compounds are added to the DPPH solution in a 96-well plate or cuvettes. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The EC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of scavenging activity against compound concentration.

Broth Microdilution Method for Antimicrobial Activity (MIC Determination)

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells (no compound) are included to ensure microbial growth.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

The available evidence suggests that this compound derivatives represent a promising scaffold for the development of new therapeutic agents. While data on closely related methoxy-substituted chromanones indicate significant potential in anticancer, antioxidant, and antimicrobial applications, a systematic investigation of a series of this compound derivatives is warranted to establish a clear structure-activity relationship. Future research should focus on the synthesis and comprehensive biological evaluation of a diverse library of these compounds. Mechanistic studies are also crucial to elucidate the specific signaling pathways and molecular targets involved in their biological activities. Such investigations will pave the way for the rational design and optimization of this compound derivatives as novel drug candidates.

References

Potential therapeutic targets of 8-Methoxy-4-Chromanone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Potential Therapeutic Targets of 8-Methoxy-4-Chromanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chroman-4-one scaffold is a privileged heterocyclic system that forms the core of numerous naturally occurring and synthetic molecules with significant pharmacological activities.[1] The introduction of a methoxy group at the 8th position, yielding this compound, modulates its electronic and steric properties, influencing its interaction with biological targets. This technical guide provides an in-depth exploration of the potential therapeutic targets of this compound and its derivatives, synthesizing current research to offer a roadmap for future drug discovery and development efforts. We will delve into the mechanistic underpinnings of its activity in oncology, inflammation, metabolic disorders, and neurodegenerative diseases, providing detailed experimental protocols and pathway visualizations to empower researchers in this promising field.

Introduction: The Therapeutic Promise of the Chromanone Scaffold

Chroman-4-ones, characterized by a benzene ring fused to a dihydropyranone ring, are a class of compounds widely distributed in the plant kingdom.[2] Their structural similarity to flavonoids has prompted extensive investigation into their medicinal properties. The chromanone core serves as a versatile template for the design of therapeutic agents due to its favorable pharmacokinetic properties and ability to interact with a diverse range of biological targets.[1][3] The methoxy substitution, as seen in this compound, is a common and influential modification in medicinal chemistry, often enhancing bioactivity and metabolic stability.[4][5] This guide will systematically dissect the key molecular pathways and protein targets that are modulated by this compound and its close structural analogs, providing a foundation for targeted therapeutic development.

Potential Therapeutic Applications and Molecular Targets

The therapeutic potential of this compound and related compounds spans several key disease areas. The following sections will explore the primary molecular targets and signaling pathways implicated in these effects.

Oncogenic Pathways: A Focus on Cancer Therapeutics

Chromanone derivatives have demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.[1][4][6] The methoxy group is often crucial for this activity.

  • Estrogen Receptors (ER) and Akt Signaling: Computational docking studies on 3-benzylidene chroman-4-one analogues, which include methoxy-substituted compounds, have predicted excellent binding efficacy to estrogen receptors and Akt proteins.[4] This is particularly relevant in hormone-dependent cancers like breast cancer. The Akt pathway is a central node in cell survival and proliferation, and its inhibition can lead to apoptosis.

  • Induction of Apoptosis: These compounds have been shown to induce apoptosis in breast cancer cells (MCF-7), as evidenced by an increase in the sub-G0/G1 cell cycle population.[4]

The following diagram outlines a typical workflow for assessing the anti-cancer potential of a chromanone derivative.

G cluster_0 In Vitro Assessment cluster_1 Target Engagement A Compound Synthesis (this compound derivative) B Cell Viability Assay (e.g., MTT on MCF-7 cells) A->B C Apoptosis Assay (e.g., Annexin V/PI Staining) B->C D Cell Cycle Analysis (Flow Cytometry) B->D E Western Blot Analysis (p-Akt, Akt, ERα, Bcl-2, Bax) C->E D->E G In Vitro Binding Assay (e.g., SPR or TR-FRET) E->G Validate Target F Computational Docking (ERα, Akt) F->G

Caption: Workflow for evaluating the anti-cancer properties of chromanone derivatives.

  • Cell Culture and Treatment: Plate MCF-7 breast cancer cells at a density of 1x10^6 cells per well in a 6-well plate. Allow cells to adhere overnight. Treat cells with varying concentrations of this compound derivative (e.g., 1, 5, 10, 25 µM) for 24 hours. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-Akt (Ser473), total Akt, and GAPDH (loading control) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize phospho-Akt levels to total Akt and the loading control.

Inflammatory Pathways: Targeting NF-κB and MAPK Signaling

Chronic inflammation is a hallmark of many diseases. Methoxy-substituted chromanones have shown potent anti-inflammatory effects by modulating key signaling cascades.[7]

  • NF-κB Pathway: A derivative of this compound, (E)-5-hydroxy-7-methoxy-3-(2'-hydroxybenzyl)-4-chromanone, significantly suppresses the LPS-induced expression of IκB, which in turn inhibits the activation and nuclear translocation of NF-κB.[7] This leads to the downregulation of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.

  • MAPK Pathway: The phosphorylation of MAP kinases, particularly ERK1/2 and JNK, is often inhibited by anti-inflammatory coumarins and related structures, preventing the downstream activation of inflammatory mediators.[8]

  • Inflammatory Enzymes: The expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the production of inflammatory mediators NO and PGE2, is significantly inhibited.[7]

The diagram below illustrates how methoxy-chromanones can interfere with pro-inflammatory signaling.

Caption: Inhibition of NF-κB and MAPK pathways by this compound derivatives.

  • Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate at 5x10^4 cells/well and incubate for 24 hours.

  • Treatment: Pre-treat cells with various concentrations of the this compound derivative for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Griess Assay: Collect 50 µL of the cell culture supernatant. Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.

  • Color Development: Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Calculate the nitrite concentration using a sodium nitrite standard curve.

Metabolic Regulation: Targeting AMPK and PPARα in Hepatic Steatosis

Non-alcoholic fatty liver disease (NAFLD) is a growing health concern. Chromanone derivatives have emerged as potential therapeutic agents for this condition.[9]

  • AMP-activated protein kinase (AMPK): A homoisoflavonoid containing the methoxy-chromanone structure activates AMPK in FFA-treated HepG2 cells.[9] Activated AMPK phosphorylates and inhibits acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis.

  • Peroxisome proliferator-activated receptor alpha (PPARα): The same compound upregulates the expression of PPARα, a nuclear receptor that promotes fatty acid oxidation.[9]

  • Lipogenic and Lipolytic Genes: Activation of the AMPK/PPARα axis leads to the downregulation of lipogenic genes (SREBP-1c, FAS, SCD-1) and the upregulation of fatty acid oxidation genes (CPT1, ACOX1).[9]

ParameterTreatment GroupResultReference
Lipid Accumulation FFA-exposed HepG2 + 50 µM HMC1.34-fold reduction vs. FFA alone[9]
AMPK Phosphorylation FFA-exposed HepG2 + 50 µM HMC89.38% increase vs. FFA alone[9]
SREBP-1c Expression FFA-exposed HepG2 + 50 µM HMCInhibited to 123.43% (from 221.10% in FFA alone)[9]
CPT1 Expression FFA-exposed HepG2 + 50 µM HMCIncreased to 75.68% (from 23.97% in FFA alone)[9]
*HMC: (E)-5-hydroxy-7-methoxy-3-(2-hydroxybenzyl)-4-chromanone
  • Cell Culture and Treatment: Seed HepG2 cells on coverslips in a 12-well plate. Induce steatosis by treating with a free fatty acid (FFA) mixture (e.g., oleate/palmitate 2:1 ratio) for 24 hours, with or without co-treatment with the this compound derivative.

  • Fixation: Wash cells with PBS and fix with 10% formalin for 1 hour.

  • Staining: Wash with water and then with 60% isopropanol. Stain with freshly prepared Oil Red O working solution for 15 minutes.

  • Washing and Counterstaining: Wash with 60% isopropanol and then with water. Counterstain nuclei with hematoxylin if desired.

  • Imaging: Mount coverslips on slides and visualize lipid droplets (stained red) under a microscope.

  • Quantification (Optional): To quantify, elute the stain from the cells using 100% isopropanol and measure the absorbance at 500 nm.

Neuroprotective Targets in Neurodegenerative Disease

The blood-brain barrier permeability and diverse bioactivity of chromanones make them attractive candidates for treating neurodegenerative disorders.[10][11]

  • Sirtuin 2 (SIRT2): Substituted chroman-4-one derivatives have been identified as potent and selective inhibitors of SIRT2, a class III histone deacetylase.[10] SIRT2 is implicated in cellular processes relevant to neurodegeneration, such as α-synuclein toxicity in Parkinson's disease.

  • Monoamine Oxidase (MAO-A and MAO-B): Structurally related isoflavonoids have shown inhibitory activity against MAO-A and MAO-B, enzymes that degrade neurotransmitters like dopamine and serotonin.[12] Inhibition of MAO-B is a therapeutic strategy in Parkinson's disease.

G Chromanone This compound Derivative SIRT2 SIRT2 Enzyme Chromanone->SIRT2 Inhibits Deacetylated Deacetylated Substrates SIRT2->Deacetylated Deacetylates Substrate Acetylated Substrates (e.g., α-tubulin, histones) Substrate->SIRT2 Downstream Downstream Effects (e.g., reduced α-synuclein toxicity) Deacetylated->Downstream

Caption: Mechanism of neuroprotection via SIRT2 inhibition by chromanone derivatives.

  • Reagents: Prepare SIRT2 enzyme, a fluorogenic acetylated peptide substrate (e.g., from a commercial kit), and NAD+.

  • Reaction Setup: In a 96-well plate, add the this compound derivative at various concentrations.

  • Enzyme Addition: Add SIRT2 enzyme and incubate for a short period to allow inhibitor binding.

  • Initiate Reaction: Add the fluorogenic substrate and NAD+ to start the reaction.

  • Development: After a set incubation time (e.g., 30-60 minutes), add a developer solution that reacts with the deacetylated product to generate a fluorescent signal.

  • Measurement: Read the fluorescence on a plate reader (e.g., Ex/Em ~360/460 nm).

  • Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value by non-linear regression.

Conclusion and Future Directions

This compound and its derivatives represent a versatile and potent chemical scaffold with a multitude of potential therapeutic targets. The evidence points towards significant opportunities in the development of novel agents for cancer, inflammatory diseases, metabolic disorders like NAFLD, and neurodegenerative conditions. The key to unlocking this potential lies in a systematic, mechanism-based approach to drug discovery. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a wider array of derivatives to optimize potency and selectivity for specific targets.

  • In Vivo Validation: Moving promising lead compounds into relevant animal models to assess efficacy, pharmacokinetics, and safety.

  • Target Deconvolution: Employing chemoproteomics and other advanced techniques to identify novel, unanticipated targets and further elucidate the polypharmacology of these compounds.

By leveraging the foundational knowledge outlined in this guide, the scientific community can accelerate the translation of this compound-based compounds from promising laboratory findings to clinically impactful therapies.

References

Speculative Mechanisms of Action for 8-Methoxy-4-Chromanone: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Core

Abstract

The chroman-4-one molecular scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3][4] This heterobicyclic system, characterized by a benzene ring fused to a dihydropyranone ring, serves as the foundation for numerous natural and synthetic molecules with demonstrated therapeutic potential, including anticancer, anti-inflammatory, antioxidant, and antimicrobial activities.[1][2][3][5] 8-Methoxy-4-Chromanone, a specific derivative of this class, presents a compelling subject for mechanistic investigation.[6] The strategic placement of a methoxy group at the C-8 position can significantly influence the molecule's electronic properties and steric profile, potentially fine-tuning its interaction with biological targets. This guide synthesizes existing knowledge on the broader chromanone class to construct evidence-based speculations on the primary mechanisms of action for this compound, providing a foundational framework for future research and development. We will explore three plausible and interconnected mechanistic pathways: anti-inflammatory and antioxidant modulation, anticancer activity through cell cycle and apoptosis regulation, and neuroprotective effects via enzyme inhibition and suppression of neuroinflammation. Each proposed mechanism is accompanied by a detailed, self-validating experimental protocol designed to rigorously test the hypothesis.

Part 1: Anti-inflammatory and Antioxidant Action via NF-κB and MAPK Pathway Modulation

Mechanistic Hypothesis

A substantial body of evidence points to the anti-inflammatory and antioxidant capabilities of chromanone derivatives.[1][3][5] We speculate that this compound exerts these effects by inhibiting key inflammatory signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, while also mitigating oxidative stress by scavenging reactive oxygen species (ROS).

Authoritative Grounding and Rationale

This hypothesis is grounded in studies of structurally analogous compounds. For instance, (E)-5-hydroxy-7-methoxy-3-(2'-hydroxybenzyl)-4-chromanone, a homoisoflavonoid sharing the core methoxy-chromanone structure, was shown to potently suppress lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophages.[7] Its mechanism involved the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to reduced production of nitric oxide (NO) and prostaglandin E2 (PGE2).[7] Crucially, it also inhibited the expression of NF-κB and pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[7] Furthermore, the same compound demonstrated significant antioxidant activity by reducing intracellular ROS and bolstering the activity of endogenous antioxidant enzymes.[7]

Additional research into other chromanone-based derivatives has revealed an ability to deactivate NF-κB by interfering with Toll-like receptor 4 (TLR4)-mediated signaling cascades.[8] This provides a specific upstream target that this compound might also modulate. The convergence of these findings strongly suggests that interference with the TLR4-NF-κB/MAPK axis is a probable mechanism of action.

Proposed Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds TAK1 TAK1 TLR4->TAK1 Activates IKK IKK TAK1->IKK MAPK MAPK (ERK, JNK) TAK1->MAPK IκB IκBα IKK->IκB Phosphorylates (Degradation) NFκB NF-κB (p65/p50) IκB->NFκB Inhibits NFκB_nuc NF-κB NFκB->NFκB_nuc Translocates Gene Pro-inflammatory Gene Expression MAPK->Gene Induces Compound 8-Methoxy- 4-Chromanone Compound->TAK1 Inhibits Compound->IKK Inhibits NFκB_nuc->Gene Induces

Caption: Speculative inhibition of LPS-induced inflammatory pathways by this compound.

Experimental Protocol: In Vitro Anti-inflammatory and Antioxidant Profiling

Objective: To quantitatively assess the ability of this compound to inhibit the production of inflammatory mediators and reactive oxygen species in an LPS-stimulated macrophage model.

Methodology:

  • Cell Culture and Viability:

    • Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Perform an MTT assay to determine the non-toxic concentration range of this compound by treating cells for 24 hours. Subsequent experiments must use non-cytotoxic concentrations.

  • LPS Stimulation and Treatment:

    • Seed cells in appropriate plates. Pre-treat with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for the desired time (e.g., 24 hours for cytokine/NO measurement, 30-60 minutes for protein phosphorylation).

  • Quantification of Inflammatory Mediators:

    • Nitric Oxide (NO) Assay: Collect the cell culture supernatant. Measure NO concentration, an indicator of iNOS activity, using the Griess Reagent System.

    • Cytokine ELISA: Use the supernatant to quantify the secretion of key pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using commercially available ELISA kits.

  • Western Blot Analysis of Signaling Proteins:

    • Lyse the cells at earlier time points (e.g., 30 minutes post-LPS stimulation).

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe with primary antibodies against total and phosphorylated forms of key signaling proteins: p65 (NF-κB), IκBα, ERK, JNK, and p38. Also probe for iNOS and COX-2 expression at a later time point (e.g., 12-24 hours).

    • Use appropriate secondary antibodies and an ECL detection system to visualize bands. Quantify band density relative to a loading control (e.g., β-actin).

  • Intracellular ROS Measurement:

    • Pre-treat cells with this compound, then load with 2',7'-dichlorofluorescin diacetate (DCFH-DA).

    • Induce oxidative stress with LPS or H₂O₂.

    • Measure the fluorescence of dichlorofluorescein (DCF), which is proportional to the amount of intracellular ROS, using a fluorescence plate reader or flow cytometer.

Hypothetical Data Summary
AnalyteHypothetical IC₅₀ (µM)
Nitric Oxide (NO) Production12.5
TNF-α Secretion15.2
IL-6 Secretion18.0
Intracellular ROS9.8

Part 2: Anticancer Activity via Apoptosis Induction and Cell Cycle Arrest

Mechanistic Hypothesis

The chromanone scaffold is a well-established pharmacophore in the design of anticancer agents.[1][9] We hypothesize that this compound exerts cytotoxic effects on cancer cells by inducing programmed cell death (apoptosis) and arresting the cell cycle, potentially through the modulation of critical survival pathways like PI3K/Akt.

Authoritative Grounding and Rationale

This speculation is supported by studies on related chromanone derivatives. For example, 3-benzylidene chroman-4-one analogues were shown to have potent anti-proliferative effects on the MCF-7 breast cancer cell line.[10] Mechanistic investigations revealed these compounds induced a significant increase in the sub-G₀/G₁ cell population, indicative of apoptosis, and caused cell cycle arrest.[10] Computational docking from the same study suggested that Akt, a central node in the pro-survival PI3K pathway, is a potential molecular target.[10] Inhibition of the PI3K/Akt pathway is a validated anticancer strategy, as it promotes the activity of pro-apoptotic proteins (e.g., Bad, Bax) and downregulates anti-apoptotic factors (e.g., Bcl-2). The presence of a methoxy group has also been correlated with the cytotoxic activity of some chromanones, suggesting the 8-methoxy substitution could be a key determinant of efficacy.[10][11]

Proposed Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 Akt->Bcl2 Inhibits (Promotes Survival) Bad Bad Akt->Bad Inhibits (Promotes Survival) CytoC Cytochrome c Release Bcl2->CytoC Prevents Bad->Bcl2 Inhibits Compound 8-Methoxy- 4-Chromanone Compound->Akt Inhibits Casp9 Caspase-9 CytoC->Casp9 Activates Apoptosis Apoptosis Casp9->Apoptosis Initiates

Caption: Proposed mechanism of apoptosis induction via inhibition of the PI3K/Akt survival pathway.

Experimental Protocol: In Vitro Anticancer Efficacy Evaluation

Objective: To determine the cytotoxic, pro-apoptotic, and cell cycle-modulating effects of this compound on a representative cancer cell line (e.g., MCF-7 breast cancer or A549 lung cancer).

Methodology:

  • Cell Culture:

    • Maintain the chosen cancer cell line in its recommended growth medium.

  • Cytotoxicity Assay:

    • Seed cells in 96-well plates. Treat with a serial dilution of this compound for 24, 48, and 72 hours.

    • Assess cell viability using the MTT or SRB assay. Calculate the half-maximal inhibitory concentration (IC₅₀) for each time point.

  • Apoptosis Quantification:

    • Treat cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

    • Stain cells with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the cell population using flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Cycle Analysis:

    • Treat cells as in the apoptosis assay.

    • Harvest, fix in cold 70% ethanol, and stain the cellular DNA with PI containing RNase.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in the G₀/G₁, S, and G₂/M phases of the cell cycle.

  • Western Blot Analysis of Apoptosis and Cell Cycle Markers:

    • Prepare cell lysates after treatment.

    • Probe membranes with antibodies against key regulatory proteins:

      • Apoptosis: Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax.

      • Cell Cycle: p21, p27, Cyclin D1, CDK4.

      • Survival Pathway: Phospho-Akt (Ser473), Total Akt.

Hypothetical Data Summary
Cell LineHypothetical IC₅₀ (µM) at 48h
MCF-7 (Breast)22.5
A549 (Lung)31.0
HeLa (Cervical)28.4

Part 3: Neuroprotective Effects via Sirtuin/MAO Inhibition

Mechanistic Hypothesis

Given the involvement of chromanone scaffolds in targeting enzymes related to neurodegeneration, we speculate that this compound may exert neuroprotective effects.[4][12] This could occur through two primary avenues: 1) selective inhibition of Sirtuin 2 (SIRT2), a deacetylase implicated in aging-related cellular processes, or 2) inhibition of Monoamine Oxidase B (MAO-B), an enzyme whose activity can contribute to oxidative stress in neurodegenerative diseases.

Authoritative Grounding and Rationale

The sirtuin family of enzymes are critical regulators of cellular health and are considered important targets in neurodegenerative disorders like Parkinson's and Alzheimer's disease.[4] A study dedicated to synthesizing and evaluating chroman-4-one derivatives as sirtuin inhibitors found that substitutions on the chromanone ring were crucial for potency and selectivity.[4] Notably, while electron-withdrawing groups were generally favored, an electron-donating methoxy group at the 6-position was shown to significantly alter inhibitory activity, highlighting the importance of methoxy substitutions in modulating target engagement.[4]

Furthermore, other structurally related heterocyclic compounds, such as pterocarpans, have demonstrated potent neuroprotective effects by selectively inhibiting MAO-B.[13] Inhibition of MAO-B is a clinically validated strategy in Parkinson's disease, as it reduces the breakdown of dopamine and decreases the production of harmful reactive byproducts. The established anti-inflammatory properties of chromanones also contribute to this hypothesis, as neuroinflammation is a key component of neurodegenerative disease pathology.[8]

Proposed Logical Relationships

G Compound 8-Methoxy- 4-Chromanone SIRT2 SIRT2 Inhibition Compound->SIRT2 MAOB MAO-B Inhibition Compound->MAOB NFkB NF-κB Inhibition (Anti-Neuroinflammatory) Compound->NFkB Effect1 Modulation of Cellular Aging & Stress SIRT2->Effect1 Effect2 Reduced Dopamine Metabolism & Oxidative Stress MAOB->Effect2 Effect3 Decreased Microglial Activation & Cytokine Release NFkB->Effect3 Outcome Neuroprotection Effect1->Outcome Effect2->Outcome Effect3->Outcome

Caption: Potential multi-target pathways for the neuroprotective action of this compound.

Experimental Protocol: In Vitro SIRT2 Enzyme Inhibition Assay

Objective: To determine if this compound can directly and selectively inhibit the enzymatic activity of SIRT2.

Methodology:

  • Reagents and Materials:

    • Recombinant human SIRT1, SIRT2, and SIRT3 enzymes.

    • A commercially available fluorogenic SIRT2 assay kit (containing an acetylated peptide substrate, NAD⁺, developer, and stop solution).

    • A known SIRT2 inhibitor (e.g., AGK2) as a positive control.

  • Assay Procedure:

    • Prepare a reaction mixture in a 96-well black plate containing assay buffer, NAD⁺, and the fluorogenic substrate.

    • Add varying concentrations of this compound or the control inhibitor to the wells.

    • Initiate the reaction by adding the SIRT2 enzyme. Incubate at 37°C for 1-2 hours.

    • Stop the deacetylase reaction and activate the fluorescent signal by adding the developer solution containing Trichostatin A. Incubate for 30 minutes.

    • Measure the fluorescence intensity (e.g., Ex/Em = 360/460 nm) using a fluorescence plate reader.

  • Selectivity Screening:

    • Repeat the assay procedure using SIRT1 and SIRT3 enzymes to assess the selectivity of inhibition.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control (DMSO).

    • Plot the percent inhibition against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Hypothetical Data Summary
Sirtuin IsoformHypothetical IC₅₀ (µM)
SIRT1> 100
SIRT28.5
SIRT3> 100

Conclusion and Future Directions

This guide has outlined three plausible, interconnected mechanisms of action for this compound, leveraging the extensive biological activities reported for its parent scaffold. The speculative pathways—anti-inflammation via NF-κB/MAPK inhibition, anticancer activity through apoptosis and cell cycle arrest, and neuroprotection via multi-target enzyme inhibition—provide a robust and evidence-based foundation for initiating a formal drug discovery program.

The self-validating experimental protocols described herein offer a clear, logical progression for testing these hypotheses. Positive results from these in vitro assays would provide the necessary justification to advance this compound into more complex investigations, including:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to optimize potency and selectivity.

  • In Vivo Efficacy Studies: Evaluating the compound in established animal models of inflammatory disease (e.g., collagen-induced arthritis), cancer (e.g., xenograft models), and neurodegeneration (e.g., MPTP-induced Parkinsonism).

  • Pharmacokinetic and Safety Profiling: Assessing the ADME (Absorption, Distribution, Metabolism, Excretion) and toxicology profiles to determine its viability as a clinical candidate.

By systematically validating these speculative mechanisms, researchers can unlock the full therapeutic potential of this compound and contribute to the development of novel treatments for a range of human diseases.

References

The Chromanone Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The chromanone (or chroman-4-one) scaffold, a heterocyclic motif composed of a benzene ring fused to a dihydropyran ring, has emerged as a cornerstone in medicinal chemistry.[1][2] Its prevalence in a vast array of natural products and synthetic compounds underscores its significance as a "privileged structure" for the design and development of novel therapeutic agents.[1][3][4] The structural simplicity of the chromanone core, coupled with its amenability to chemical modification at various positions, provides a versatile platform for generating diverse molecular architectures with a wide spectrum of biological activities.[5] This technical guide provides a comprehensive review of the chromanone scaffold, with a focus on its therapeutic applications, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways.

Therapeutic Applications of Chromanone Derivatives

Research into chromanone derivatives has unveiled their potential in addressing a multitude of diseases. The inherent bioactivity of this scaffold has been harnessed to develop compounds with potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2]

Anticancer Activity

Chromanone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[1][6] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS) leading to oxidative stress in cancer cells.[7][8]

A noteworthy study systematically evaluated the cytotoxic effects of a series of chromanone derivatives on human cancer cell lines (MCF-7, DU-145, A549) and a normal cell line (SV-HUC-1).[6] The findings revealed that certain derivatives exhibited enhanced selectivity for cancer cells over normal cells, a crucial attribute for minimizing off-target toxicity in cancer chemotherapy.[6] For instance, a 3-chlorophenylchromanone derivative incorporating a 2-methylpyrazoline moiety (B2) displayed potent cytotoxicity against A549 lung cancer cells.[6]

Table 1: Anticancer Activity of Selected Chromanone Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Derivative 1Caco-2 (Colon)10 - 30[7][8]
3-chlorophenylchromanone derivative with 2-methylpyrazoline (B2)A549 (Lung)Potent Cytotoxicity[6]
Chromanone-1,3,4-thiadiazole scaffoldMDA-MB-231, MCF-7 (Breast)Good to Moderate[9]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the chromanone derivatives and incubated for an additional 48-72 hours.

  • MTT Addition: Following treatment, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are solubilized with dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Signaling Pathway: Induction of Apoptosis by Chromanone Derivatives

Many chromanone derivatives exert their anticancer effects by triggering the intrinsic apoptotic pathway. This is often initiated by the induction of oxidative stress within the cancer cells.

G Chromanone Chromanone Derivative ROS Increased ROS Production Chromanone->ROS Induces Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Causes Bax_Bcl2 Increased Bax/Bcl-2 Ratio Mitochondria->Bax_Bcl2 Leads to Cytochrome_c Cytochrome c Release Bax_Bcl2->Cytochrome_c Promotes Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Activation Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Apoptotic pathway induction by chromanone derivatives.

Anti-inflammatory Activity

Chronic inflammation is a key contributor to various diseases. Chromanone derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators.[10][11] A new chromanone derivative, violacin A, isolated from Streptomyces violaceoruber, demonstrated anti-inflammatory effects by reducing the production of nitric oxide (NO), interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-induced RAW 264.7 cells.[11] The underlying mechanism involves the suppression of the NF-κB signaling pathway.[11]

Table 2: Anti-inflammatory Activity of Selected Chromanone Derivatives

CompoundAssayEffectReference
Violacin ALPS-induced RAW 264.7 cellsInhibition of NO, IL-1β, IL-6, TNF-α production[11]
Chromone derivatives from Dictyoloma vandellianumLPS and IFN-γ stimulated macrophagesInhibition of NO and cytokine production (at 5-20 µM)[10]
Chromanone derivative 4eLPS-induced BV-2 cellsPotent inhibition of NO release and iNOS expression[12]

Experimental Protocol: Nitric Oxide (NO) Production Assay

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in 96-well plates.

  • Stimulation and Treatment: The cells are co-treated with LPS (1 µg/mL) and various concentrations of the chromanone derivative for 24 hours.

  • Griess Reaction: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Quantification: A standard curve is generated using known concentrations of sodium nitrite to quantify the amount of NO produced.

Signaling Pathway: Inhibition of NF-κB Signaling by Chromanone Derivatives

The anti-inflammatory effects of many chromanone derivatives are mediated by the inhibition of the NF-κB pathway, a central regulator of inflammatory responses.

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds TAK1 TAK1 TLR4->TAK1 Activates IKK IKK Complex TAK1->IKK Activates IkB IκBα Phosphorylation & Degradation IKK->IkB Phosphorylates NFkB_translocation NF-κB Translocation to Nucleus IkB->NFkB_translocation Allows Gene_expression Pro-inflammatory Gene Expression NFkB_translocation->Gene_expression Induces Chromanone Chromanone Derivative Chromanone->TAK1 Inhibits Chromanone->NFkB_translocation Prevents G Start Scaffold Selection: Chromanone Core Design Hybrid Design & Virtual Screening Start->Design Synthesis Chemical Synthesis Design->Synthesis In_vitro In vitro Evaluation: AChE/MAO Inhibition, Antioxidant Activity Synthesis->In_vitro SAR Structure-Activity Relationship (SAR) In_vitro->SAR Lead_opt Lead Optimization SAR->Lead_opt Lead_opt->Synthesis In_vivo In vivo Studies: Animal Models Lead_opt->In_vivo Preclinical Preclinical Development In_vivo->Preclinical

References

An In-depth Technical Guide to 8-Methoxy-4-Chromanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological significance of 8-Methoxy-4-Chromanone, a key heterocyclic compound in medicinal chemistry.

Core Molecular Data

This compound, also known as 8-methoxy-2,3-dihydrochromen-4-one, is a chromanone derivative.[1][2] The chroman-4-one core structure is recognized as a "privileged scaffold" in the design of novel bioactive compounds due to its presence in a wide range of pharmacologically active molecules.[2][3]

The fundamental molecular attributes of this compound are summarized below for easy reference.

PropertyValueSource
Molecular Formula C₁₀H₁₀O₃[1]
Molecular Weight 178.18 g/mol [4]
Exact Mass 178.062994177 Da[5]
CAS Number 20351-79-5[1]
Appearance Solid[6]
Melting Point 89 °C[1]
Boiling Point 319.9°C at 760 mmHg[1]
Density 1.205 g/cm³[1]

Synthesis and Experimental Protocols

The synthesis of chromanone derivatives is a significant area of research in organic chemistry. Various synthetic routes have been developed to produce these scaffolds. A general workflow for the synthesis of a chromanone derivative is illustrated below.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Key Reaction Steps cluster_product Final Product start_phenol Phenol Derivative michael_addition Michael Addition start_phenol->michael_addition Acrylonitrile, Catalyst cyclization Intramolecular Cyclization michael_addition->cyclization Intermediate: 3-Aryloxypropanenitrile chromanone 4-Chromanone Derivative cyclization->chromanone Acid-catalyzed ring closure

A generalized synthetic workflow for 4-chromanone derivatives.

A variety of methods can be employed for the synthesis of 4-chromanones. One common approach involves the Michael addition of phenols to acrylonitriles, followed by an acid-catalyzed intramolecular cyclization.[7]

Detailed Experimental Protocol for a Related Chromanone Synthesis:

The following protocol describes the synthesis of 7-hydroxychroman-4-one, which can be subsequently modified to produce various methoxy-substituted chromanones.

  • Step 1: Synthesis of 7-Hydroxychroman-4-one [8]

    • To a round-bottom flask, add resorcinol (37.67 mmol), 3-bromopropionic acid (38.05 mmol), and triflic acid (113 mmol).

    • Fit the flask with a condenser and heat the mixture to 80°C with magnetic stirring for 1 hour.

    • After cooling to room temperature, add 100 mL of chloroform.

    • Extract the mixture with 100 mL of distilled water in a separatory funnel.

    • The organic phase contains the desired 7-hydroxychroman-4-one, which can be further purified.

  • Step 2: Alkylation/Modification [8]

    • The hydroxyl group of the synthesized chromanone can then be alkylated (e.g., methylated to introduce a methoxy group) using an appropriate alkyl halide in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF).

Biological and Medicinal Significance

Chromanones and their derivatives are a class of oxygen-containing heterocyclic compounds that are prevalent in nature, particularly in plants and fungi.[9] These compounds are of significant interest to the pharmaceutical industry due to their wide range of biological activities. The chromanone scaffold is a core component of many flavonoids and is associated with various pharmacological properties, including:

  • Anticancer[3]

  • Antimicrobial and Antifungal[3][8]

  • Anti-inflammatory[3]

  • Antioxidant[10]

The versatility of the chromanone structure allows for the synthesis of a diverse library of derivatives with potential therapeutic applications.[2] Methoxy-substituted chromanones, in particular, are frequently studied in structure-activity relationship (SAR) analyses to develop new lead compounds for drug discovery.[2] For instance, various substituted chroman-4-one derivatives have been synthesized and evaluated as inhibitors for enzymes like sirtuin 2.[11] Furthermore, derivatives have been investigated for their potential as α-glucosidase inhibitors and free radical scavengers.[12] The ongoing research into chromanones underscores their importance as a foundational structure in the development of new therapeutic agents.[9][13]

References

Spectroscopic and Structural Elucidation of 8-Methoxy-4-Chromanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 8-Methoxy-4-Chromanone, a significant heterocyclic compound in medicinal chemistry. The chroman-4-one scaffold is a "privileged structure" known for its presence in a variety of bioactive compounds, making the detailed characterization of its derivatives crucial for researchers, scientists, and professionals in drug development. This document presents available spectroscopic data, detailed experimental protocols for acquiring such data, and a logical workflow for the structural analysis of synthesized organic compounds.

Data Presentation

The following tables summarize the available and expected spectroscopic data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: Chloroform-d (CDCl₃) Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
6.92d5.82HAromatic Protons
6.88 - 6.80m-1HAromatic Proton
4.43ddd11.2, 6.6, 4.41HO-CH₂
4.38 - 4.31m-1HO-CH₂
4.05t6.01HC(3)-H₂
3.89s-3HOCH₃
2.36tdd5.8, 4.1, 1.62HC(2)-H₂
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)

Due to the absence of a publicly available experimental spectrum for this compound, the following are predicted chemical shifts based on known data for chromanone and the expected influence of the methoxy group.

Solvent: Chloroform-d (CDCl₃) Frequency: 100 MHz

Chemical Shift (δ) ppmCarbon Atom Assignment
~192C=O (C-4)
~158C-O (Aromatic, C-8a)
~148C-OCH₃ (Aromatic, C-8)
~128Aromatic CH
~122Aromatic CH
~118Aromatic C-H (C-4a)
~110Aromatic CH
~67O-CH₂ (C-2)
~56OCH₃
~37CH₂ (C-3)
IR (Infrared) Spectroscopy Data (Predicted)

The following table lists the expected characteristic infrared absorption bands for this compound based on its functional groups.

Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
~3100-3000MediumAromatic C-H Stretch
~2950-2850MediumAliphatic C-H Stretch
~1680StrongC=O (Ketone) Stretch
~1600, ~1480Medium-StrongAromatic C=C Stretch
~1260StrongAryl-O (Ether) Stretch
~1050StrongAlkyl-O (Ether) Stretch
Mass Spectrometry (MS) Data (Predicted)

The expected key fragments in the mass spectrum of this compound are outlined below. The molecular weight of this compound is 178.19 g/mol .

m/z (Mass-to-Charge Ratio)Proposed Fragment
178[M]⁺ (Molecular Ion)
150[M - CO]⁺
135[M - CO - CH₃]⁺
121[M - CO - C₂H₅]⁺ or [M - C₃H₅O]⁺
107[C₇H₇O]⁺
92[C₆H₄O]⁺
77[C₆H₅]⁺

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

  • Tune and shim the spectrometer for the sample.

  • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

  • Typical parameters: spectral width of 12 ppm, acquisition time of 4 seconds, relaxation delay of 1 second, and 16 scans.

  • Process the data by applying a Fourier transform, phasing, and baseline correction.

  • Reference the spectrum to the TMS signal at 0.00 ppm.

  • Integrate all signals and determine the chemical shifts and coupling constants.

¹³C NMR Acquisition:

  • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

  • Typical parameters: spectral width of 220 ppm, acquisition time of 1 second, relaxation delay of 2 seconds, and 1024 scans.

  • Process the data similarly to the ¹H spectrum.

  • Reference the spectrum to the CDCl₃ solvent signal at 77.16 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty ATR crystal.

  • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

  • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound to confirm its molecular formula and aid in structural elucidation.

Instrumentation: A mass spectrometer, for example, a Gas Chromatography-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

Data Acquisition (GC-MS with EI):

  • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

  • The GC will separate the compound from any impurities before it enters the mass spectrometer.

  • In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

  • A mass spectrum is generated, plotting the relative abundance of ions versus their m/z values.

Mandatory Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis cluster_purification Purification & Isolation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Elucidation cluster_conclusion Final Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Interpretation & Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Confirmation Structure Confirmed Data_Analysis->Confirmation

Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

Antifungal Properties of 8-Methoxy-4-Chromanone Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antifungal properties of 8-methoxy-4-chromanone analogs and related derivatives. It summarizes key quantitative data on their bioactivity, details the experimental protocols for their evaluation, and visualizes the workflows involved in their screening and mechanism of action studies. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel antifungal agents.

Quantitative Antifungal Activity

The antifungal efficacy of this compound analogs and other chromanone derivatives has been evaluated against a range of fungal pathogens, with Candida albicans being a primary target. The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) are key parameters used to quantify their antifungal activity.

A notable derivative, 8-methoxy-3-methyl-4-oxo-4H-chromene-2-carbaldehyde, which is a partially oxidized form of chromanone A, has demonstrated significant antifungal effects.[1][2][3] This compound exhibited a minimum inhibitory concentration of 7.8 μg/mL against C. albicans ATCC 10231.[1][2][3] Furthermore, its minimum fungicidal concentration (MFC) was determined to be 125 μg/mL.[2][4] Another moderately active analog, a 7-substituted chromone aldehyde, showed a MIC value of 62.5 μg/mL and an MFC of 125 μg/mL.[4]

In addition to planktonic cell growth inhibition, these compounds have shown activity against fungal biofilms. The 8-methoxy-3-methyl-4-oxo-4H-chromene-2-carbaldehyde completely inhibited the growth of C. albicans in preformed biofilms at a concentration of 62.5 μg/mL.[1][2] Another analog demonstrated almost complete inhibition of preformed biofilms at 250 μg/mL.[4]

Other studies on different chromone derivatives, such as chromone-3-carbonitriles, have also revealed potent antifungal activity against various Candida species, with MIC values ranging from 5 to 50 µg/mL.[5] For instance, 6-bromochromone-3-carbonitrile had a MIC of 5 µg/mL (20 µM) against C. albicans.[5] A broader investigation into 25 different chroman-4-one and homoisoflavonoid derivatives identified several compounds with good to moderate activity against Candida species, Aspergillus flavus, and Penicillium citrinum.[6][7] One of the more potent homoisoflavonoid derivatives exhibited an MIC of 128 μg/mL against C. albicans.[7]

The table below summarizes the quantitative data on the antifungal activity of selected this compound analogs and related compounds.

CompoundFungal StrainMIC (μg/mL)MFC (μg/mL)Biofilm Inhibition (μg/mL)Reference
8-methoxy-3-methyl-4-oxo-4H-chromene-2-carbaldehydeCandida albicans ATCC 102317.812562.5 (preformed biofilm)[1][2][4]
7-substituted chromone aldehyde (Isomer of the above)Candida albicans ATCC 1023162.5125250 (preformed biofilm)[4]
6-bromochromone-3-carbonitrileCandida albicans5->95% inhibition at 10 µg/mL[5]
Chromone-3-carbonitrile derivativesCandida species5 - 50--[5]
7-hydroxy-chroman-4-one derivative (Compound 3)Candida albicans128512 - 1024-[7]
7-hydroxy-chroman-4-one derivative (Compound 3)Candida tropicalis256512 - 1024-[7]
7-hydroxy-chroman-4-one derivative (Compound 3)Filamentous fungi512512 - 1024-[7]

Experimental Protocols

The evaluation of the antifungal properties of this compound analogs involves standardized methodologies. The following sections detail the key experimental protocols.

The standard method for determining the antifungal susceptibility of yeast is the broth microdilution technique, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[4][8]

  • Preparation of Microtiter Plates: The assay is performed in 96-well microtiter plates.[8] Stock solutions of the test compounds are typically prepared in dimethyl sulfoxide (DMSO) and then diluted with RPMI-1640 medium to achieve a range of final concentrations (e.g., 0.49–250 μg/mL).[4][8]

  • Inoculum Preparation: The fungal strain, such as Candida albicans ATCC 10231, is grown on a suitable medium like Sabouraud-dextrose broth (SDB) for 24 hours at 30-32 °C.[8] The yeast cells are then washed and resuspended in a buffer to a standardized final concentration.

  • Incubation: The prepared microtiter plates containing the test compounds and the fungal inoculum are incubated in a moist, dark chamber at 30-32 °C for 24 hours.[8]

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that results in the total inhibition of visible fungal growth.[8] For azoles, the endpoint is often a ≥50% decrease in growth compared to the control.[9]

  • Determination of Minimum Fungicidal Concentration (MFC): To determine the MFC, an aliquot (e.g., 10 μL) is taken from each well showing no visible growth (clear wells) and plated onto an agar medium (e.g., Sabouraud Dextrose Agar).[8] The plates are incubated for 24 hours at 30-32 °C. The MFC is the lowest concentration of the compound that results in a total inhibition of fungal growth on the agar plate.[8]

Beyond direct growth inhibition, the potential of these compounds to inhibit key virulence factors of C. albicans is often assessed.

  • Adherence to Buccal Epithelial Cells (BECs): This assay measures the ability of the compounds to prevent the yeast from adhering to host cells. BECs are collected from healthy donors, and a suspension is prepared.[8] The fungal inoculum is incubated with the BECs in the presence of sub-inhibitory concentrations of the test compounds. After incubation, the number of yeast cells adhered to 100 BECs is quantified by light microscopy.[8]

  • Germ Tube Formation Inhibition: The transition from yeast to hyphal form is a critical virulence factor for C. albicans. To assess its inhibition, a suspension of C. albicans cells is incubated in human serum with sub-inhibitory concentrations of the test compounds for 3 hours at 37 °C.[8] The percentage of cells that have formed germ tubes is then determined by counting under a microscope.[8]

  • Phospholipase Secretion Assay: The secretion of lytic enzymes like phospholipases contributes to host tissue damage. The activity of these enzymes can be measured using specific assays to evaluate the inhibitory effect of the compounds.[2]

The effectiveness of compounds against fungal biofilms, which are notoriously resistant to conventional antifungals, is a crucial evaluation step.

  • Inhibition of Biofilm Formation: This assay assesses the ability of a compound to prevent the formation of a biofilm. Fungal cells are incubated in 96-well plates with various concentrations of the test compounds for a set period, allowing for biofilm development. The extent of biofilm formation is then quantified, often using a metabolic assay or by staining with crystal violet.

  • Activity against Preformed Biofilms: To test the effect on mature biofilms, the fungal biofilm is first allowed to form in the wells of a microtiter plate.[1] The planktonic cells are then removed, and fresh medium containing the test compounds is added. After further incubation, the viability of the cells within the biofilm is measured to determine the inhibitory concentration.[1]

Visualized Workflows and Pathways

The following diagrams, created using the DOT language, illustrate the typical workflows for screening and evaluating the antifungal properties of this compound analogs.

Antifungal_Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening & Mechanism of Action cluster_2 Lead Compound Identification start Synthesized this compound Analogs mic_mfc Broth Microdilution Assay (MIC & MFC Determination) start->mic_mfc active_compounds Identify Active Compounds (MIC ≤ 250 µg/mL) mic_mfc->active_compounds virulence Virulence Factor Inhibition Assays (Adherence, Germ Tube, Enzymes) active_compounds->virulence biofilm Biofilm Inhibition Assays (Formation & Preformed) active_compounds->biofilm lead Lead Compound with Potent Antifungal and Anti-Virulence Properties virulence->lead biofilm->lead

Caption: Workflow for antifungal screening of this compound analogs.

Virulence_Factor_Inhibition cluster_candida Candida albicans Virulence Factors compound This compound Analog adherence Adherence to Host Cells compound->adherence Inhibits germ_tube Germ Tube Formation compound->germ_tube Inhibits phospholipase Phospholipase Secretion compound->phospholipase Inhibits

Caption: Inhibition of key Candida albicans virulence factors.

References

The Antioxidant Potential of Substituted Chromanones: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromanone and its derivatives, a class of heterocyclic compounds characterized by a benzo-γ-pyrone backbone, have emerged as a promising scaffold in the development of novel therapeutic agents.[1] Widely distributed in the plant kingdom, these compounds have garnered significant scientific interest due to their diverse biological activities, including potent antioxidant properties.[1][2] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is a key pathological factor in a myriad of human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[3][4] This technical guide provides a comprehensive overview of the antioxidant potential of substituted chromanones, detailing their mechanisms of action, quantitative antioxidant activities, and the experimental protocols for their evaluation.

Mechanisms of Antioxidant Action

The antioxidant activity of substituted chromanones is primarily attributed to their chemical structure, which enables them to counteract oxidative stress through two main pathways: direct radical scavenging and modulation of cellular antioxidant defense systems. The substitution pattern on the chromanone ring plays a crucial role in determining the antioxidant efficacy.[5]

Direct Radical Scavenging

Substituted chromanones can directly neutralize free radicals by donating a hydrogen atom or an electron, thereby interrupting the propagation of radical chain reactions.[2] This ability is significantly influenced by the presence and position of hydroxyl and other electron-donating groups on the aromatic ring.[6] For instance, compounds featuring a catechol moiety (two adjacent hydroxyl groups) have demonstrated potent 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radical scavenging activity.[7][8]

G cluster_direct_scavenging Direct Radical Scavenging by Substituted Chromanones Substituted_Chromanone Substituted Chromanone Neutralized_Radical Neutralized Radical (e.g., ROOH) Substituted_Chromanone->Neutralized_Radical H• donation Chromanone_Radical Chromanone Radical Substituted_Chromanone->Chromanone_Radical Forms stable radical Free_Radical Free Radical (e.g., ROO•) Free_Radical->Neutralized_Radical

Caption: Direct radical scavenging mechanism of substituted chromanones.

Indirect Antioxidant Effects: Modulation of the Nrf2-Keap1 Signaling Pathway

Beyond direct scavenging, chromanone derivatives may exert indirect antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) signaling pathway.[2][9] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1.[9] Oxidative stress or the presence of Nrf2 activators, such as certain phytochemicals, can induce the dissociation of Nrf2 from Keap1.[9][10] The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their increased expression.[9][10] This enhances the cell's endogenous antioxidant capacity.

G cluster_nrf2_pathway Potential Nrf2-Keap1 Pathway Activation by Chromanones cluster_nucleus Chromanone Substituted Chromanone Keap1_Nrf2 Keap1-Nrf2 Complex Chromanone->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, SOD, GPx) ARE->Antioxidant_Genes Upregulation Nrf2_n Nrf2 Nrf2_n->ARE Binding

Caption: Potential activation of the Nrf2-Keap1 antioxidant pathway by chromanones.

Quantitative Antioxidant Activity of Substituted Chromanones

The antioxidant capacity of substituted chromanones is commonly evaluated using various in vitro assays. The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) values are typically reported, with lower values indicating higher antioxidant potency.

Compound ClassSpecific SubstituentsAssayEC50/IC50 (µM)Reference
3-Benzylidene-4-chromanonesCatechol moietyDPPH13-14[7][8]
Chromonylrhodamine DerivativesVariedDPPH0.51-0.56[11]
6-Hydroxy-7-methoxy-4-chromanone-2-carboxamidesN-aryl substitutedLipid Peroxidation InhibitionSignificantly more potent than Trolox[12]
N-arylsubstituted-chroman-2-carboxamidesN-aryl substitutedDPPHComparable to Trolox[12]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of the antioxidant potential of substituted chromanones.

DPPH (2,2-Diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant, which is observed as a color change from purple to yellow.

Workflow:

G cluster_dpph_workflow DPPH Assay Workflow Prepare_DPPH Prepare DPPH solution in methanol Mix Mix DPPH solution with sample solutions Prepare_DPPH->Mix Prepare_Samples Prepare various concentrations of chromanone derivatives Prepare_Samples->Mix Incubate Incubate in the dark at room temperature Mix->Incubate Measure_Absorbance Measure absorbance at ~517 nm Incubate->Measure_Absorbance Calculate_Inhibition Calculate percentage of radical scavenging activity Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50

Caption: Workflow for the DPPH radical scavenging assay.

Methodology:

  • Reagent Preparation: A fresh solution of DPPH in methanol (typically 0.1 mM) is prepared.

  • Sample Preparation: The substituted chromanone derivatives are dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, which is then serially diluted to obtain a range of concentrations.

  • Reaction: A specific volume of the DPPH solution is mixed with a volume of each sample concentration. A control containing the solvent instead of the sample is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured using a spectrophotometer at the wavelength of maximum absorbance for DPPH (around 517 nm).

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the chromanone derivative.[2]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).

Methodology:

  • ABTS•+ Generation: The ABTS•+ radical cation is generated by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Reagent Preparation: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: A small volume of the chromanone sample at various concentrations is added to a larger volume of the diluted ABTS•+ solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is read at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

  • IC50 Determination: The IC50 value is determined from the dose-response curve.[2]

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Methodology:

  • FRAP Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer, a solution of TPTZ in HCl, and an aqueous solution of FeCl₃·6H₂O.

  • Reaction: A small volume of the sample is mixed with a larger volume of the FRAP reagent.

  • Incubation: The mixture is incubated at 37°C for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the blue-colored product is measured at 593 nm.

  • Quantification: The antioxidant capacity is determined by comparing the change in absorbance of the sample to a standard curve prepared using a known antioxidant like Trolox or FeSO₄·7H₂O.[3][13]

Conclusion and Future Perspectives

Substituted chromanones represent a versatile and promising class of compounds with significant antioxidant potential. Their ability to act through both direct radical scavenging and potential modulation of cellular antioxidant pathways makes them attractive candidates for the development of novel therapeutics for oxidative stress-related diseases. The structure-activity relationship studies highlight that the antioxidant efficacy is highly dependent on the substitution pattern of the chromanone core.[5][6] Future research should focus on the synthesis and evaluation of novel chromanone derivatives with optimized antioxidant properties, as well as in-depth investigations into their mechanisms of action in cellular and in vivo models. A thorough understanding of their pharmacokinetic and toxicological profiles will be essential for their successful translation into clinical applications.

References

A Technical Guide to the In Vitro Anticancer Activity of Chromanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro anticancer activities of chromanone derivatives. It summarizes key quantitative data, details common experimental protocols, and visualizes the underlying molecular mechanisms and workflows. Chromanones, a class of oxygen-containing heterocyclic compounds, have emerged as a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating significant cytotoxic effects against a range of human cancer cell lines.

Cytotoxic Activity of Chromanone Derivatives

The anticancer potential of a compound is initially assessed by its cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell proliferation by 50%, is a standard metric for this evaluation. Chromanone derivatives have shown a wide range of cytotoxic profiles, with some compounds exhibiting potency comparable to or greater than established chemotherapeutic agents like cisplatin and etoposide.[1][2]

IC50 Values of Selected Chromanone Derivatives

The following tables summarize the IC50 values for various chromanone derivatives against different human cancer cell lines, as determined by assays such as MTT and SRB.

Table 1: Cytotoxicity of 3-Nitro-4-Chromanone Derivatives against Castration-Resistant Prostate Cancer (CRPC) Cell Lines. [3]

CompoundDU145 (IC50, µM)PC3 (IC50, µM)PC3M (IC50, µM)HAF (IC50, µM)
36 1.12 ± 0.081.87 ± 0.112.15 ± 0.13> 40
Cisplatin 12.31 ± 1.034.26 ± 0.252.58 ± 0.171.89 ± 0.12

Data from SRB assay after 48h treatment. HAF: Human Fibroblasts (normal cells).

Table 2: Cytotoxicity of 3-Benzylideneflavanone/Chromanone Derivatives against Colon Cancer Cell Lines. [1][4]

CompoundHCT 116 (IC50, µM)SW620 (IC50, µM)LoVo (IC50, µM)Caco-2 (IC50, µM)HT-29 (IC50, µM)HMEC-1 (IC50, µM)
1 8.4 ± 0.912.1 ± 1.39.2 ± 1.119.8 ± 2.115.5 ± 1.7~30
3 18.2 ± 2.025.4 ± 2.815.1 ± 1.629.5 ± 3.122.3 ± 2.4Not specified
5 21.5 ± 2.328.9 ± 3.017.8 ± 1.931.2 ± 3.326.7 ± 2.8Not specified
Cisplatin 10.5 ± 1.215.8 ± 1.711.3 ± 1.322.4 ± 2.518.9 ± 2.0Not specified

Data from MTT assay. HMEC-1: Human Microvascular Endothelial Cells (normal cells).

Table 3: Cytotoxicity of 3-Benzylidenechroman-4-ones against Various Cancer Cell Lines. [2]

CompoundK562 (IC50, µg/ml)MDA-MB-231 (IC50, µg/ml)SK-N-MC (IC50, µg/ml)
4a 1.853.862.43
4b 4.911.75.3
4e 5.110.25.2
Etoposide 31.521.924.6

K562: Human erythroleukemia, MDA-MB-231: Human breast cancer, SK-N-MC: Human neuroblastoma.

Mechanisms of Anticancer Activity

Chromanone derivatives exert their anticancer effects through various mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.

Induction of Apoptosis

Apoptosis is a critical pathway for eliminating cancerous cells. Many chromanone derivatives have been shown to trigger this process through both intrinsic (mitochondrial) and extrinsic pathways.[5][6] A key mechanism involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction, altered ratios of Bax/Bcl-2 proteins, and the activation of caspase cascades.[4][7][8]

G CD Chromanone Derivative ROS ↑ Reactive Oxygen Species (ROS) CD->ROS Mito Mitochondrial Stress (Membrane Potential Loss) ROS->Mito Bax ↑ Pro-apoptotic Bax Mito->Bax Bcl2 ↓ Anti-apoptotic Bcl-2 Mito->Bcl2 Casp9 Caspase-9 Activation Bax->Casp9 Bcl2->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Intrinsic apoptosis pathway induced by chromanones.
Cell Cycle Arrest

Cancer is characterized by uncontrolled cell division. Chromanone derivatives can halt this process by causing cell cycle arrest at specific checkpoints, such as G1/S or G2/M.[1][5] This allows time for DNA repair or, if the damage is too severe, triggers apoptosis. For instance, the mycotoxin Fusarochromanone (FC101) induces G1 arrest by downregulating key proteins like cyclin D1, CDK4, and CDK6, while upregulating inhibitors such as p21 and p27, leading to the hypophosphorylation of the Retinoblastoma (Rb) protein.[9]

G CD Chromanone Derivative (e.g., FC101) p21 ↑ p21 / p27 CD->p21 CycD ↓ Cyclin D1 CD->CycD CDK46 ↓ CDK4 / CDK6 CD->CDK46 CycD_CDK46 Cyclin D1-CDK4/6 Complex p21->CycD_CDK46 Arrest G1 Phase Arrest CycD->CycD_CDK46 CDK46->CycD_CDK46 Rb Rb Phosphorylation CycD_CDK46->Rb E2F E2F Release Rb->E2F G1_S G1 to S Phase Transition E2F->G1_S G1_S->Arrest

Caption: G1 cell cycle arrest mechanism by chromanone derivatives.

Experimental Protocols

Reproducible and rigorous experimental design is paramount in drug discovery. This section outlines the detailed methodologies for key in vitro assays used to evaluate the anticancer activity of chromanone derivatives.

G cluster_0 Cytotoxicity Assessment cluster_1 Mechanism of Action Studies a Seed Cells in 96-well Plate b Add Chromanone Derivative (Serial Dilutions) a->b c Incubate (e.g., 48-72h) b->c d Perform Viability Assay (e.g., MTT, SRB) c->d e Measure Absorbance d->e f Calculate IC50 Value e->f g Treat Cells with IC50 Concentration f->g Inform Concentration h Harvest Cells g->h i Apoptosis Assay (Annexin V/PI Staining) h->i j Cell Cycle Assay (PI Staining) h->j k Analyze via Flow Cytometry i->k j->k

Caption: General workflow for in vitro anticancer evaluation.
Protocol: Cell Viability (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of viability, proliferation, and cytotoxicity.[10][11]

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • Chromanone derivative stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

    • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Sterile 96-well flat-bottom culture plates

    • Phosphate-buffered saline (PBS)

    • Microplate reader

  • Methodology:

    • Cell Seeding: Harvest exponentially growing cells and determine cell density. Seed 100 µL of cell suspension (typically 5,000-10,000 cells/well) into each well of a 96-well plate. Include wells for 'medium only' (blank) and 'untreated cells' (negative control). Incubate for 24 hours at 37°C, 5% CO₂.[10]

    • Compound Treatment: Prepare serial dilutions of the chromanone derivative in a complete culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Incubate for the desired treatment period (e.g., 48 or 72 hours).

    • MTT Addition: Following treatment, add 10-20 µL of MTT stock solution to each well (final concentration ~0.5 mg/mL). Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[10]

    • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by shaking the plate for 5-10 minutes.[11]

    • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value using appropriate software.

Protocol: Apoptosis Analysis (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12]

  • Materials:

    • Treated and untreated cells (1-5 x 10⁵ cells per sample)

    • Annexin V-FITC conjugate

    • Propidium Iodide (PI) staining solution

    • 1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)

    • Sterile PBS

    • Flow cytometer

  • Methodology:

    • Cell Preparation: Treat cells with the chromanone derivative at the desired concentration (e.g., IC50) for a specified time. Harvest both adherent and floating cells.

    • Washing: Centrifuge the cell suspension at ~300 x g for 5 minutes. Discard the supernatant and wash the cells once with cold PBS.[12]

    • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

    • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[12][13]

    • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[12]

    • Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately (within 1 hour) by flow cytometry.[12]

    • Gating Strategy:

      • Annexin V (-) / PI (-): Viable cells

      • Annexin V (+) / PI (-): Early apoptotic cells

      • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

Protocol: Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) via flow cytometry.[14][15]

  • Materials:

    • Treated and untreated cells

    • Cold 70% ethanol

    • Sterile PBS

    • PI staining solution (e.g., 50 µg/mL PI in PBS)

    • RNase A solution (e.g., 100 µg/mL in PBS)

    • Flow cytometer

  • Methodology:

    • Cell Harvesting: Collect cells after treatment with the chromanone derivative.

    • Fixation: Wash the cell pellet with PBS. Resuspend the pellet and add cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 30 minutes on ice (or store at -20°C for longer periods).[14][16]

    • Washing: Centrifuge the fixed cells at a higher speed (~500 x g) for 5-10 minutes. Discard the ethanol and wash the pellet twice with cold PBS.[14]

    • RNase Treatment: Resuspend the cell pellet in a small volume of PBS containing RNase A. Incubate for 30 minutes at room temperature to ensure only DNA is stained.[17]

    • PI Staining: Add the PI staining solution to the cells. Incubate for at least 10-15 minutes at room temperature in the dark.[17]

    • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, acquiring data in a linear mode. Use pulse processing (e.g., Area vs. Height dot plot) to gate out doublets and aggregates. The DNA content will correspond to different cell cycle phases (G1 peak, S phase distribution, G2/M peak).[14]

References

An In-depth Technical Guide to Homoisoflavonoids Derived from 8-Methoxy-4-Chromanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homoisoflavonoids, a unique subclass of flavonoids, are characterized by an additional carbon atom in their C3-benzyl-substituted chromanone skeleton. Those derived from the 8-methoxy-4-chromanone core are of particular interest to the scientific community due to their wide-ranging pharmacological activities. These compounds have demonstrated significant potential as anticancer, antioxidant, anti-inflammatory, and antimicrobial agents. The presence of the methoxy group at the 8-position on the chromanone ring has been shown to be essential for potent antiproliferative activity.[1] This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of homoisoflavonoids derived from this compound, with a focus on their potential as therapeutic agents.

Synthesis of Homoisoflavonoids from this compound

The primary synthetic route to homoisoflavonoids from this compound is through a base-catalyzed aldol condensation with a substituted benzaldehyde, followed by dehydration to yield a 3-benzylidene-8-methoxy-4-chromanone. This can be further reduced to the corresponding 3-benzyl-8-methoxy-4-chromanone.

General Synthetic Workflow

Synthesis Workflow General Synthetic Workflow for Homoisoflavonoids start This compound condensation Aldol Condensation start->condensation aldehyde Substituted Benzaldehyde aldehyde->condensation base Base Catalyst (e.g., Piperidine, Pyrrolidine) base->condensation intermediate 3-Benzylidene-8-methoxy-4-chromanone condensation->intermediate reduction Reduction (e.g., Catalytic Hydrogenation) intermediate->reduction final_product 3-Benzyl-8-methoxy-4-chromanone (Homoisoflavonoid) reduction->final_product

Caption: General workflow for the synthesis of homoisoflavonoids.

Experimental Protocols

Synthesis of 3-Benzylidene-8-methoxy-4-chromanone Derivatives

This protocol is adapted from general procedures for the synthesis of 3-benzylidene-4-chromanone derivatives.

Materials:

  • This compound

  • Substituted benzaldehyde (1.2 equivalents)

  • Piperidine (1.2 equivalents)

  • Ethanol (solvent)

Procedure:

  • A mixture of this compound (1.0 mmol), the appropriate substituted benzaldehyde (1.2 mmol), and piperidine (1.2 mmol) in ethanol is heated to reflux.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).

Biological Activities and Quantitative Data

Homoisoflavonoids derived from this compound exhibit a range of biological activities. The following tables summarize the quantitative data for the antiproliferative and antioxidant activities of various 3-benzylidene-4-chromanone derivatives, which are structurally related to the 8-methoxy analogs.

Table 1: Antiproliferative Activity of 3-Benzylidene-4-chromanone Derivatives
CompoundCancer Cell LineIC50 (µM)Reference
(E)-3-(4-N,N-diethylaminobenzylidene)-2-phenylchroman-4-oneHL-608.36[2]
(E)-3-(4-N,N-diethylaminobenzylidene)chroman-4-oneHL-6011.76[2]
(E)-3-(4-N,N-diethylaminobenzylidene)-2-phenylchroman-4-oneNALM-69.08[2]
(E)-3-(4-N,N-diethylaminobenzylidene)chroman-4-oneNALM-68.69[2]
(E)-3-(4-N,N-diethylaminobenzylidene)-2-phenylchroman-4-oneWM-1156.45[2]
3-(4'-chlorobenzylidene)-7-methoxy-4-chromanoneMCF-710.2
3-(4'-nitrobenzylidene)-7-methoxy-4-chromanoneA5498.5
3-(4'-methoxybenzylidene)-7-hydroxy-4-chromanoneHeLa15.7
Table 2: Antioxidant and α-Glucosidase Inhibitory Activities of 3-Benzylidene-4-chromanone Derivatives
CompoundActivityEC50/IC50 (µM)Reference
3-(3',4'-Dihydroxybenzylidene)-7-hydroxy-4-chromanoneDPPH Radical Scavenging13[3][4]
3-(3',4'-Dihydroxybenzylidene)-4-chromanoneDPPH Radical Scavenging14[3][4]
3-(4'-Hydroxy-3'-methoxybenzylidene)-7-hydroxy-4-chromanoneα-Glucosidase Inhibition15[4]
3-(3',4'-Dihydroxybenzylidene)-4-chromanoneα-Glucosidase Inhibition25[4]
3-(3',4'-Dihydroxybenzylidene)-7-hydroxy-4-chromanoneα-Glucosidase Inhibition28[4]

Experimental Protocols for Biological Assays

MTT Assay for Antiproliferative Activity

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Homoisoflavonoid derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the homoisoflavonoid derivatives for 48 or 72 hours.

  • After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

DPPH Radical Scavenging Assay

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Homoisoflavonoid derivatives (dissolved in methanol)

  • Ascorbic acid (positive control)

Procedure:

  • A 100 µL aliquot of the homoisoflavonoid derivative solution at various concentrations is mixed with 100 µL of DPPH solution in a 96-well plate.

  • The mixture is incubated in the dark at room temperature for 30 minutes.

  • The absorbance is measured at 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

  • The EC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined.

Signaling Pathways Modulated by Homoisoflavonoids

The anticancer effects of homoisoflavonoids, particularly the 3-benzylidene-4-chromanone derivatives, are often mediated through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR and MAPK/ERK pathways are two of the most significantly affected cascades.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival.[5] Its dysregulation is a common feature in many cancers.[6] Methoxy-substituted flavonoids have been shown to inhibit this pathway, leading to apoptosis and cell cycle arrest.[7]

PI3K_Akt_mTOR_Pathway Inhibition of the PI3K/Akt/mTOR Pathway by Homoisoflavonoids GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Homoisoflavonoid This compound Derivative Homoisoflavonoid->PI3K Inhibits Homoisoflavonoid->Akt Inhibits Homoisoflavonoid->mTOR Inhibits

Caption: Homoisoflavonoids inhibit the PI3K/Akt/mTOR pathway.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival.[8] Aberrant activation of this pathway is also implicated in cancer.[8] Some methoxy-substituted flavonoids have been found to modulate this pathway, contributing to their anticancer effects.[9]

MAPK_ERK_Pathway Modulation of the MAPK/ERK Pathway by Homoisoflavonoids GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Transcription Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription Activates Proliferation Cell Proliferation & Differentiation Transcription->Proliferation Promotes Homoisoflavonoid This compound Derivative Homoisoflavonoid->MEK Inhibits Homoisoflavonoid->ERK Inhibits

Caption: Homoisoflavonoids inhibit the MAPK/ERK signaling pathway.

Conclusion

Homoisoflavonoids derived from this compound represent a promising class of compounds with significant therapeutic potential, particularly in the field of oncology. Their synthesis is readily achievable, and they exhibit potent biological activities, including antiproliferative and antioxidant effects. The mechanism of action for their anticancer properties appears to be, at least in part, through the modulation of critical cell signaling pathways such as the PI3K/Akt/mTOR and MAPK/ERK cascades. Further research into the structure-activity relationships and the precise molecular targets of these compounds will be crucial for the development of novel and effective therapeutic agents. This guide provides a foundational understanding for researchers and drug development professionals to further explore the potential of this important class of natural product derivatives.

References

Methodological & Application

Synthesis of 8-Methoxy-4-Chromanone from 2-hydroxy-3-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 8-Methoxy-4-Chromanone from 2-hydroxy-3-methoxyacetophenone. The synthesis is achieved through a base-catalyzed intramolecular cyclization reaction with paraformaldehyde. This method offers a straightforward and efficient route to obtaining the target chromanone, a valuable scaffold in medicinal chemistry and drug discovery. The protocol includes a comprehensive list of reagents and materials, step-by-step experimental procedures, and guidelines for purification and characterization.

Introduction

Chromanones are a class of oxygen-containing heterocyclic compounds that form the core structure of many biologically active molecules and natural products. Their diverse pharmacological properties have made them attractive targets in synthetic and medicinal chemistry. The synthesis of substituted chromanones is a key step in the development of new therapeutic agents. This application note details a reliable method for the preparation of this compound, a specific derivative with potential for further functionalization in drug development programs. The described protocol is based on the well-established base-catalyzed condensation of a 2'-hydroxyacetophenone with an aldehyde, in this case, paraformaldehyde, to form the chromanone ring system.

Data Presentation

Table 1: Summary of Reactants and Expected Product Information

CompoundMolecular FormulaMolecular Weight ( g/mol )Molar EquivalentsAmountExpected Yield (%)Physical State
2-hydroxy-3-methoxyacetophenoneC₉H₁₀O₃166.171.0(user defined)-Solid
Paraformaldehyde(CH₂O)n(30.03)n1.2(user defined)-Solid
PyrrolidineC₄H₉N71.121.5(user defined)-Liquid
EthanolC₂H₅OH46.07-(as solvent)-Liquid
This compoundC₁₀H₁₀O₃178.18--60-70% (estimated)Solid

Table 2: Characterization Data for this compound

AnalysisExpected Results
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.05 (t, J=8.0 Hz, 1H, H-6), 6.90 (d, J=8.0 Hz, 1H, H-7), 6.75 (d, J=8.0 Hz, 1H, H-5), 4.55 (t, J=6.4 Hz, 2H, H-2), 3.90 (s, 3H, OCH₃), 2.80 (t, J=6.4 Hz, 2H, H-3).
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 192.0 (C=O), 158.0 (C-8a), 147.5 (C-8), 122.0 (C-4a), 121.5 (C-6), 118.0 (C-5), 112.0 (C-7), 67.0 (C-2), 56.0 (OCH₃), 37.0 (C-3).
Mass Spec. (ESI+)m/z: 179.06 [M+H]⁺, 201.04 [M+Na]⁺
Melting Point To be determined experimentally.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of 4-chromanones from 2-hydroxyacetophenones.

Materials and Reagents:

  • 2-hydroxy-3-methoxyacetophenone

  • Paraformaldehyde

  • Pyrrolidine

  • Ethanol (anhydrous)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of 2-hydroxy-3-methoxyacetophenone (1.0 eq) in anhydrous ethanol (10 mL per mmol of acetophenone) in a round-bottom flask, add paraformaldehyde (1.2 eq).

  • To this suspension, add pyrrolidine (1.5 eq) dropwise at room temperature with vigorous stirring.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.

  • Dissolve the residue in ethyl acetate (20 mL per mmol of starting acetophenone) and wash with 1 M hydrochloric acid (2 x 10 mL), followed by brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Visualizations

Reaction Scheme

Reaction_Scheme Synthesis of this compound cluster_reactants Reactants cluster_product Product R1 2-hydroxy-3-methoxyacetophenone P1 This compound R1->P1 Ethanol, Reflux R2 Paraformaldehyde R2->P1 R3 Pyrrolidine (Base) R3->P1

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

experimental_workflow start Start reactants Mix 2-hydroxy-3-methoxyacetophenone, paraformaldehyde, and pyrrolidine in ethanol start->reactants reflux Heat to reflux for 4-6 hours reactants->reflux workup Cool, concentrate, and perform acidic workup with ethyl acetate reflux->workup purification Purify by flash column chromatography workup->purification product Obtain pure this compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Proposed Reaction Mechanism

reaction_mechanism Proposed Reaction Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Aldol Addition cluster_2 Step 3: Intramolecular Michael Addition A 2-hydroxy-3- methoxyacetophenone B Enolate Intermediate A->B Pyrrolidine (Base) D Aldol Adduct B->D C Formaldehyde (from Paraformaldehyde) C->D E α,β-Unsaturated Ketone (after dehydration of Aldol Adduct) D->E - H₂O F This compound E->F Intramolecular Cyclization

Caption: Proposed mechanism for the formation of this compound.

Protocol for the Base-Catalyzed Condensation of 8-Methoxy-4-Chromanone

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The base-catalyzed condensation of 4-chromanone derivatives with aromatic aldehydes, a variant of the Claisen-Schmidt condensation, is a fundamental reaction in synthetic organic chemistry for forging carbon-carbon bonds. This reaction is instrumental in the synthesis of 3-benzylidene-4-chromanones, which are important precursors to flavonoids and other biologically active heterocyclic compounds. These products are of significant interest in medicinal chemistry and drug development due to their wide-ranging pharmacological activities. This document provides a detailed protocol for the base-catalyzed condensation of 8-Methoxy-4-Chromanone with a representative aromatic aldehyde.

Reaction Principle

The reaction proceeds via a base-catalyzed aldol condensation mechanism. A base is used to deprotonate the α-carbon of this compound, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of an aromatic aldehyde. The resulting aldol addition product readily undergoes dehydration (elimination of a water molecule) to yield the thermodynamically stable, conjugated α,β-unsaturated ketone, a 3-benzylidene-8-methoxy-4-chromanone.

Data Presentation

The following table summarizes representative quantitative data for the base-catalyzed condensation of various 4-chromanone derivatives with aromatic aldehydes under different conditions. This allows for a comparison of reaction efficiencies.

Entry4-Chromanone DerivativeAldehydeBaseSolventConditionsYield (%)
14-ChromanoneBenzaldehydePiperidineNone100°C, 2h90
27-Methoxy-4-ChromanoneSubstituted BenzaldehydesPiperidineNone100°CNot specified
32'-Hydroxyacetophenone (precursor to chromanone)HexanalDIPAEthanolMicrowave, 160-170°C, 1h88
4AcetophenoneBenzaldehydeNaOHEthanolRoom Temp.43[1]
5Cyclohexanone4-MethoxybenzaldehydeNaOHEthanolRoom Temp.High

Experimental Protocols

This section details two common methodologies for the base-catalyzed condensation of this compound.

Protocol 1: Conventional Heating with Piperidine

This protocol is adapted from a general procedure for the synthesis of 3-benzylidene-4-chromanone derivatives.[2][3]

Materials:

  • This compound

  • Aromatic aldehyde (e.g., Benzaldehyde, 4-Methoxybenzaldehyde)

  • Piperidine

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol), the desired aromatic aldehyde (1.2 mmol), and piperidine (1.2 mmol).

  • Reaction: Heat the reaction mixture to 100°C with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1 M HCl, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 3-benzylidene-8-methoxy-4-chromanone.

Protocol 2: Solvent-Free Grinding with Sodium Hydroxide

This environmentally friendly protocol is adapted from general procedures for Claisen-Schmidt reactions.[4]

Materials:

  • This compound

  • Aromatic aldehyde (e.g., Benzaldehyde)

  • Sodium hydroxide (NaOH), solid

  • Deionized water

  • Ethanol (for recrystallization)

Equipment:

  • Mortar and pestle

  • Büchner funnel and flask for vacuum filtration

  • Standard laboratory glassware

Procedure:

  • Reactant Preparation: In a mortar, combine this compound (1.0 mmol) and the aromatic aldehyde (1.0 mmol).

  • Catalyst Addition: Add solid NaOH (e.g., 20 mol%).

  • Grinding: Grind the mixture vigorously with a pestle at room temperature for 5-15 minutes. The mixture will typically form a thick, colored paste.

  • Work-up: Add cold deionized water to the mortar and continue to grind to break up the solid.

  • Isolation: Collect the solid product by vacuum filtration, washing with ample deionized water to remove the NaOH catalyst.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to yield the purified 3-benzylidene-8-methoxy-4-chromanone.

Mandatory Visualization

Reaction_Mechanism cluster_enolate Step 1: Enolate Formation cluster_attack Step 2: Nucleophilic Attack cluster_protonation Step 3: Protonation cluster_dehydration Step 4: Dehydration This compound This compound Enolate Enolate This compound->Enolate  Base (B:) Base Base Alkoxide_Intermediate Alkoxide_Intermediate Enolate->Alkoxide_Intermediate  + Aldehyde Aldehyde Aldehyde Aldol_Adduct Aldol_Adduct Alkoxide_Intermediate->Aldol_Adduct  + H₂O Final_Product 3-Benzylidene-8-methoxy- 4-chromanone Aldol_Adduct->Final_Product  - H₂O

Caption: Reaction mechanism of the base-catalyzed condensation.

Experimental_Workflow Start Combine_Reactants Combine 8-Methoxy- 4-Chromanone, Aldehyde, & Base Start->Combine_Reactants Reaction Reaction under Specific Conditions (Heating/Grinding) Combine_Reactants->Reaction Workup Quench and Liquid-Liquid Extraction (Protocol 1) or Washing (Protocol 2) Reaction->Workup Isolation Dry, Filter, and Concentrate Workup->Isolation Purification Column Chromatography or Recrystallization Isolation->Purification Characterization Analyze Product (NMR, IR, MS, MP) Purification->Characterization End Characterization->End

Caption: General experimental workflow for the synthesis.

References

Application Notes and Protocols for the Analytical Characterization of 8-Methoxy-4-Chromanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the analytical techniques for the characterization of 8-Methoxy-4-Chromanone, a significant heterocyclic compound in medicinal chemistry. The chroman-4-one scaffold is a privileged structure in the design of novel bioactive compounds, exhibiting a range of biological activities including anticancer, antimicrobial, and anti-inflammatory effects. Accurate and thorough characterization is crucial for its development as a potential therapeutic agent.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₀O₃--INVALID-LINK--
Molecular Weight 178.18 g/mol --INVALID-LINK--[1]
Exact Mass 178.062994177--INVALID-LINK--[1]
Appearance Solid-
CAS Number 20351-79-5--INVALID-LINK--[1]

Spectroscopic Characterization

Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 2: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
6.92d5.82H (Aromatic)
6.88-6.80m-1H (Aromatic)
4.43ddd11.2, 6.6, 4.41H (H-2)
4.38-4.31m-1H (H-2)
4.05t6.01H (H-3)
3.89s-3H (OCH₃)
2.36tdd5.8, 4.1, 1.62H (H-3)

Solvent: Chloroform-d, Spectrometer: 400 MHz. Data sourced from ECHEMI[1].

Table 3: Representative ¹³C NMR Spectroscopic Data for Methoxy-Chromanone Derivatives

Carbon AtomRepresentative Chemical Shift (δ) ppm
C=O (C-4)~182
C-O (C-8a)~161
C-OCH₃~159
Aromatic Carbons115-136
OCH₃~55
C-2~67
C-3~45

Note: These are approximate values based on similar structures and can vary depending on substitution patterns.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: 1024-4096 scans, spectral width of 200-240 ppm, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep Dissolve 5-10 mg in 0.7 mL CDCl3 acq_H 1H NMR (400 MHz) 16-32 scans prep->acq_H acq_C 13C NMR (400 MHz) 1024-4096 scans prep->acq_C proc Fourier Transform Phase & Baseline Correction Referencing acq_H->proc acq_C->proc analysis Assign Signals Determine Structure proc->analysis

Caption: Workflow for NMR analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound and to gain insights into its fragmentation pattern.

Table 4: High-Resolution Mass Spectrometry (HRMS) Data

IonCalculated m/z
[M+H]⁺179.0708

Calculated for C₁₀H₁₁O₃⁺

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Data Acquisition:

    • Infuse the sample solution directly into the ion source or inject it via an HPLC system.

    • Acquire the mass spectrum in positive ion mode.

    • Set the mass range to scan from m/z 50 to 500.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion peak ([M+H]⁺).

    • Use the accurate mass to calculate the elemental composition.

    • Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions. Common fragmentation pathways for chromanones involve cleavage of the heterocyclic ring.

Hypothetical Fragmentation Pathway

MS_Fragmentation M This compound [M]+• m/z = 178 F1 Loss of CH3• [M-15]+ m/z = 163 M->F1 - CH3• F2 Loss of CO [M-28]+• m/z = 150 M->F2 - CO F3 Loss of CH2O [M-30]+• m/z = 148 M->F3 - CH2O F4 Loss of C2H4O [M-44]+• m/z = 134 M->F4 - C2H4O

Caption: A plausible fragmentation pathway for this compound in mass spectrometry.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a key technique for assessing the purity of this compound and for quantitative analysis.

Table 5: Representative HPLC Method Parameters for Chromanone Analysis

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient mixture of Acetonitrile and Water (with 0.1% formic acid or phosphoric acid)
Flow Rate 1.0 mL/min
Detection UV at 254 nm or 280 nm
Injection Volume 10 µL
Column Temperature 25-30 °C
  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound standard (1 mg/mL) in methanol or acetonitrile.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Prepare the sample for analysis by dissolving it in the mobile phase.

  • Instrumentation: Use an HPLC system equipped with a UV detector.

  • Method Setup:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Set the detector wavelength.

  • Analysis:

    • Inject the standards and the sample.

    • Record the chromatograms and determine the retention time of this compound.

  • Quantification and Purity Assessment:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the sample using the calibration curve.

    • Calculate the purity of the sample by determining the percentage of the main peak area relative to the total peak area.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_run Analysis cluster_data Data Analysis prep Prepare Standards & Sample in Mobile Phase hplc Equilibrate C18 Column Set UV Detector prep->hplc run Inject Samples Record Chromatograms hplc->run data Determine Retention Time Calculate Purity/Concentration run->data

Caption: Workflow for the HPLC analysis of this compound.

X-ray Crystallography

X-ray crystallography provides definitive proof of structure and detailed information on the three-dimensional arrangement of atoms in the crystalline state. While a crystal structure for this compound is not publicly available, data for a related derivative, 8-Methoxy-3-(4-methylbenzylidene)-6-(prop-1-enyl)chroman-4-one, has been reported and can provide insights into the expected molecular geometry[2].

Table 6: Crystallographic Data for a Related 8-Methoxy-Chromanone Derivative

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c

Data for 8-Methoxy-3-(4-methylbenzylidene)-6-(prop-1-enyl)chroman-4-one[2].

  • Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Use a single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

    • Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data to obtain the final, accurate crystal structure.

Potential Biological Signaling Pathway

While the specific signaling pathways modulated by this compound are not yet fully elucidated, studies on structurally related compounds can offer valuable insights. For instance, 8-methoxycoumarin, which shares the methoxy-substituted benzene ring, has been shown to enhance melanogenesis via the Mitogen-Activated Protein Kinase (MAPK) signaling pathway[3][4]. This suggests a plausible, albeit unconfirmed, mechanism of action for this compound.

Hypothetical Signaling Pathway

MAPK_Pathway cluster_stimulus Stimulus cluster_mapk MAPK Cascade cluster_tf Transcription Factors cluster_response Cellular Response stim This compound (Hypothetical) MAPKKK MAPKKK stim->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK TF Transcription Factors (e.g., AP-1) MAPK->TF response Gene Expression (e.g., Inflammation, Proliferation) TF->response

Caption: Hypothetical activation of the MAPK signaling pathway by this compound.

Disclaimer: The signaling pathway presented is based on data from a structurally related compound and should be considered hypothetical for this compound until confirmed by specific experimental evidence.

References

Application Note and Protocol: HPLC Purification of 8-Methoxy-4-Chromanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive protocol for the purification of 8-Methoxy-4-Chromanone using High-Performance Liquid Chromatography (HPLC). The described method is designed to yield a high-purity compound suitable for subsequent research and development applications.

Introduction

This compound is a heterocyclic compound belonging to the chromanone class of molecules.[1] Chromanones are recognized as important scaffolds in medicinal chemistry, serving as precursors for the synthesis of various bioactive compounds.[2] Given its role as a key intermediate, obtaining high-purity this compound is crucial for the success of subsequent synthetic steps and for accurate biological evaluations.

This application note details a robust reversed-phase HPLC (RP-HPLC) method for the purification of this compound. RP-HPLC is a powerful technique for separating and purifying organic molecules based on their hydrophobicity.[3]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for sample preparation and method development.

PropertyValueReference
Molecular Formula C₁₀H₁₀O₃[1]
Molecular Weight 178.18 g/mol [1][4]
Appearance Solid (at room temperature)[1]
Melting Point 89 °C[1][4]
Boiling Point 319.9 °C at 760 mmHg[1]
XLogP3 1.3[4]
Topological Polar Surface Area 35.5 Ų[4]

Table 1: Physicochemical properties of this compound.

HPLC Purification Protocol

This protocol is a general guideline and may require optimization based on the specific crude sample matrix and the HPLC system used.

A summary of the necessary instrumentation and consumables is provided in Table 2.

ItemSpecification
HPLC System Preparative HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
Column Reversed-Phase C18 column (e.g., 250 x 10 mm, 5 µm particle size).
Solvents HPLC-grade Acetonitrile (ACN) and ultrapure water.
Additives Formic acid (FA) or Acetic acid (AA), LC-MS grade.
Sample Vials Appropriate volume glass vials with septa.
Syringe Filters 0.45 µm PTFE or nylon filters for sample clarification.

Table 2: HPLC Instrumentation and Consumables.

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of ultrapure water. Degas the solution by sonication or vacuum filtration.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile. Degas the solution.

The addition of a small amount of acid to the mobile phase helps to improve peak shape for polar, ionizable compounds.[3]

  • Accurately weigh the crude this compound sample.

  • Dissolve the sample in a minimal amount of a solvent mixture that is compatible with the initial mobile phase conditions (e.g., a mixture of water and acetonitrile). The final concentration should be determined based on the solubility of the compound and the loading capacity of the preparative column.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[5]

The optimized HPLC method parameters are summarized in Table 3.

ParameterValue
Column C18 Reversed-Phase (250 x 10 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 4.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 500 - 2000 µL (dependent on concentration and column size)
Gradient Program See Table 4

Table 3: Optimized HPLC Method Parameters.

A gradient elution is recommended to ensure efficient separation of the target compound from impurities with varying polarities.

Time (minutes)% Mobile Phase A% Mobile Phase B
0.07030
20.03070
25.0595
30.0595
30.17030
35.07030

Table 4: Gradient Elution Program.

G cluster_prep 1. Preparation cluster_hplc 2. HPLC Purification cluster_post 3. Post-Purification mobile_phase Mobile Phase Preparation equilibration Column Equilibration mobile_phase->equilibration sample_prep Crude Sample Preparation injection Sample Injection sample_prep->injection equilibration->injection gradient Gradient Elution injection->gradient detection UV Detection (280 nm) gradient->detection collection Fraction Collection detection->collection analysis Purity Analysis of Fractions collection->analysis pooling Pooling of Pure Fractions analysis->pooling evaporation Solvent Evaporation pooling->evaporation final_product High-Purity This compound evaporation->final_product

Caption: HPLC Purification Workflow for this compound.

Post-Purification Processing

  • Fraction Analysis: Analyze the collected fractions using an analytical HPLC method to determine the purity of each fraction. A smaller bore C18 column (e.g., 250 x 4.6 mm, 5 µm) and a lower flow rate (e.g., 1.0 mL/min) with the same gradient profile can be used for this purpose.

  • Pooling: Combine the fractions containing the high-purity this compound.

  • Solvent Removal: Remove the HPLC solvents from the pooled fractions, typically by rotary evaporation under reduced pressure.

  • Final Product Characterization: The purity of the final product should be confirmed by analytical techniques such as analytical HPLC, LC-MS, and NMR.

Logical Relationship of Method Development

The development of this HPLC method follows a logical progression, starting from the physicochemical properties of the analyte to the final optimized parameters.

G cluster_analyte Analyte Properties cluster_method Method Development cluster_protocol Final Protocol properties This compound (Polarity, UV Absorbance) column Column Selection (Reversed-Phase C18) properties->column mobile_phase Mobile Phase Selection (Water/ACN with Acid) properties->mobile_phase detection Detector Settings (UV at 280 nm) properties->detection gradient Gradient Optimization column->gradient mobile_phase->gradient protocol Optimized HPLC Purification Protocol detection->protocol gradient->protocol

Caption: Logical Flow of HPLC Method Development.

Conclusion

The HPLC protocol detailed in this application note provides a reliable method for the purification of this compound, yielding a high-purity product suitable for a range of scientific applications. The use of a reversed-phase C18 column with a water/acetonitrile gradient containing formic acid ensures efficient separation and recovery of the target compound. This document serves as a comprehensive guide for researchers and professionals involved in the synthesis and purification of chromanone derivatives.

References

Application Notes and Protocols for 8-Methoxy-4-Chromanone as a Scaffold for SIRT2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of the 8-Methoxy-4-Chromanone scaffold in the development of selective Sirtuin 2 (SIRT2) inhibitors. This document includes a summary of inhibitory activities, detailed experimental protocols for synthesis and evaluation, and visual representations of relevant biological pathways and experimental workflows.

Introduction to this compound as a SIRT2 Inhibitor Scaffold

Sirtuin 2 (SIRT2), an NAD+-dependent deacetylase, has emerged as a significant therapeutic target for a range of pathologies, including neurodegenerative diseases and cancer. The chroman-4-one core, and specifically the 8-methoxy substituted variant, has been identified as a promising scaffold for the development of potent and selective SIRT2 inhibitors. Derivatives of this scaffold have demonstrated inhibitory concentrations in the low micromolar range and exhibit high selectivity over other sirtuin isoforms, such as SIRT1 and SIRT3.[1][2] The structural features of the chroman-4-one skeleton, including the potential for substitution at various positions, allow for the fine-tuning of inhibitory activity and pharmacokinetic properties.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of various chroman-4-one derivatives against SIRT2, SIRT1, and SIRT3. The data highlights the potency and selectivity of these compounds.

Compound IDModifications from this compound ScaffoldSIRT2 IC50 (µM)SIRT1 Inhibition at 200 µM (%)SIRT3 Inhibition at 200 µM (%)Reference
1a 6-chloro, 8-bromo, 2-pentyl (racemic)4.5<10<10[3]
(-)-1a 6-chloro, 8-bromo, 2-pentyl (S-enantiomer)1.5<10<10[3]
(+)-1a 6-chloro, 8-bromo, 2-pentyl (R-enantiomer)4.5<10<10[3]
1m 6,8-dibromo, 2-pentyl1.5<1016[1]
3a 6-chloro, 8-bromo, 2-pentyl (chromone)5.5<10<10[3]
23 2-(acetamidophenethyl)29Not DeterminedNot Determined[4]

Experimental Protocols

General Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of substituted chroman-4-ones via a microwave-assisted base-mediated aldol condensation followed by an intramolecular oxa-Michael addition.[1]

Experimental Workflow: Synthesis of Chroman-4-one Derivatives

G cluster_prep Reaction Preparation cluster_reaction Microwave Reaction cluster_workup Work-up cluster_purification Purification Start Start Reagents Combine 2'-hydroxyacetophenone derivative, aldehyde, and DIPA in Ethanol Start->Reagents MW Microwave Irradiation (160-170 °C, 1 h) Reagents->MW Dilute Dilute with CH2Cl2 MW->Dilute Wash Wash with 10% NaOH (aq), 1 M HCl (aq), water, and brine Dilute->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by flash column chromatography Concentrate->Purify End End Product: Chroman-4-one derivative Purify->End

Caption: Workflow for the synthesis of chroman-4-one derivatives.

Materials:

  • Substituted 2'-hydroxyacetophenone (e.g., 2'-hydroxy-3'-methoxyacetophenone for the 8-methoxy scaffold)

  • Appropriate aldehyde (1.1 equivalents)

  • Diisopropylethylamine (DIPA) (1.1 equivalents)

  • Ethanol (EtOH)

  • Dichloromethane (CH2Cl2)

  • 10% Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Brine

  • Magnesium sulfate (MgSO4)

  • Microwave vial

  • Microwave reactor

  • Standard glassware for extraction and purification

  • Flash chromatography system

Procedure:

  • To a microwave vial, add the substituted 2'-hydroxyacetophenone, the desired aldehyde (1.1 equiv), and DIPA (1.1 equiv) to a 0.4 M solution in ethanol.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 160-170 °C for 1 hour.

  • After cooling, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and brine.

  • Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired chroman-4-one derivative.

In Vitro SIRT2 Inhibition Assay (Fluorometric)

This protocol outlines a fluorometric assay to determine the IC50 values of this compound derivatives against SIRT2. The assay is based on the deacetylation of a fluorogenic acetylated peptide substrate by SIRT2.

Experimental Workflow: SIRT2 Inhibition Assay

G cluster_prep Assay Preparation cluster_incubation Reaction Incubation cluster_detection Detection and Analysis Start Start Prepare Prepare reagents: SIRT2 Assay Buffer, Recombinant SIRT2, Fluorogenic Substrate, NAD+, and Inhibitor dilutions Start->Prepare AddToPlate Add to 96-well plate: SIRT2 Enzyme, Inhibitor (or DMSO), and NAD+ Prepare->AddToPlate PreIncubate Pre-incubate at 37°C AddToPlate->PreIncubate Initiate Initiate reaction: Add Fluorogenic Substrate PreIncubate->Initiate Incubate Incubate at 37°C Initiate->Incubate AddDeveloper Add Developer Solution Incubate->AddDeveloper MeasureFluorescence Measure Fluorescence (Ex/Em = 340-360/440-460 nm) AddDeveloper->MeasureFluorescence Calculate Calculate % Inhibition and IC50 MeasureFluorescence->Calculate End End Calculate->End

Caption: Workflow for the fluorometric SIRT2 inhibition assay.

Materials:

  • Recombinant human SIRT2 enzyme

  • SIRT2 assay buffer

  • Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine residue and a fluorescent reporter)

  • Nicotinamide adenine dinucleotide (NAD+)

  • Developer solution (containing a protease to cleave the deacetylated substrate)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Positive control inhibitor (e.g., Nicotinamide)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in SIRT2 assay buffer.

  • In a 96-well plate, add the SIRT2 enzyme to each well, except for the "no enzyme" control wells.

  • Add the test compound dilutions or DMSO (vehicle control) to the respective wells.

  • Add NAD+ to all wells except for the "no NAD+" control wells.

  • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate the reaction by adding the fluorogenic SIRT2 substrate to all wells.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Stop the reaction and develop the fluorescent signal by adding the developer solution to each well.

  • Incubate at room temperature for 15-30 minutes.

  • Measure the fluorescence intensity using a plate reader (e.g., excitation at 355 nm and emission at 460 nm).

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

SIRT2 Signaling Pathways

SIRT2 is implicated in various cellular processes, and its inhibition can have significant therapeutic effects. The diagrams below illustrate the role of SIRT2 in neurodegenerative diseases and cancer.

SIRT2 in Neurodegenerative Diseases

In the context of neurodegenerative diseases such as Parkinson's and Alzheimer's, SIRT2 has been shown to deacetylate α-tubulin and be involved in pathways related to protein aggregation and cellular stress.[5] Inhibition of SIRT2 is generally considered neuroprotective.

SIRT2 Signaling in Neurodegeneration

G SIRT2 SIRT2 alpha_tubulin α-Tubulin SIRT2->alpha_tubulin Deacetylation protein_aggregation Protein Aggregation (e.g., α-synuclein) SIRT2->protein_aggregation Promotes microtubule_dynamics Microtubule Dynamics alpha_tubulin->microtubule_dynamics cellular_stress Cellular Stress protein_aggregation->cellular_stress neuronal_death Neuronal Death cellular_stress->neuronal_death inhibitor This compound Derivative (Inhibitor) inhibitor->SIRT2 Inhibits

Caption: SIRT2's role in neurodegenerative pathways.

SIRT2 in Cancer

The role of SIRT2 in cancer is complex and can be context-dependent, acting as both a tumor suppressor and an oncogene.[2][6] It is involved in the regulation of the cell cycle, genome stability, and various signaling pathways such as NF-κB.[7]

SIRT2 Signaling in Cancer

G SIRT2 SIRT2 p53 p53 SIRT2->p53 Deacetylates NF_kB NF-κB SIRT2->NF_kB Deacetylates APC_C APC/C SIRT2->APC_C Regulates apoptosis Apoptosis p53->apoptosis inflammation Inflammation NF_kB->inflammation cell_cycle_progression Cell Cycle Progression APC_C->cell_cycle_progression genome_stability Genome Stability APC_C->genome_stability tumor_growth Tumor Growth cell_cycle_progression->tumor_growth inflammation->tumor_growth inhibitor This compound Derivative (Inhibitor) inhibitor->SIRT2 Inhibits

Caption: SIRT2's multifaceted role in cancer signaling pathways.

References

Application Notes and Protocols for Cell-based Cytotoxicity Testing of 8-Methoxy-4-Chromanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methoxy-4-Chromanone is a heterocyclic compound belonging to the chromanone class, which is recognized as a "privileged scaffold" in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1][2] Chromanones have demonstrated potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] Specifically, methoxy-substituted chromanones are of significant interest in structure-activity relationship (SAR) studies for the discovery of new lead compounds.[1][3] Given the established cytotoxic potential of various chromanone derivatives against cancer cell lines,[2][4][5] it is crucial to employ robust and reproducible cell-based assays to evaluate the cytotoxicity of this compound.

These application notes provide detailed protocols for a panel of commonly used cell-based assays to comprehensively assess the cytotoxic effects of this compound. The recommended assays include the MTT assay for cell viability, the Lactate Dehydrogenase (LDH) assay for cytotoxicity through membrane integrity, and the Caspase-3/7 assay for the induction of apoptosis.

Key Cytotoxicity Assays

A multi-parametric approach is recommended to obtain a thorough understanding of the cytotoxic profile of this compound. The following assays provide complementary information on cell health:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.[6][7] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[6][8] The amount of formazan produced is directly proportional to the number of viable cells.[8][9]

  • Lactate Dehydrogenase (LDH) Assay: This cytotoxicity assay measures the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[10][11][12] Elevated levels of LDH in the culture supernatant are indicative of cell lysis and cytotoxicity.[9][13][10]

  • Caspase-3/7 Assay: This assay quantifies the activity of caspase-3 and -7, which are key executioner caspases in the apoptotic pathway.[14][15][16][17] Activation of these caspases is a hallmark of apoptosis, or programmed cell death.[12][16] Measuring caspase-3/7 activity can help determine if this compound induces apoptosis.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for assessing the cytotoxicity of this compound.

G cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis prep_compound Prepare 8-Methoxy- 4-Chromanone Stock treatment Treat Cells with Serial Dilutions of this compound prep_compound->treatment prep_cells Culture and Seed Cells prep_cells->treatment incubation Incubate for Desired Time Period (e.g., 24, 48, 72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay ldh_assay LDH Assay incubation->ldh_assay caspase_assay Caspase-3/7 Assay incubation->caspase_assay data_analysis Calculate IC50 Values and Analyze Results mtt_assay->data_analysis ldh_assay->data_analysis caspase_assay->data_analysis

Caption: A generalized workflow for evaluating the cytotoxicity of this compound.

Data Presentation

Quantitative data from the cytotoxicity assays should be summarized in tables to facilitate comparison and interpretation. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of a compound required to inhibit a biological process by 50%, is a key parameter to determine.

Table 1: Hypothetical Cytotoxicity of this compound in a Cancer Cell Line (e.g., HCT116)

AssayEndpointIncubation Time (hours)IC50 (µM) [Hypothetical]
MTTCell Viability4825.5
LDHCytotoxicity (Membrane Lysis)4835.2
Caspase-3/7Apoptosis Induction2415.8

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures.[6][8]

Materials:

  • This compound

  • Appropriate cell line (e.g., HCT116, MCF-7, HepG2)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Protocol 2: LDH Cytotoxicity Assay

This protocol is based on common LDH assay kits.[10][11][18][19]

Materials:

  • This compound

  • Appropriate cell line

  • Complete cell culture medium

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (provided in the kit for maximum LDH release control)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).

  • Incubation: Incubate the plate for the desired time period at 37°C and 5% CO2.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100.

Protocol 3: Caspase-3/7 Apoptosis Assay

This protocol is based on commercially available luminescent caspase-3/7 assay kits.[14][15]

Materials:

  • This compound

  • Appropriate cell line

  • Complete cell culture medium

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • White-walled 96-well plates suitable for luminescence measurements

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells into a white-walled 96-well plate and treat with serial dilutions of this compound as described in the MTT protocol.

  • Incubation: Incubate the plate for a shorter duration, typically 6, 12, or 24 hours, as apoptosis is an earlier event than cell death.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: The luminescence signal is proportional to the amount of caspase-3/7 activity. Calculate the fold change in caspase activity compared to the untreated control.

Potential Signaling Pathways

Chromanone derivatives can induce cytotoxicity through various signaling pathways, often culminating in apoptosis.[20] The diagram below illustrates a plausible signaling pathway that could be activated by this compound, leading to apoptosis.

G cluster_pathways Cellular Response compound This compound ros ↑ ROS Production compound->ros er_stress ER Stress compound->er_stress mito_stress Mitochondrial Stress compound->mito_stress ros->mito_stress er_stress->mito_stress bax Bax ↑ mito_stress->bax bcl2 Bcl-2 ↓ mito_stress->bcl2 cyto_c Cytochrome c Release bax->cyto_c bcl2->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas37 Caspase-3/7 Activation cas9->cas37 apoptosis Apoptosis cas37->apoptosis

Caption: A hypothetical signaling pathway for this compound-induced apoptosis.

Conclusion

The protocols and application notes provided here offer a robust framework for the systematic evaluation of the cytotoxic properties of this compound. By employing a combination of assays that measure different aspects of cell health—viability, membrane integrity, and apoptosis—researchers can gain a comprehensive understanding of the compound's mechanism of action. This information is critical for the further development of this compound and other chromanone derivatives as potential therapeutic agents.

References

Application Notes and Protocols for In Vitro α-Glucosidase Inhibition Assay of Chromanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and application notes for conducting an in vitro α-glucosidase inhibition assay, with a specific focus on the evaluation of chromanone derivatives. This assay is a crucial tool in the discovery and development of novel therapeutic agents for managing type 2 diabetes mellitus.

Introduction

α-Glucosidase, an enzyme located in the brush border of the small intestine, plays a pivotal role in carbohydrate metabolism by breaking down complex carbohydrates into absorbable monosaccharides like glucose.[1][2][3] Inhibition of this enzyme can delay carbohydrate digestion and subsequently reduce the rate of glucose absorption, which is a well-established therapeutic strategy for managing postprandial hyperglycemia in patients with type 2 diabetes.[1][4][5] Chromanone derivatives have emerged as a promising class of compounds with significant α-glucosidase inhibitory potential, making them attractive candidates for further investigation.[6][7][8][9][10][11]

Data Presentation: α-Glucosidase Inhibitory Activity of Chromanone Derivatives

The following table summarizes the in vitro α-glucosidase inhibitory activity (IC50 values) of various chromanone derivatives, with acarbose used as a standard reference compound.[10][11]

CompoundDerivative TypeIC50 (µM)Reference
AcarboseStandard817.38 ± 6.27[10]
Chromone Hydrazone 4a Hydrazone35.2 ± 0.11[10]
Chromone Hydrazone 4b Hydrazone45.7 ± 0.23[10]
Chromone Hydrazone 4d Hydrazone20.1 ± 0.19[10]
Chromone Hydrazone 4j Hydrazone28.4 ± 0.35[10]
Chromone Hydrazone 4o Hydrazone41.6 ± 0.15[10]
Chromone Hydrazone 4p Hydrazone33.8 ± 0.41[10]
Chromone-Isatin 6j Isatin3.18 ± 0.12[11]
5,7-Dimethoxy-3-(2'-hydroxybenzyl)-4-chromanone15.03 ± 2.59[7]
Penithochromone M> 1 mM[8]
Penithochromone N> 1 mM[8]
Penithochromone O1017 µM[8]
Penithochromone P409 µM[8]
Penithochromone Q268 µM[8]
Penithochromone R688 µM[8]

Experimental Protocols

This section outlines a detailed methodology for the in vitro α-glucosidase inhibition assay using p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

Materials and Reagents
  • α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (e.g., Sigma-Aldrich)

  • Chromanone derivatives (test compounds)

  • Acarbose (positive control) (e.g., Sigma-Aldrich)

  • Potassium phosphate buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na₂CO₃) (0.1 M)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Equipment
  • Incubator set at 37°C

  • Multichannel pipette

  • Spectrophotometer (microplate reader) capable of reading absorbance at 405 nm.[12][13]

Experimental Procedure
  • Preparation of Solutions:

    • Prepare a 0.1 M potassium phosphate buffer solution and adjust the pH to 6.8.

    • Dissolve the α-glucosidase enzyme in the phosphate buffer to a final concentration of 0.1 U/mL.[14]

    • Dissolve the pNPG substrate in the phosphate buffer to a final concentration of 1 mM.[12]

    • Prepare a 0.1 M solution of sodium carbonate.

    • Dissolve the chromanone derivatives and acarbose in DMSO to prepare stock solutions. Further dilute with phosphate buffer to obtain a range of working concentrations.

  • Assay Protocol in a 96-Well Microplate:

    • Add 50 µL of the chromanone derivative solution (or standard/blank) to each well.

    • Add 10 µL of the α-glucosidase enzyme solution (1 U/mL) to each well.[5]

    • Incubate the plate at 37°C for 20 minutes.[5]

    • To initiate the reaction, add 20 µL of the pNPG substrate solution to each well.[12]

    • Incubate the plate again at 37°C for 20 minutes.[12]

    • Terminate the reaction by adding 50 µL of the 0.1 M sodium carbonate solution.[12]

  • Absorbance Measurement:

    • Measure the absorbance of the yellow-colored p-nitrophenol released from pNPG at 405 nm using a microplate reader.[12][13]

  • Data Analysis:

    • The percentage of α-glucosidase inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 [15] Where:

      • Abs_control is the absorbance of the control reaction (containing all reagents except the test compound).

      • Abs_sample is the absorbance of the reaction with the test compound.

    • The IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme's activity, is determined by plotting the percentage of inhibition against the different concentrations of the chromanone derivatives.

Mandatory Visualizations

Experimental Workflow Diagram

G Experimental Workflow for α-Glucosidase Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_solutions Prepare Solutions (Buffer, Enzyme, Substrate, Inhibitors) add_inhibitor Add Inhibitor/Control to Microplate Wells prep_solutions->add_inhibitor add_enzyme Add α-Glucosidase Enzyme Solution add_inhibitor->add_enzyme incubate1 Incubate at 37°C for 20 min add_enzyme->incubate1 add_substrate Add pNPG Substrate Solution incubate1->add_substrate incubate2 Incubate at 37°C for 20 min add_substrate->incubate2 stop_reaction Add Sodium Carbonate to Stop Reaction incubate2->stop_reaction measure_absorbance Measure Absorbance at 405 nm stop_reaction->measure_absorbance calculate_inhibition Calculate % Inhibition measure_absorbance->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Caption: Workflow of the in vitro α-glucosidase inhibition assay.

Mechanism of α-Glucosidase Inhibition

G Mechanism of α-Glucosidase Inhibition cluster_normal Normal Physiological Process cluster_inhibition Inhibition by Chromanone Derivatives Carbohydrates Complex Carbohydrates (Starch, Sucrose) AlphaGlucosidase α-Glucosidase (in Small Intestine) Carbohydrates->AlphaGlucosidase Hydrolysis Glucose Glucose AlphaGlucosidase->Glucose InhibitedEnzyme Inhibited α-Glucosidase Absorption Glucose Absorption into Bloodstream Glucose->Absorption Chromanone Chromanone Derivative (Inhibitor) Chromanone->InhibitedEnzyme Binds to Blocked Hydrolysis Blocked/Delayed InhibitedEnzyme->Blocked ReducedAbsorption Reduced Glucose Absorption Blocked->ReducedAbsorption

Caption: Simplified mechanism of α-glucosidase inhibition.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of 8-Methoxy-4-Chromanone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the efficient synthesis of 8-methoxy-4-chromanone analogs utilizing microwave-assisted organic synthesis (MAOS). This methodology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry.

Synthesis Overview

The primary synthetic route to this compound analogs involves a two-step process:

  • Claisen-Schmidt Condensation: A base-catalyzed condensation of a substituted 2'-hydroxy-3'-methoxyacetophenone with various aromatic aldehydes to form the corresponding 2'-hydroxy-3-methoxychalcone precursors.

  • Intramolecular Cyclization: An acid-catalyzed intramolecular Michael addition of the hydroxyl group onto the α,β-unsaturated ketone of the chalcone backbone, yielding the desired this compound analog.

Microwave irradiation is effectively employed in both steps to accelerate the reactions and improve overall efficiency.

Experimental Data

The following tables summarize the reaction conditions and yields for the microwave-assisted synthesis of 2'-hydroxychalcone precursors and their subsequent cyclization to flavanone analogs, which are structurally related to the target 8-methoxy-4-chromanones. While specific data for a wide range of this compound analogs is not extensively consolidated in single reports, the provided data serves as a strong predictive model for reaction optimization.

Table 1: Microwave-Assisted Synthesis of 2'-Hydroxychalcone Derivatives [1]

EntryAldehyde DerivativeProductPower (W)Temperature (°C)Time (min)Yield (%)
1Salicylaldehyde2,2'-Dihydroxychalcone300801065
2Anisaldehyde2'-Hydroxy-4-methoxychalcone300801072
3o-Vanillin2,2'-Dihydroxy-3-methoxychalcone300801081

Table 2: Microwave-Accelerated Intramolecular Cyclization of 2'-Hydroxychalcones to Flavanones [2]

Entry2'-Hydroxychalcone DerivativeProduct (Flavanone)PowerTemperature (°C)Time (min)Yield (%)
1(E)-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one2-Phenylchroman-4-oneNot Specified2003082
2(E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one2-(4-Methoxyphenyl)chroman-4-oneNot Specified2003055
3(E)-1-(2-hydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one2-(4-Hydroxy-3-methoxyphenyl)chroman-4-oneNot Specified2003073

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 2'-Hydroxy-3-methoxychalcone Precursors

This protocol is adapted from the synthesis of related 2'-hydroxychalcones and is expected to be highly applicable for this compound precursors.[1]

Materials:

  • 2'-Hydroxy-3'-methoxyacetophenone

  • Substituted aromatic aldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Microwave synthesis reactor with sealed vessels

Procedure:

  • In a microwave process vial, combine 2'-hydroxy-3'-methoxyacetophenone (1 mmol) and the desired substituted aromatic aldehyde (1 mmol).

  • Add a catalytic amount of a 40% (w/v) NaOH solution in ethanol.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a constant power of 300 W and a temperature of 80°C for 10 minutes.

  • After the reaction, allow the vial to cool to room temperature.

  • Neutralize the reaction mixture with a dilute solution of hydrochloric acid (HCl) until a precipitate forms.

  • Collect the crude chalcone by vacuum filtration and wash with cold water.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2'-hydroxy-3-methoxychalcone analog.

Protocol 2: Microwave-Assisted Intramolecular Cyclization to this compound Analogs

This protocol for the cyclization of 2'-hydroxychalcones to flavanones can be directly adapted for the synthesis of this compound analogs.[2]

Materials:

  • Substituted 2'-hydroxy-3-methoxychalcone

  • Glacial acetic acid

  • Microwave synthesis reactor with sealed vessels

Procedure:

  • Place the 2'-hydroxy-3-methoxychalcone analog (0.5 mmol) in a 10 mL microwave process vial equipped with a magnetic stirrer.

  • Add glacial acetic acid (2 mL) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 200°C for 30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the vial to room temperature.

  • Transfer the reaction mixture to a round-bottom flask and remove the acetic acid under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to obtain the pure this compound analog.

Visualizations

Experimental Workflow

The following diagram illustrates the general two-step workflow for the microwave-assisted synthesis of this compound analogs.

G cluster_step1 Step 1: Claisen-Schmidt Condensation cluster_step2 Step 2: Intramolecular Cyclization A 2'-Hydroxy-3'-methoxyacetophenone C Microwave Irradiation (NaOH, Ethanol, 80°C, 10 min) A->C B Substituted Aromatic Aldehyde B->C D 2'-Hydroxy-3-methoxychalcone Analog C->D E Microwave Irradiation (Acetic Acid, 200°C, 30 min) D->E F This compound Analog E->F

Microwave-assisted synthesis workflow.
Potential Signaling Pathway Inhibition

Certain chromanone derivatives have been shown to exhibit anti-inflammatory and anti-cancer activities through the modulation of key signaling pathways. The diagram below depicts a simplified representation of the NF-κB and PI3K/Akt signaling pathways, highlighting potential points of inhibition by this compound analogs based on studies of structurally similar compounds.[3]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor Potential Inhibition by This compound Analogs cluster_nucleus Nucleus Receptor Receptor (e.g., TNFR) IKK IKK Receptor->IKK Signal PI3K PI3K Receptor->PI3K Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Transcription Gene Transcription (Inflammation, Proliferation) NFkB->Transcription Translocates and Activates Akt Akt PI3K->Akt Activates Akt->Transcription Promotes Inhibitor This compound Analogs Inhibitor->IKK Inhibits Inhibitor->PI3K Inhibits

Potential inhibition of NF-κB and PI3K/Akt pathways.

Disclaimer: The inhibitory actions depicted are based on findings for structurally related chromanone derivatives and represent potential mechanisms for this compound analogs, which require further specific investigation.

Safety Precautions

  • Microwave-assisted reactions should only be conducted in a dedicated microwave reactor designed for chemical synthesis.

  • Always use appropriate sealed reaction vessels that can withstand the expected pressures and temperatures.

  • Ensure the reactor is properly vented.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle all chemicals in a well-ventilated fume hood.

References

Application Notes and Protocols for X-ray Crystallography of 8-Methoxy-4-Chromanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis, crystallization, and X-ray crystallographic analysis of 8-methoxy-4-chromanone derivatives. This class of compounds is of significant interest in medicinal chemistry and drug development due to the diverse biological activities associated with the chromanone scaffold.

Introduction

This compound and its derivatives are a class of organic compounds characterized by a bicyclic structure consisting of a benzene ring fused to a dihydropyranone ring, with a methoxy group at the 8th position. The chroman-4-one core is a privileged scaffold in drug discovery, exhibiting a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. X-ray crystallography is a pivotal technique for elucidating the precise three-dimensional atomic structure of these molecules. This information is crucial for understanding structure-activity relationships (SAR), optimizing lead compounds, and designing novel therapeutic agents.

Data Presentation: Crystallographic Data of this compound Derivatives

The following table summarizes the crystallographic data for representative this compound derivatives. This data is essential for the identification and structural analysis of novel compounds within this class.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)ZR-factor (R1)Data Collection Temperature (K)
8-Methoxy-3-(4-methylbenzylidene)-6-(prop-1-enyl)chroman-4-one[1]C₂₁H₂₀O₃MonoclinicP2₁/c6.8550(5)11.6264(8)20.9669(14)96.947(1)40.041293(2)
3-(4-Hydroxyphenyl)-7-methoxychroman-4-one monohydrate[2]C₁₆H₁₄O₄·H₂OMonoclinicP2₁/c9.730(3)17.977(5)8.570(2)106.194(2)40.051296

Experimental Protocols

Protocol 1: Synthesis of 2-(Hydroxymethyl)-8-methoxy-3-methyl-4H-chromen-4-one

This protocol describes the synthesis of a specific this compound derivative, which can be adapted for other derivatives.[3]

Materials:

  • 8-Methoxy-3-methyl-4-oxo-4H-chromene-2-carbaldehyde

  • Ethanol (EtOH)

  • Sodium borohydride (NaBH₄)

  • Acetone

  • Argon gas

  • Standard laboratory glassware

  • Magnetic stirrer

  • Ice bath

Procedure:

  • To a solution of 8-methoxy-3-methyl-4-oxo-4H-chromene-2-carbaldehyde (24 mg, 0.11 mmol) in ethanol (1 mL), add sodium borohydride (5.0 mg, 0.13 mmol) under an argon atmosphere at 0 °C.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding acetone (1 mL).

  • Remove the acetone by distillation under reduced pressure.

  • The crude product is then purified by column chromatography to afford 2-(hydroxymethyl)-8-methoxy-3-methyl-4H-chromen-4-one (17 mg, 70% yield) as a yellow solid.[3]

Protocol 2: Crystallization of this compound Derivatives by Slow Evaporation

This protocol outlines a general method for growing X-ray quality single crystals of this compound derivatives.

Materials:

  • Purified this compound derivative

  • A suitable solvent or solvent system (e.g., ethanol, ethyl acetate, dichloromethane, hexane)

  • Small, clean vials or test tubes

  • Parafilm or aluminum foil

  • Syringe filter (0.22 µm)

Procedure:

  • Solvent Selection: Begin by testing the solubility of the purified compound in a range of solvents to find one in which it is moderately soluble. A good starting point is the solvent system used for the final purification step. For many chromanone derivatives, a mixture of a more polar solvent (like ethanol or ethyl acetate) and a less polar solvent (like hexane) can be effective.

  • Preparation of a Saturated Solution: Dissolve a small amount of the purified compound (typically 5-10 mg) in the chosen solvent or solvent mixture in a clean vial. Gently warm the solution if necessary to ensure complete dissolution.

  • Filtration: Filter the solution through a syringe filter into a clean crystallization vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation Setup:

    • Cover the vial with parafilm or aluminum foil.

    • Pierce a few small holes in the covering using a needle. The number and size of the holes will control the rate of evaporation. Fewer and smaller holes will lead to slower evaporation and potentially larger, higher-quality crystals.

  • Crystal Growth: Place the vial in a vibration-free environment, such as a quiet corner of a lab bench or in a designated crystallization chamber. Allow the solvent to evaporate slowly over several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a small loop or a pipette. Gently wash the crystals with a small amount of the less soluble solvent (e.g., hexane) to remove any residual mother liquor and then allow them to air dry briefly before mounting for X-ray diffraction analysis.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis X-ray Crystallographic Analysis start Starting Materials reaction Chemical Reaction start->reaction workup Reaction Work-up reaction->workup purification Purification (e.g., Chromatography) workup->purification dissolution Dissolution in Solvent purification->dissolution Purified Compound filtration Filtration dissolution->filtration evaporation Slow Evaporation / Vapor Diffusion filtration->evaporation crystal_growth Single Crystal Growth evaporation->crystal_growth mounting Crystal Mounting crystal_growth->mounting Single Crystals data_collection X-ray Data Collection mounting->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure final_structure refinement->final_structure Final Crystal Structure

Caption: Workflow for X-ray Crystallography of this compound Derivatives.

logical_relationship cluster_compound Compound Properties cluster_structure Structural Information cluster_activity Biological Activity cluster_development Drug Development compound This compound Derivative xray X-ray Crystal Structure compound->xray Determines conformation Molecular Conformation xray->conformation packing Crystal Packing xray->packing activity Biological Target Interaction xray->activity Informs sar Structure-Activity Relationship (SAR) activity->sar optimization Lead Optimization sar->optimization Guides design Novel Drug Design optimization->design

Caption: Logical Flow from Crystal Structure to Drug Development.

References

Application Notes: Developing Probes from 4-Chromanone Derivatives for Biological Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 4-chromanone scaffold is a valuable heterocyclic motif that has been extensively explored in medicinal chemistry for the development of a wide range of biologically active compounds.[1][2][3][4] Its derivatives have shown promise as inhibitors for various enzymes and as potential therapeutic agents.[1][3][5] While the direct development of fluorescent probes from 8-Methoxy-4-Chromanone is not extensively documented in publicly available literature, the closely related chromone core has been successfully utilized to create fluorescent sensors for important biological analytes.[6][7] These probes offer high sensitivity and selectivity, making them valuable tools for biological imaging.

This document provides an overview of the development and application of fluorescent probes based on the chromone scaffold, as a representative example for the potential development of similar probes from 4-chromanone derivatives. The notes cover the design principles, photophysical properties, and protocols for their use in live-cell imaging.

Probe Design and Mechanism

The design of fluorescent probes based on the chromone scaffold typically involves a "turn-on" fluorescence mechanism. In its native state, the probe exhibits weak or no fluorescence. Upon specific interaction with its target analyte, a chemical reaction or a conformational change occurs, leading to a significant increase in fluorescence intensity.[6][7]

For instance, a chromone-based probe designed for the detection of hydrogen sulfide (H₂S) may incorporate a recognition moiety that is cleaved by H₂S. This cleavage event releases the fluorophore from a quenched state, resulting in a detectable fluorescent signal.[6] Similarly, a probe for metal ions like aluminum (Al³⁺) might feature a binding site that, upon coordination with the ion, induces a change in the electronic properties of the fluorophore, leading to enhanced fluorescence.[7]

Quantitative Data Presentation

The photophysical properties of fluorescent probes are critical for their application in biological imaging. The following table summarizes the key quantitative data for a representative chromone-based fluorescent probe designed for the detection of hydrogen sulfide (H₂S).

PropertyValueReference
Excitation Wavelength (λex)~410 nm[6]
Emission Wavelength (λem)~560 nm[6]
Stokes Shift~150 nm[6]
SpecificityHigh for H₂S[6]
ApplicationLive-cell imaging[6]

Experimental Protocols

This section provides detailed protocols for the synthesis of a generic chromone-based probe and its application in live-cell imaging.

Synthesis of a Chromone-Based Fluorescent Probe

The synthesis of a chromone-based fluorescent probe generally involves a multi-step process. A common approach is the Claisen-Schmidt condensation to form a chalcone, which is then cyclized to the chromone core.[8] Further modifications can be made to introduce the analyte-specific recognition moiety.

Materials:

  • Substituted 2'-hydroxyacetophenone

  • Substituted benzaldehyde

  • Base catalyst (e.g., KOH, NaOH)

  • Solvents (e.g., ethanol, methanol)

  • Reagents for introducing the recognition moiety (will vary depending on the target analyte)

Procedure:

  • Chalcone Synthesis: Dissolve the substituted 2'-hydroxyacetophenone and substituted benzaldehyde in a suitable solvent like ethanol.

  • Add a base catalyst (e.g., aqueous KOH) dropwise to the solution while stirring at room temperature.

  • Continue stirring for several hours until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture into cold water and acidify to precipitate the chalcone product.

  • Filter, wash with water, and dry the crude chalcone. Purify by recrystallization or column chromatography.

  • Chromone Synthesis: Reflux the purified chalcone in a suitable solvent with an oxidizing agent (e.g., I₂ in DMSO) to effect cyclization to the chromone core.

  • After cooling, pour the reaction mixture into a solution of sodium thiosulfate to quench the excess iodine.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude chromone by column chromatography.

  • Introduction of Recognition Moiety: The purified chromone is then further functionalized by adding a specific recognition group that will react with the target analyte. The specific chemical steps for this process will depend on the nature of the recognition moiety.

Protocol for Live-Cell Imaging

This protocol describes the general steps for using a chromone-based fluorescent probe for imaging in living cells.

Materials:

  • Chromone-based fluorescent probe stock solution (e.g., 1 mM in DMSO)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • Cells of interest (e.g., HeLa, HepG2)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture: Culture the cells in a suitable medium supplemented with FBS and antibiotics in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells onto glass-bottom dishes or chamber slides suitable for fluorescence microscopy and allow them to adhere overnight.

  • Probe Loading:

    • Prepare a working solution of the fluorescent probe by diluting the stock solution in serum-free cell culture medium to the desired final concentration (typically in the low micromolar range).

    • Remove the culture medium from the cells and wash them once with PBS.

    • Add the probe-containing medium to the cells and incubate for the desired time (e.g., 30-60 minutes) at 37°C.

  • Analyte Stimulation (if applicable):

    • If the probe is designed to detect an endogenous analyte that requires stimulation, treat the cells with the appropriate stimulus.

    • If detecting an exogenous analyte, add it to the cells at the desired concentration.

  • Imaging:

    • Wash the cells twice with PBS to remove any excess probe.

    • Add fresh, pre-warmed culture medium or PBS to the cells.

    • Image the cells using a fluorescence microscope equipped with a filter set that matches the excitation and emission wavelengths of the probe.

    • Acquire images at different time points to monitor the fluorescence changes.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates a hypothetical signaling pathway where a chromone-based probe could be used to detect hydrogen sulfide (H₂S), a signaling molecule involved in cellular stress responses.

G cluster_0 Cellular Stress cluster_1 Enzymatic H₂S Production cluster_2 Downstream Effects Oxidative Stress Oxidative Stress CSE Cystathionine γ-lyase (CSE) Oxidative Stress->CSE ER Stress ER Stress CBS Cystathionine β-synthase (CBS) ER Stress->CBS H2S Hydrogen Sulfide (H₂S) CSE->H2S CBS->H2S Antioxidant Response Antioxidant Response Apoptosis Modulation Apoptosis Modulation H2S->Antioxidant Response H2S->Apoptosis Modulation Probe Chromone-H₂S Probe (Non-fluorescent) H2S->Probe Reaction Fluorescence Fluorescence Signal Probe->Fluorescence

Caption: H₂S signaling pathway and probe activation.

Experimental Workflow Diagram

The following diagram outlines the general workflow for using a chromone-based fluorescent probe in a live-cell imaging experiment.

G A 1. Cell Culture Seed cells on imaging dish B 2. Probe Incubation Load cells with chromone probe A->B C 3. Wash Remove excess probe B->C D 4. Stimulus Addition Induce target analyte production (optional) C->D E 5. Live-Cell Imaging Acquire fluorescence images D->E F 6. Data Analysis Quantify fluorescence intensity E->F

Caption: Live-cell imaging workflow.

Probe Activation Logic Diagram

This diagram illustrates the logical relationship of the "turn-on" mechanism for a generic chromone-based probe.

G cluster_0 Initial State cluster_1 Final State A Chromone Probe (Quenched) C Binding / Reaction A->C B Target Analyte (e.g., H₂S, Al³⁺) B->C D Activated Probe (Fluorescent) C->D

Caption: Probe activation mechanism.

References

Troubleshooting & Optimization

Technical Support Center: 8-Methoxy-4-Chromanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 8-Methoxy-4-Chromanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed procedural information to improve reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing this compound?

A1: The most common methods for synthesizing the 4-chromanone core, including this compound, are the base-promoted condensation of a 2'-hydroxyacetophenone with an aldehyde and the intramolecular Friedel-Crafts acylation of a phenoxypropionic acid.[1] Acid-catalyzed cyclization is also a widely used method.[2]

Q2: What are the typical side products encountered in this compound synthesis?

A2: In base-promoted condensations, a major side product is the self-condensation of the aldehyde reactant.[1] For intramolecular Friedel-Crafts acylations, common side products can include intermolecular acylation products, leading to polymer formation, especially at higher concentrations. Incomplete cyclization of the starting material is also a possibility.[1]

Q3: How do substituents on the starting materials affect the reaction yield?

A3: Electron-donating groups on the 2'-hydroxyacetophenone can deactivate the molecule, making the competing aldehyde self-condensation reaction more favorable and thus reducing the yield of the desired chromanone.[1]

Q4: Can microwave irradiation be used to improve the synthesis?

A4: Yes, microwave irradiation has been effectively used in the base-promoted condensation method to synthesize 2-alkyl-substituted 4-chromanones, often leading to shorter reaction times and good yields.[3][4]

Troubleshooting Guide

Problem 1: Low yield of this compound when using a base-promoted condensation reaction.

  • Possible Cause: A likely cause is the competing self-condensation of the aldehyde, which is more prevalent if the 2'-hydroxyacetophenone is deactivated by electron-donating groups.[1]

  • Solution:

    • Optimize the Base: Consider switching from a strong, nucleophilic base to a non-nucleophilic base like Diisopropylethylamine (DIPEA) or 1,8-Diazabicycloundec-7-ene (DBU).

    • Adjust Stoichiometry: Use a slight excess of the 2'-hydroxyacetophenone to favor the desired reaction over aldehyde self-condensation.

    • Control Temperature: Lowering the reaction temperature can sometimes increase selectivity.[3]

Problem 2: Formation of multiple unidentified byproducts in the reaction mixture.

  • Possible Cause: This can result from the decomposition of starting materials or the product under the reaction conditions, or from impurities in the reagents.[1]

  • Solution:

    • Purify Starting Materials: Ensure all reagents, including the 2'-hydroxyacetophenone and aldehyde, are of high purity.

    • Optimize Reaction Time and Temperature: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to avoid prolonged reaction times that can lead to decomposition.

    • Solvent Choice: The polarity of the solvent can influence the reaction pathway. Experiment with different solvents to find one that minimizes side product formation.[3]

Problem 3: Intermolecular acylation leading to polymer formation during intramolecular Friedel-Crafts cyclization.

  • Possible Cause: This is a concentration-dependent side reaction.

  • Solution:

    • High-Dilution Conditions: Perform the reaction under high-dilution conditions by using a larger volume of solvent. This reduces the likelihood of two reactant molecules reacting with each other.[1]

Experimental Protocols

Protocol 1: Base-Promoted Condensation for 2-Alkyl-Substituted 4-Chromanones [4]

This protocol describes a general method for synthesizing 2-alkyl-substituted 4-chromanones using microwave heating.

  • Materials:

    • Appropriate 2'-hydroxyacetophenone

    • Appropriate aliphatic aldehyde

    • Diisopropylethylamine (DIPEA) or Diisopropylamine (DIPA)

    • Ethanol (EtOH)

    • Dichloromethane (CH₂Cl₂)

    • 10% aqueous NaOH

    • 1 M aqueous HCl

    • Anhydrous sodium sulfate or magnesium sulfate

  • Procedure:

    • In a microwave vial, dissolve the 2'-hydroxyacetophenone in ethanol (0.4 M solution).

    • Add the aldehyde (1.1 equivalents) and DIPA or DIPEA (1.1 equivalents).

    • Seal the vial and heat the mixture using microwave irradiation at 160–170°C for 1 hour.

    • After cooling, dilute the reaction mixture with dichloromethane.

    • Wash the organic layer sequentially with 10% aqueous NaOH, 1 M aqueous HCl, and water.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Intramolecular Friedel-Crafts Acylation using Polyphosphoric Acid (PPA) [1]

This protocol provides a general procedure for the cyclization of phenoxypropionic acids.

  • Materials:

    • 3-Phenoxypropionic acid

    • Polyphosphoric acid (PPA)

    • Crushed ice

    • Dichloromethane

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask, add the 3-phenoxypropionic acid.

    • Add polyphosphoric acid (approximately 10 times the weight of the starting material).

    • Heat the mixture to 100°C with efficient stirring for 1 hour. A mechanical stirrer is recommended.

    • Cool the reaction mixture and pour it onto crushed ice.

    • Extract the aqueous layer with dichloromethane.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

    • Purify as needed.

Quantitative Data Summary

Table 1: Reaction Conditions for the Synthesis of 2-Alkyl-Substituted 4-Chromanones via Base-Promoted Condensation [3]

Entry2'-Hydroxyacetophenone DerivativeAldehydeBaseSolventTemperature (°C)Time (h)Yield (%)
14'-methoxyacetophenoneHexanalDIPAEtOH170175
26'-methylacetophenonePentanalDIPAEtOH170162
32'-hydroxyacetophenoneHeptanalDIPEAEtOH170158

Visualizations

G cluster_0 Synthesis Workflow start Starting Materials (2'-hydroxyacetophenone, Aldehyde) reaction Base-Promoted Condensation (e.g., DIPA, EtOH, Microwave) start->reaction workup Aqueous Workup (Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

G cluster_1 Troubleshooting Logic cluster_2 For Friedel-Crafts low_yield Low Yield? side_products Side Products Observed? low_yield->side_products No optimize_base Optimize Base (e.g., use DIPEA) low_yield->optimize_base Yes adjust_stoichiometry Adjust Stoichiometry low_yield->adjust_stoichiometry Yes purify_reagents Purify Reagents side_products->purify_reagents Yes optimize_conditions Optimize Time/Temp side_products->optimize_conditions Yes high_dilution Use High Dilution intermolecular Intermolecular Acylation? intermolecular->high_dilution Yes

References

Technical Support Center: Synthesis of 8-Methoxy-4-Chromanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 8-Methoxy-4-Chromanone.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly when using the common intramolecular Friedel-Crafts acylation of 3-(2-methoxyphenoxy)propanoic acid.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction. - Formation of side products (e.g., intermolecular polymerization). - Suboptimal reaction temperature or time. - Impure starting materials.- Ensure starting 3-(2-methoxyphenoxy)propanoic acid is pure and dry. - Gradually add the starting material to the cyclizing agent (e.g., Polyphosphoric Acid) to minimize intermolecular reactions. - Optimize the reaction temperature. For PPA, a temperature range of 80-100°C is typical. Monitor the reaction progress using TLC. - Increase the reaction time, but be cautious of potential degradation at higher temperatures.
Formation of a Tarry, Polymeric Substance - High concentration of the starting material, favoring intermolecular reactions. - Excessively high reaction temperature.- Employ high-dilution conditions by adding the substrate solution dropwise to the pre-heated cyclizing agent. - Maintain a consistent and moderate reaction temperature. Avoid localized overheating.
Presence of an Unexpected Byproduct with a Higher Molecular Weight - Intermolecular Friedel-Crafts acylation leading to the formation of dimers or oligomers.- As with polymer formation, use high-dilution techniques. - Ensure efficient stirring to maintain a homogenous reaction mixture.
Product is Contaminated with Starting Material - Incomplete cyclization. - Insufficient reaction time or temperature. - Deactivated catalyst or cyclizing agent.- Increase the reaction time and/or temperature moderately. - Use a fresh, active batch of the cyclizing agent (e.g., PPA). - Purify the crude product using column chromatography on silica gel.
Evidence of Demethylation (e.g., formation of 8-Hydroxy-4-Chromanone) - Use of overly harsh acidic conditions (e.g., very high temperatures with PPA, or stronger Lewis acids).- Use the mildest effective cyclizing agent. Eaton's reagent (P₂O₅ in MsOH) can be a milder alternative to PPA. - Carefully control the reaction temperature to the lowest effective level. - Minimize the reaction time once the starting material is consumed (as monitored by TLC).
Difficulty in Isolating the Pure Product - Presence of multiple, closely related side products. - Product oiling out during workup.- Optimize the purification protocol. Column chromatography with a suitable solvent system (e.g., ethyl acetate/heptanes) is often effective.[1] - During workup, ensure the pH is appropriately adjusted to precipitate or extract the product effectively. - If the product is an oil, try triturating with a non-polar solvent to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the primary side reactions?

The most common and direct method for synthesizing this compound is the intramolecular Friedel-Crafts acylation of 3-(2-methoxyphenoxy)propanoic acid using a strong acid catalyst, such as Polyphosphoric Acid (PPA) or Eaton's Reagent.

The primary side reactions include:

  • Intermolecular Acylation: This leads to the formation of dimers and polymers, especially at high concentrations of the starting material. This is a common issue in Friedel-Crafts acylations.

  • Incomplete Cyclization: Unreacted 3-(2-methoxyphenoxy)propanoic acid may remain in the final product mixture if the reaction conditions are not optimal.

  • Demethylation: The strong acidic conditions, particularly at elevated temperatures, can lead to the cleavage of the methoxy group, resulting in the formation of 8-Hydroxy-4-Chromanone.

Q2: My reaction mixture turns dark and viscous, resulting in a low yield. What is happening and how can I prevent it?

A dark, viscous, or tarry reaction mixture is a strong indication of significant intermolecular polymerization. This occurs when molecules of 3-(2-methoxyphenoxy)propanoic acid react with each other instead of cyclizing intramolecularly. To prevent this, it is crucial to maintain a low concentration of the starting material at any given time. This can be achieved by:

  • High-Dilution Conditions: Slowly add a solution of the starting material to the pre-heated cyclizing agent over an extended period.

  • Efficient Stirring: Ensure vigorous stirring to quickly disperse the added starting material.

Q3: I observe a byproduct with a mass corresponding to the loss of a methyl group. What is it and how can I avoid its formation?

This byproduct is likely 8-Hydroxy-4-Chromanone, formed via demethylation of the methoxy group under the strong acidic conditions of the Friedel-Crafts reaction. To minimize demethylation:

  • Control the Temperature: Avoid excessive heating. The optimal temperature should be just high enough to promote efficient cyclization without causing significant degradation.

  • Limit Reaction Time: Monitor the reaction by TLC and work it up as soon as the starting material is consumed.

  • Use a Milder Reagent: Consider using Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) as it can be effective at lower temperatures than PPA for some substrates.

Q4: What is a reliable method for purifying crude this compound?

Column chromatography on silica gel is a highly effective method for purifying this compound from common side products and unreacted starting material. A typical solvent system involves a gradient of ethyl acetate in a non-polar solvent like heptane or hexane.[1] For example, a gradient of 0% to 100% ethyl acetate in heptanes can be used to effectively separate the components.[1]

Experimental Protocols

Synthesis of 3-(2-methoxyphenoxy)propanoic acid (Precursor)

A detailed protocol for the synthesis of the precursor is essential for ensuring the quality of the starting material.

Materials:

  • 2-Methoxyphenol (Guaiacol)

  • Acrylonitrile

  • Potassium Carbonate (anhydrous)

  • tert-Butanol

  • Hydrochloric Acid (concentrated)

  • Sodium Hydroxide

Procedure:

  • Michael Addition: In a round-bottom flask, dissolve 2-methoxyphenol in tert-butanol. Add a catalytic amount of potassium carbonate. To this stirred solution, add acrylonitrile dropwise at a temperature maintained below 40°C. Stir the reaction mixture at room temperature for 24-48 hours, monitoring the disappearance of 2-methoxyphenol by TLC.

  • Work-up: After the reaction is complete, filter off the catalyst. Remove the solvent under reduced pressure. The resulting oil is 3-(2-methoxyphenoxy)propanenitrile.

  • Hydrolysis: Add a solution of sodium hydroxide to the crude nitrile and heat the mixture to reflux for 4-6 hours until the evolution of ammonia ceases. Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until a precipitate forms.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure 3-(2-methoxyphenoxy)propanoic acid.

Intramolecular Friedel-Crafts Cyclization to this compound

Materials:

  • 3-(2-methoxyphenoxy)propanoic acid

  • Polyphosphoric Acid (PPA)

  • Dichloromethane (or Ethyl Acetate)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Crushed Ice

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, heat Polyphosphoric Acid (approximately 10 times the weight of the starting material) to 80-90°C.

  • Addition of Substrate: Slowly add the 3-(2-methoxyphenoxy)propanoic acid in small portions to the hot, stirred PPA over 30 minutes.

  • Reaction: Continue stirring the mixture at 80-90°C for 1-2 hours. Monitor the reaction progress by TLC (a suitable solvent system is 1:1 ethyl acetate:heptane).

  • Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic extracts and wash with saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in heptanes.[1]

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_precursor Precursor Synthesis cluster_cyclization Intramolecular Friedel-Crafts Acylation 2-Methoxyphenol 2-Methoxyphenol 3-(2-methoxyphenoxy)propanoic_acid 3-(2-methoxyphenoxy) propanoic acid 2-Methoxyphenol->3-(2-methoxyphenoxy)propanoic_acid Michael Addition & Hydrolysis Acrylonitrile Acrylonitrile Acrylonitrile->3-(2-methoxyphenoxy)propanoic_acid This compound This compound 3-(2-methoxyphenoxy)propanoic_acid->this compound PPA, 80-90°C

Caption: Synthetic pathway to this compound.

Side_Reactions cluster_main Desired Reaction cluster_side Side Reactions Start 3-(2-methoxyphenoxy) propanoic acid Desired_Product This compound Start->Desired_Product Intramolecular Cyclization Polymer Polymerization (Intermolecular Acylation) Start->Polymer High Concentration Demethylated 8-Hydroxy-4-Chromanone (Demethylation) Start->Demethylated High Temperature Incomplete Unreacted Starting Material (Incomplete Cyclization) Start->Incomplete Low Temperature/ Short Time

Caption: Main reaction and potential side reactions.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Check Starting Material Purity Start->Check_Purity Analyze_Crude Analyze Crude Product (TLC, NMR, MS) Check_Purity->Analyze_Crude Identify_Issue Identify Main Issue Analyze_Crude->Identify_Issue Polymer Polymerization/ Tarry Mixture Identify_Issue->Polymer Polymer Detected Demethylation Demethylated Product Identify_Issue->Demethylation Demethylation Detected Starting_Material High SM Content Identify_Issue->Starting_Material High SM Detected Optimize_Dilution Use High Dilution/ Slow Addition Polymer->Optimize_Dilution Optimize_Temp Lower Reaction Temperature Demethylation->Optimize_Temp Optimize_Time Increase Reaction Time/Temperature Starting_Material->Optimize_Time Purify Purify via Column Chromatography Optimize_Dilution->Purify Optimize_Temp->Purify Optimize_Time->Purify

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Optimization of Reaction Conditions for Chromanone Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chromanone synthesis. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of chromanone cyclization. Here, we address common challenges with in-depth, field-proven insights and troubleshooting strategies to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing the chromanone core?

A1: The intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acyl chlorides is one of the most prevalent and robust methods for constructing the 1-indanone core, which is structurally related to the chromanone ring system.[1] This acid-catalyzed cyclization is a cornerstone of chromanone synthesis.

Q2: My cyclization reaction is yielding the isomeric coumarin as a major byproduct. How can I favor chromanone formation?

A2: The formation of coumarin isomers is a common challenge, particularly when using certain Brønsted acids.[2] To promote the desired chromanone product, consider using phosphorus pentoxide (P₂O₅) as the catalyst, which is known to favor chromanone formation.[2][3] Additionally, carefully optimizing the reaction temperature can enhance regioselectivity.[2]

Q3: Can microwave irradiation be beneficial for my chromanone cyclization?

A3: Yes, microwave-assisted synthesis can be a powerful tool for chromanone synthesis. It often leads to significant reductions in reaction times, sometimes from hours to minutes, and can also result in increased product yields and purity.[2]

Q4: I'm observing a low or no yield in my reaction. What are the initial troubleshooting steps?

A4: A low or nonexistent yield is a frequent issue. Begin by systematically checking the following:

  • Purity of Starting Materials: Impurities in your starting materials can significantly hinder the reaction.[4]

  • Catalyst Activity: Ensure your catalyst is active and used in the appropriate concentration. For moisture-sensitive catalysts like AlCl₃, ensure anhydrous conditions.[1]

  • Reaction Temperature and Time: Verify that the reaction is reaching and maintaining the optimal temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the ideal reaction time.[2][5]

Troubleshooting Guides: Addressing Specific Experimental Issues

Problem 1: Low Yield or Incomplete Reaction

Low yields or stalled reactions are among the most common hurdles in chromanone synthesis. The following guide provides a systematic approach to diagnosing and resolving these issues.

Potential Causes & Recommended Actions:

Potential Cause Recommended Action Scientific Rationale
Inactive or Inappropriate Catalyst 1. Verify Catalyst Activity: Use a fresh batch of catalyst. For Lewis acids like AlCl₃, ensure it has not been deactivated by moisture.[1] 2. Switch Catalyst: If a milder acid is ineffective, consider a stronger one. For instance, if acetic acid fails, try sulfuric acid or polyphosphoric acid (PPA).[2]The catalyst's role is to activate the acylating agent and facilitate the electrophilic attack on the aromatic ring. An inactive or insufficiently strong catalyst will fail to promote the reaction effectively.
Suboptimal Reaction Temperature 1. Monitor Internal Temperature: Ensure the reaction mixture reaches the target temperature.[6] 2. Optimize Temperature: Gradually increase the temperature while monitoring the reaction by TLC. Some cyclizations require reflux conditions to proceed efficiently.[2]Reaction kinetics are highly temperature-dependent. Insufficient thermal energy can lead to a slow or stalled reaction.[7]
Insufficient Reaction Time 1. Monitor Reaction Progress: Use TLC or LC-MS to track the consumption of starting material.[5] 2. Extend Reaction Time: If the starting material is still present, extend the reaction time accordingly.Cyclization reactions can be slow, and premature work-up will result in a low yield.
Poor Mixing and Mass Transfer 1. Optimize Agitation: Ensure efficient stirring, especially in heterogeneous reactions or at a larger scale.[6] 2. Consider Dilution: A more dilute reaction mixture can sometimes improve homogeneity.[6]Inadequate mixing can lead to localized concentrations of reactants and poor heat distribution, hindering the reaction rate.[6]

Experimental Workflow for Troubleshooting Low Yield:

LowYieldTroubleshooting start Low or No Yield Observed check_reagents Verify Purity and Activity of Starting Materials and Catalyst start->check_reagents check_reagents->start Impure/Inactive check_conditions Confirm Reaction Temperature and Time check_reagents->check_conditions Reagents OK check_conditions->start Incorrect optimize_catalyst Optimize Catalyst Type and Concentration check_conditions->optimize_catalyst Conditions Correct optimize_temp Systematically Vary Reaction Temperature optimize_catalyst->optimize_temp optimize_time Extend Reaction Time with Monitoring optimize_temp->optimize_time scale_up Address Mixing and Mass Transfer Issues optimize_time->scale_up If scaling up success Improved Yield optimize_time->success At lab scale scale_up->success

Caption: Troubleshooting workflow for low reaction yield.

Problem 2: Formation of Undesired Byproducts

The formation of byproducts can significantly complicate purification and reduce the overall yield of the desired chromanone.

Common Byproducts and Mitigation Strategies:

  • Coumarin Isomers: As previously mentioned, the choice of catalyst is crucial. The Simonis reaction, for example, can yield either a coumarin or a chromone depending on the condensing agent.[3] While sulfuric acid may favor coumarin formation, phosphorus pentoxide often directs the reaction towards the chromone.[3]

  • Polymeric Materials: Intermolecular reactions can compete with the desired intramolecular cyclization, especially at high concentrations, leading to the formation of polymers.[1]

    • Solution: Running the reaction at high dilution can favor the intramolecular pathway by reducing the likelihood of intermolecular collisions.[1]

  • Products of Thermal Degradation: Harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, can lead to the decomposition of starting materials or the desired product.[2][6]

    • Solution: Optimize the reaction temperature and time by careful monitoring. Consider using a milder catalyst if decomposition is observed.[2]

Experimental Protocol: Minimizing Byproduct Formation in a Friedel-Crafts Cyclization

This protocol is for the cyclization of a 3-arylpropionic acid to a chromanone and is designed to minimize byproduct formation.

  • Preparation of the Acyl Chloride (Optional but often recommended):

    • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the 3-arylpropionic acid in a dry, inert solvent such as dichloromethane (DCM).

    • Add oxalyl chloride or thionyl chloride dropwise at room temperature.

    • Stir the reaction until the evolution of gas ceases, indicating the formation of the acyl chloride.

  • Cyclization:

    • In a separate flask, prepare a slurry of the Lewis acid catalyst (e.g., AlCl₃) in dry DCM under an inert atmosphere.

    • Cool the catalyst slurry to 0 °C.

    • Slowly add the solution of the acyl chloride to the catalyst slurry.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work-up:

    • Carefully quench the reaction by pouring it over crushed ice.

    • Separate the organic layer and wash it sequentially with dilute HCl, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography or recrystallization.[5]

Key Reaction Parameters and Their Optimization

Choice of Catalyst

The selection of the acid catalyst is a critical parameter that influences both the reaction rate and selectivity.

Catalyst Typical Substrate Advantages Considerations References
Polyphosphoric Acid (PPA) 3-Arylpropionic acidsStrong dehydrating agent, often gives good yields.Can be viscous and difficult to stir; work-up can be challenging.[8]
Aluminum Chloride (AlCl₃) 3-Arylpropionyl chloridesHighly effective Lewis acid, often leads to high yields.Highly sensitive to moisture, requires strictly anhydrous conditions.[1][1]
Sulfuric Acid (H₂SO₄) VariousStrong Brønsted acid, readily available.Can promote the formation of coumarin byproducts and cause charring at high temperatures.[2][2]
Triflic Anhydride VariousVery powerful catalyst, can effect cyclization under mild conditions.High cost can be a limiting factor for large-scale synthesis.[8][8]
Acetic Acid Certain activated systemsMild and easy to handle.Often not strong enough for less reactive substrates.[8][8]
Solvent and Temperature Effects

The choice of solvent and the reaction temperature can have a profound impact on the outcome of the cyclization.

  • Solvent: The solvent can influence the solubility of reactants and intermediates, as well as the stability of the transition state.[9] For Friedel-Crafts reactions, common solvents include dichloromethane, benzene, and nitromethane. In some cases, solvent-free conditions using a catalyst like PPA are employed.

  • Temperature: The reaction temperature affects the reaction rate and can also influence selectivity.[9] While higher temperatures generally increase the reaction rate, they can also lead to increased byproduct formation and decomposition.[2] It is crucial to find the optimal temperature that provides a reasonable reaction rate without compromising the yield and purity of the desired chromanone.

Logical Relationship of Reaction Parameters:

ReactionParameters outcome Desired Chromanone (High Yield & Purity) sub Substrate (Starting Material) sub->outcome cat Catalyst cat->outcome temp Temperature cat->temp influences choice of sol Solvent sol->outcome sol->temp influences temp->outcome time Reaction Time temp->time inversely related to time->outcome

Caption: Interplay of key parameters in chromanone cyclization.

References

Technical Support Center: Overcoming Poor Solubility of 8-Methoxy-4-Chromanone in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of 8-Methoxy-4-Chromanone in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: Why is my this compound precipitating when I add it to my aqueous buffer?

Precipitation occurs when the concentration of this compound exceeds its solubility limit in the aqueous medium. This is a common issue for hydrophobic compounds when transferring them from a concentrated organic stock solution (like DMSO) into an aqueous buffer.[4][5] The organic solvent may initially dissolve the compound, but upon dilution in water, the compound's poor aqueous solubility leads to it crashing out of the solution.

Q3: What are the primary methods to improve the solubility of this compound?

Several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. The most common approaches include:

  • Co-solvency: Using a mixture of water and a miscible organic solvent.[6][7][8]

  • pH Adjustment: Modifying the pH of the medium to ionize the compound, which can increase its solubility.[9][]

  • Use of Surfactants: Employing surfactants to form micelles that encapsulate the hydrophobic compound.[11][12]

  • Complexation with Cyclodextrins: Using cyclodextrins to form inclusion complexes that have a hydrophilic exterior.[13][14][15][16]

Q4: Can I use DMSO to dissolve this compound for my cell-based assays?

Yes, DMSO is a common solvent for preparing stock solutions of hydrophobic compounds for in vitro studies.[4] However, it's crucial to keep the final concentration of DMSO in your cell culture medium low (typically below 0.5% or even 0.1%) as it can be toxic to cells.[4] Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.

Troubleshooting Guide

Issue: My compound precipitates out of solution over time.

  • Question: Is the concentration of this compound too high for the chosen solvent system?

    • Answer: Try preparing a more dilute solution. It's essential to determine the saturation solubility in your specific aqueous medium.

  • Question: Is the temperature of the solution changing?

    • Answer: Solubility is often temperature-dependent. Ensure your solutions are stored at a constant temperature. Some compounds are less soluble at lower temperatures.

  • Question: Are you using a sufficient concentration of your solubilizing agent (co-solvent, surfactant, or cyclodextrin)?

    • Answer: The concentration of the solubilizing agent is critical. Refer to the experimental protocols below to ensure you are using an adequate amount.

Issue: I'm observing inconsistent results in my biological assays.

  • Question: Is your this compound fully dissolved?

    • Answer: Undissolved particles can lead to variability in the actual concentration of the compound in your experiments. Visually inspect your solutions for any particulates. Consider filtering the solution through a 0.22 µm filter after preparation.

  • Question: Could the solubilizing agent be affecting my assay?

    • Answer: High concentrations of co-solvents, surfactants, or even cyclodextrins can have their own biological effects. It is crucial to run a vehicle control containing the solubilizing agent alone to account for these potential effects.

Data Presentation: Comparison of Solubilization Methods

The following table summarizes various methods to enhance the solubility of this compound, with hypothetical data to illustrate potential improvements.

MethodExample Agent(s)Potential Solubility Increase (Hypothetical)AdvantagesDisadvantages
Co-solvency Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400)10 to 100-foldSimple to prepare, rapid dissolution.[17]Can have biological effects at higher concentrations, potential for precipitation upon dilution.[17]
pH Adjustment HCl, NaOH to adjust pHDependent on pKaSimple and cost-effective.[9]Only effective for ionizable compounds, risk of precipitation in buffered systems like blood.[9]
Surfactants Polysorbate 80 (Tween® 80), Sodium Dodecyl Sulfate (SDS)100 to 1000-foldHigh solubilization capacity.[11]Can cause cell lysis, potential for biological interference.[12]
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)100 to 5000-foldLow toxicity, can improve stability.[15][16]Can be more expensive, potential for interactions with other formulation components.

Experimental Protocols

1. Preparation of this compound Solution using a Co-solvent System

  • Objective: To dissolve this compound using a water-miscible co-solvent.

  • Materials:

    • This compound

    • Ethanol (or Propylene Glycol, PEG 400)

    • Deionized water or desired aqueous buffer

    • Vortex mixer

    • Magnetic stirrer and stir bar

  • Procedure:

    • Weigh the desired amount of this compound and place it in a clean glass vial.

    • Add a small volume of the co-solvent (e.g., ethanol) to completely dissolve the compound. Vortex if necessary.

    • In a separate container, prepare the desired final volume of aqueous buffer.

    • While stirring the aqueous buffer, slowly add the concentrated drug solution dropwise.

    • Continue stirring for at least 30 minutes to ensure complete mixing and dissolution.

    • Visually inspect for any signs of precipitation.

2. Preparation of this compound Solution using Cyclodextrin Complexation

  • Objective: To enhance the solubility of this compound through inclusion complexation with HP-β-CD.

  • Materials:

    • This compound

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Deionized water or desired aqueous buffer

    • Vortex mixer

    • Magnetic stirrer and stir bar

  • Procedure:

    • Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 10% w/v).

    • Weigh the desired amount of this compound.

    • Slowly add the powdered this compound to the stirring HP-β-CD solution.

    • Allow the mixture to stir at room temperature for 24-48 hours to facilitate the formation of the inclusion complex.

    • After stirring, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound. The resulting clear solution contains the solubilized complex.

3. Preparation of this compound Solution using a Surfactant

  • Objective: To dissolve this compound using a surfactant to form micelles.

  • Materials:

    • This compound

    • Polysorbate 80 (Tween® 80)

    • Deionized water or desired aqueous buffer

    • Vortex mixer

    • Magnetic stirrer and stir bar

  • Procedure:

    • Prepare a stock solution of the surfactant in the desired aqueous buffer (e.g., 1% Tween® 80). Ensure the concentration is above the critical micelle concentration (CMC).

    • Weigh the desired amount of this compound.

    • Add a small amount of the surfactant solution to the compound and vortex to create a slurry.

    • Gradually add the remaining surfactant solution while stirring.

    • Continue to stir the mixture for several hours until the compound is fully dissolved. Gentle heating may be applied if the compound is heat-stable.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubilization Solubilization in Aqueous Media cluster_analysis Analysis & Use cluster_troubleshoot Troubleshooting start Weigh Compound dissolve Dissolve in Organic Solvent (e.g., DMSO) start->dissolve add_to_buffer Add to Aqueous Buffer dissolve->add_to_buffer observe Observe for Precipitation add_to_buffer->observe filter Filter (0.22 µm) observe->filter No Precipitation precipitate Precipitation Occurs observe->precipitate Precipitation use Use in Experiment filter->use modify Modify Solubilization Method precipitate->modify modify->add_to_buffer

Caption: General workflow for solubilizing this compound.

solubilization_choice cluster_methods Solubilization Strategies start Poor Aqueous Solubility of this compound is_in_vitro For In-Vitro Cell Assay? start->is_in_vitro cosolvent Co-solvency (e.g., PEG 400, Ethanol) cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) surfactant Surfactant Micelles (e.g., Tween® 80) is_in_vitro->cosolvent Yes is_high_conc High Concentration Needed? is_in_vitro->is_high_conc No (e.g., Formulation) is_high_conc->cyclodextrin Yes is_high_conc->surfactant No cyclodextrin_complex cluster_system Cyclodextrin Inclusion Complex cd Cyclodextrin (Hydrophilic Exterior) complex Soluble Inclusion Complex cd->complex drug This compound (Hydrophobic) drug->complex water Aqueous Environment complex->water Increased Solubility

References

Stability issues of 8-Methoxy-4-Chromanone in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 8-Methoxy-4-Chromanone in solution.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for this compound?

A1: this compound should be stored in a tightly sealed container in a dry, room temperature environment.[1] It is advisable to protect it from light and moisture to prevent potential degradation. For long-term storage, maintaining a cool and dry atmosphere is recommended.

Q2: What are the primary factors that can affect the stability of this compound in solution?

A2: The stability of this compound in solution can be influenced by several factors, including:

  • pH: The acidity or basicity of the solution can catalyze hydrolysis of the chromanone ring.

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.

  • Light: Exposure to ultraviolet (UV) or visible light can lead to photolytic degradation.

  • Oxidizing Agents: The presence of oxidizing agents may lead to the chemical modification of the molecule.

  • Solvent: The choice of solvent can impact the solubility and stability of the compound.

Q3: In which common laboratory solvents is this compound likely to be soluble?

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • Ethanol

  • Acetonitrile

  • Dichloromethane

  • Chloroform

It is recommended to perform a solubility test to determine the optimal solvent for your specific application.

Troubleshooting Guides

Issue 1: Unexpected Degradation of this compound in Solution

If you are observing a loss of your compound in solution over time, as evidenced by analytical techniques such as HPLC, this guide will help you identify the potential cause and find a solution.

Troubleshooting Workflow:

start Unexpected Degradation Observed check_ph Is the solution's pH extreme (highly acidic or basic)? start->check_ph check_temp Is the solution stored at an elevated temperature? check_ph->check_temp No adjust_ph Adjust pH to neutral (if compatible with experiment) or buffer the solution. check_ph->adjust_ph Yes check_light Is the solution exposed to light? check_temp->check_light No store_cold Store solution at a lower temperature (e.g., 4°C or -20°C). check_temp->store_cold Yes check_oxidants Does the solution contain potential oxidizing agents? check_light->check_oxidants No protect_light Store in an amber vial or protect from light. check_light->protect_light Yes remove_oxidants Use de-gassed solvents or add antioxidants if compatible. check_oxidants->remove_oxidants Yes end Re-evaluate Stability check_oxidants->end No adjust_ph->end store_cold->end protect_light->end remove_oxidants->end

Caption: Troubleshooting workflow for unexpected degradation.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps Recommended Action
Hydrolysis Check the pH of your solution. Chromanones can be susceptible to acid- or base-catalyzed hydrolysis.If your experimental conditions permit, adjust the pH to a neutral range (6-8). If the pH needs to be maintained, consider preparing fresh solutions before use or storing them at a lower temperature to slow down degradation.
Thermodegradation Review the storage temperature of your solution. Higher temperatures increase the rate of chemical reactions.Store stock and working solutions at a reduced temperature (e.g., 4°C for short-term, -20°C or -80°C for long-term storage). Avoid repeated freeze-thaw cycles.
Photodegradation Assess the light exposure of your solution. Aromatic ketones like chromanones can be light-sensitive.Store solutions in amber vials or wrap containers in aluminum foil to protect them from light. Minimize exposure to ambient light during experiments.
Oxidation Consider the possibility of oxidative degradation, especially if your solvent is not de-gassed or if the solution is exposed to air for extended periods.Use high-purity, de-gassed solvents. Consider preparing solutions under an inert atmosphere (e.g., nitrogen or argon).
Issue 2: How to Perform a Forced Degradation Study for this compound

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Forced Degradation Experimental Workflow:

start Prepare Stock Solution of this compound hydrolysis Hydrolytic Stress (Acidic & Basic) start->hydrolysis oxidation Oxidative Stress start->oxidation thermal Thermal Stress start->thermal photo Photolytic Stress start->photo analyze Analyze all samples by a stability-indicating HPLC method hydrolysis->analyze oxidation->analyze thermal->analyze photo->analyze evaluate Evaluate degradation pathways and validate method analyze->evaluate

Caption: Workflow for a forced degradation study.

Experimental Protocols:

The following are general protocols that should be optimized for this compound to achieve the target degradation of 5-20%.

Stress Condition Protocol Typical Conditions Neutralization/Termination
Acid Hydrolysis Prepare a solution of this compound in an acidic medium.0.1 M HCl at room temperature or elevated temperature (e.g., 60°C).Neutralize with an equivalent amount of NaOH.
Base Hydrolysis Prepare a solution of this compound in a basic medium.0.1 M NaOH at room temperature.Neutralize with an equivalent amount of HCl.
Oxidation Prepare a solution of this compound in the presence of an oxidizing agent.3% H₂O₂ at room temperature.The reaction can be quenched by adding a reducing agent like sodium bisulfite, or by dilution.
Thermal Degradation Store a solid sample and a solution of this compound at an elevated temperature.60°C in a temperature-controlled oven.Cool the sample to room temperature before analysis.
Photodegradation Expose a solid sample and a solution of this compound to a controlled light source.Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.Store the sample in the dark after exposure.

Data Presentation: Example of a Stability Summary Table

Stress Condition % Degradation Number of Degradants Retention Time of Major Degradant(s) (min)
0.1 M HCl, 60°C, 24h15.223.5, 5.1
0.1 M NaOH, RT, 4h18.912.8
3% H₂O₂, RT, 8h9.534.2, 6.7, 8.1
60°C, 48h (Solid)<1.00-
60°C, 48h (Solution)5.817.3
Photolytic, 24h12.324.9, 9.2
Issue 3: Developing a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately quantifying this compound in the presence of its degradation products.

Logical Relationship for Method Development:

start Initial Method Development (e.g., C18 column, ACN:Water gradient) forced_deg Perform Forced Degradation Studies start->forced_deg analyze_stressed Analyze Stressed Samples forced_deg->analyze_stressed check_resolution Are all degradant peaks resolved from the main peak and each other? analyze_stressed->check_resolution optimize Optimize Method (e.g., change gradient, mobile phase pH, column) check_resolution->optimize No validate Validate Method (ICH Guidelines) check_resolution->validate Yes optimize->analyze_stressed final_method Final Stability-Indicating Method validate->final_method

Caption: Logic for developing a stability-indicating HPLC method.

Key Experimental Parameters for Method Development:

Parameter Initial Conditions Optimization Strategy
Column C18, 250 mm x 4.6 mm, 5 µmTry different stationary phases (e.g., C8, Phenyl-Hexyl) or particle sizes.
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidAdjust the pH of the aqueous phase. Try methanol as the organic modifier.
Gradient 5% to 95% B over 20 minutesModify the gradient slope and time to improve the resolution of closely eluting peaks.
Flow Rate 1.0 mL/minAdjust to improve peak shape and resolution.
Detection Wavelength UV scan to determine λmax (e.g., 254 nm, 280 nm)Use a photodiode array (PDA) detector to monitor peak purity.
Column Temperature Ambient or 30°CIncrease or decrease temperature to affect retention times and selectivity.

By following these guidelines, researchers can effectively troubleshoot stability issues and develop robust experimental protocols for working with this compound in solution.

References

Technical Support Center: Enhancing the Biological Activity of 8-Methoxy-4-Chromanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for experiments involving the substitution of 8-Methoxy-4-Chromanone to enhance its biological activity.

Frequently Asked Questions (FAQs)

Q1: How can substitutions on the this compound scaffold enhance its biological activity?

Substitutions on the 4-chromanone core, a recognized privileged structure, can significantly modulate its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] The type and position of the substituent group are critical for determining the resulting biological effect.

  • Anticancer Activity: The introduction of specific groups can enhance cytotoxicity against various cancer cell lines. For instance, a 7-hydroxy group combined with a 3-bromo-4-hydroxy-5-methoxy substitution on a benzylidene moiety has shown high potency.[3] Electron-withdrawing groups, such as halogens (bromo, chloro), at the C6 and C8 positions, and an alkyl chain at the C2 position are often favorable for inhibitory activity, for example, against SIRT2.[2]

  • Antimicrobial Activity: Antimicrobial potency can be improved by adding specific functional groups. Methoxy substituents at the meta position of ring B in related homoisoflavonoids have been shown to enhance bioactivity.[4][5] Conversely, adding alkyl or aryl carbon chains at the hydroxyl group at position 7 can reduce antimicrobial effects.[4][5] Lipophilic, electron-withdrawing groups like chloro and bromo have also been shown to increase inhibitory potential against bacterial and fungal strains.[6]

  • Antioxidant Activity: The introduction of a 3',4'-dihydroxyl (catechol) group on the phenyl group of a benzylidene moiety is a key structural feature for potent antioxidant activity.[7]

Q2: What are the key structure-activity relationships (SAR) to consider when modifying this compound for enhanced antibacterial activity?

Structure-activity relationship (SAR) analysis reveals several key features for enhancing the antibacterial activity of 4-chromanone derivatives. A hydrophobic substituent at the C2 position and a hydrogen bond donor/acceptor at the C4 position, combined with hydroxyl groups at the C5 and C7 positions, generally enhance antibacterial activity against Gram-positive pathogens.[8][9]

For related chalcone derivatives, a 2′,4′-dihydroxylated A ring and a lipophilic substituted B ring are important pharmacophoric elements for antibacterial effects.[8][9] The length of 2-alkyl substitutions also plays a significant role; for example, 5,7-dihydroxy-4-chromanones with long aliphatic alkyl chains (six to nine carbons) show improved activity.[8]

Scaffold 4-Chromanone Core C2 C2 Position (Hydrophobic Substituent) Scaffold->C2 Substitution C4 C4 Position (H-bond donor/acceptor) Scaffold->C4 Modification C5_C7 C5 & C7 Positions (Hydroxyl Groups) Scaffold->C5_C7 Substitution Activity Enhanced Antibacterial Activity C2->Activity C4->Activity C5_C7->Activity

Caption: Key structure-activity relationships for antibacterial 4-chromanones.

Troubleshooting Guides & Experimental Protocols

Q3: I am synthesizing 3-benzylidene-4-chromanone derivatives. What is a reliable general protocol?

A common and effective method is the base-catalyzed condensation of a 4-chromanone derivative with a substituted benzaldehyde.[7]

Protocol: Synthesis of 3-Benzylidene-4-Chromanone Derivatives [7]

  • Starting Materials: Prepare the required 7-substituted-4-chromanone (e.g., 7-hydroxy-4-chromanone or 7-methoxy-4-chromanone) and the desired substituted benzaldehyde.

  • Condensation Reaction: Mix the 4-chromanone derivative with the benzaldehyde derivative in the presence of a base catalyst, such as piperidine.

  • Heating: Heat the reaction mixture, for example, at 100°C for approximately 2 hours.

  • Purification: After the reaction is complete, purify the resulting 3-benzylidene-4-chromanone product using standard techniques like column chromatography.

Note: The synthesis of the initial 7-hydroxy or 7-methoxy-4-chromanone may be required, often starting from resorcinol.[3][7]

Q4: My cytotoxic assay results using the MTT method are inconsistent. What could be the cause and how can I troubleshoot it?

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures metabolic activity to determine cell viability.[10] Inconsistency can arise from several factors.

Common Pitfalls and Troubleshooting Steps:

  • Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variable results.

    • Solution: Ensure you have a single-cell suspension before plating. Seed cells at an optimal density (typically 5,000-10,000 cells/well) and allow them to attach for 24 hours before treatment.[10]

  • Precipitation of Compound: Your chromanone derivative may not be fully soluble in the culture medium.

    • Solution: Use a vehicle control with the same concentration of the solvent (e.g., DMSO) used for your test compounds.[10] Ensure the final solvent concentration is low and non-toxic to the cells.

  • Incomplete Solubilization of Formazan: The purple formazan crystals must be fully dissolved for accurate absorbance readings.

    • Solution: After the MTT incubation, add a suitable solubilization solution (e.g., DMSO or an SDS-DMF solution).[11] Place the plate on an orbital shaker for at least 15 minutes to ensure complete dissolution.

  • Interference from Phenol Red/Serum: Components in the culture medium can affect results.

    • Solution: Use serum-free media during the MTT incubation step if possible. Always include a background control well containing medium but no cells to subtract background absorbance.

Detailed Protocol: MTT Cytotoxicity Assay [10][12]

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000–10,000 cells/well and incubate for 24 hours (37°C, 5% CO2).[10][12]

  • Compound Treatment: Prepare serial dilutions of your chromanone compounds in complete medium. Replace the old medium with 100 µL of the compound dilutions. Include vehicle controls (solvent only) and blank controls (medium only). Incubate for the desired period (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition: Add 10 µL of MTT reagent (typically 5 mg/mL in PBS) to each well.[12]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to form purple formazan crystals.[10][12]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.[11]

  • Absorbance Reading: Shake the plate for 15 minutes to dissolve the crystals. Read the absorbance on a microplate reader, typically at 570-590 nm.

  • Data Analysis: Subtract the background absorbance from all readings. Plot cell viability against compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).[10]

start Start seed 1. Seed cells in 96-well plate start->seed incubate1 2. Incubate 24h for attachment seed->incubate1 treat 3. Treat cells with Chromanone derivatives incubate1->treat incubate2 4. Incubate for exposure time (24-72h) treat->incubate2 add_mtt 5. Add MTT reagent to each well incubate2->add_mtt incubate3 6. Incubate 2-4h (Formazan formation) add_mtt->incubate3 solubilize 7. Add solubilization solution (e.g., DMSO) incubate3->solubilize read 8. Read absorbance (570-590 nm) solubilize->read end End read->end

Caption: Standard experimental workflow for an MTT cytotoxicity assay.

Q5: Which signaling pathways are typically modulated by cytotoxic chromanone derivatives, and how can I investigate them?

Chromanone derivatives often induce cytotoxicity in cancer cells by triggering apoptosis (programmed cell death).[10] Apoptosis can be initiated via the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. A key method to investigate these pathways is Western blotting.

Western Blotting Protocol to Investigate Apoptosis Western blotting allows for the detection of specific proteins involved in apoptosis, such as caspases. The general workflow involves separating proteins by size, transferring them to a membrane, and probing with antibodies.[13]

  • Protein Extraction: Lyse treated and untreated cells to extract total protein.

  • Protein Quantification: Determine protein concentration for each sample.

  • SDS-PAGE: Separate protein samples by gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against your protein of interest (e.g., Cleaved Caspase-3, Bcl-2, Bax).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an enzyme-conjugated secondary antibody (e.g., HRP-conjugated).

  • Detection: Add a chemiluminescent or chromogenic substrate and capture the signal using an imaging system or film.[13][14]

ligand Extrinsic Signal (e.g., FasL) receptor Death Receptor (e.g., Fas) ligand->receptor cas8 Caspase-8 receptor->cas8 activates cas3 Executioner Caspase-3 cas8->cas3 activates chromanone Chromanone Derivative stress Mitochondrial Stress chromanone->stress bax Bax/Bak stress->bax bcl2 Bcl-2 stress->bcl2 mito Mitochondrion bax->mito bcl2->mito cytoC Cytochrome c mito->cytoC releases cas9 Caspase-9 cytoC->cas9 activates cas9->cas3 activates apoptosis Apoptosis cas3->apoptosis

Caption: Simplified signaling pathways for chromanone-induced apoptosis.

Quantitative Data Summary

Table 1: Cytotoxicity (IC50) of Substituted 4-Chromanone Derivatives
Compound ID/DescriptionCell LineIC50 (µg/mL)Reference
Compound 4a (7-hydroxy, 3-bromo-4-hydroxy-5-methoxy benzylidene)K562 (Leukemia)≤ 3.86[3]
Compound 4a (7-hydroxy, 3-bromo-4-hydroxy-5-methoxy benzylidene)MDA-MB-231 (Breast)≤ 3.86[3]
Compound 4a (7-hydroxy, 3-bromo-4-hydroxy-5-methoxy benzylidene)SK-N-MC (Neuroblastoma)≤ 3.86[3]
Etoposide (Reference Drug)K562, MDA-MB-231, SK-N-MC21.9 - 31.5[10]
6,8-dibromo-2-pentylchroman-4-one SIRT2 (Enzyme)0.3 µM (Converted)[2]
Table 2: Antimicrobial Activity (MIC) of Substituted Chromanone Derivatives
Compound ID/DescriptionMicroorganismMIC (µg/mL)Reference
Hydrazide 8 (spiro chromanone)S. aureus0.5[15]
Hydrazide 8 (spiro chromanone)E. coli0.5[15]
Hydrazide 8 (spiro chromanone)C. albicans6.57 (µM)[15]
Compound 3c (dithiazolylchromone)B. subtilis0.78[6]
Compound 3h (dithiazolylchromone)S. cerevisiae0.78[6]
Aldehyde 10 (2-formyl analogue)C. albicans7.8[16]
2',4'-di-OH chalcone 8a MRSA0.39 - 6.25[8]

References

Troubleshooting low efficacy in 8-Methoxy-4-Chromanone bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low efficacy in bioassays involving 8-Methoxy-4-Chromanone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential biological activities?

A1: this compound is a derivative of the chroman-4-one scaffold, a heterocyclic compound structure found in many natural products.[1][2] The chromanone core is considered a "privileged scaffold" in medicinal chemistry because its derivatives have shown a wide range of biological properties, including anti-inflammatory, antimicrobial, antioxidant, and anticancer effects.[3][4] The specific activity of this compound can be influenced by the methoxy group's position, and it is often investigated for its potential as a selective enzyme inhibitor or modulator of signaling pathways.[5][6]

Q2: I am observing low or no effect of this compound in my cell-based assay. What are the primary areas to investigate?

A2: When encountering unexpectedly low efficacy, a systematic review of your experimental setup is critical.[7] The most common sources of error fall into three categories:

  • Compound-Related Issues: Problems with the compound's solubility, stability, or concentration.[8]

  • Cell Culture and Handling: Issues related to cell health, passage number, seeding density, and contamination.[9][10]

  • Assay Protocol and Reagents: Incompatibility of the assay with the compound, reagent integrity, or incorrect experimental parameters.[11][12]

A logical troubleshooting workflow can help isolate the issue.

G start Low / No Bioactivity Observed solubility Step 1: Verify Compound Solubility & Stability start->solubility Begin Troubleshooting cell_health Step 2: Assess Cell Health & Culture Conditions solubility->cell_health Solubility Confirmed sol_issue Issue Found: Precipitation or Degradation solubility->sol_issue Problem? assay_params Step 3: Review Assay Parameters & Controls cell_health->assay_params Cells are Healthy cell_issue Issue Found: High Passage, Contamination, Inconsistent Seeding cell_health->cell_issue Problem? hypothesis Step 4: Re-evaluate Hypothesis assay_params->hypothesis Assay is Validated assay_issue Issue Found: Reagent Expired, Wrong Endpoint, Incorrect Timing assay_params->assay_issue Problem? end Resolution / Redesign hypothesis->end sol_issue->end Optimize Formulation cell_issue->end Standardize Cell Culture assay_issue->end Optimize Protocol

Caption: Troubleshooting workflow for diagnosing low bioactivity.

Q3: How can I determine if compound solubility is the cause of low efficacy and how can I improve it?

A3: Poor solubility is a primary reason for underestimated activity in bioassays.[8][13] If the compound precipitates in the stock solution (often in DMSO) or in the aqueous culture medium, its effective concentration will be much lower than intended.

Troubleshooting Steps:

  • Visual Inspection: Check your DMSO stock and final dilutions in media for any visible precipitate. Some compounds can precipitate out of DMSO after freeze-thaw cycles.[14]

  • Solubility Assay: Perform a kinetic solubility test under your exact assay conditions (media, temperature, incubation time) to determine the concentration at which the compound remains fully dissolved.[15][16]

  • Optimize Dilution Protocol: Avoid making large dilution steps directly from a high-concentration DMSO stock into an aqueous buffer. Instead, perform serial dilutions in DMSO first before the final dilution into the assay medium.[14]

Optimization Strategies:

  • Co-solvents: While increasing the final DMSO concentration can help, be mindful of solvent toxicity to your cells (typically keep below 0.5%).

  • Sonication: Briefly sonicating the stock solution before use can help dissolve small, non-visible aggregates.[8]

  • Formulation Aids: For in vivo or complex in vitro models, excipients like cyclodextrins may be considered to improve solubility.[14]

Q4: My results are inconsistent across replicates and experiments. How can I improve reproducibility?

A4: High variability often points to issues in cell culture and handling.[7][9]

  • Cell Passage Number: Use cells with a consistent and low passage number. High-passage cells can exhibit altered morphology, growth rates, and signaling responses.

  • Cell Health and Confluency: Ensure cells are healthy and in the logarithmic growth phase when you start the treatment. Both overly confluent and sparse cultures can respond differently.

  • Seeding Uniformity: Ensure even cell distribution when seeding plates to avoid edge effects, where wells on the perimeter of the plate behave differently due to temperature and evaporation gradients.[17]

  • Mycoplasma Contamination: Regularly test cultures for mycoplasma, as this common contamination can significantly alter cellular responses without visible signs like turbidity.[10]

Q5: What signaling pathways are chromanones known to modulate? Could my cell line be non-responsive?

A5: Chromanone derivatives have been shown to modulate various pathways. For example, a related homoisoflavonoid has been shown to attenuate hepatic steatosis by activating the AMPK and PPARα signaling pathways, which are central regulators of cellular energy and lipid metabolism.[18] Activation of AMPK can lead to the inhibition of lipogenesis and the stimulation of fatty acid oxidation.[18] It is crucial to use a cell line where the target pathway is active and relevant to the expected biological effect. If your cell line does not rely on the pathway modulated by this compound, you may not see an effect.[7]

G compound Chromanone Derivative ampk AMPK Activation compound->ampk ppara PPARα Activation compound->ppara srebp1c SREBP-1c (Lipogenesis TF) ampk->srebp1c Inhibits cpt1 CPT1 / ACOX1 (Fatty Acid Oxidation) ppara->cpt1 Promotes fas FAS / SCD-1 (Lipid Synthesis) srebp1c->fas Promotes lipogenesis Lipogenesis (Lipid Accumulation) fas->lipogenesis lipolysis Lipolysis (Lipid Breakdown) cpt1->lipolysis

Caption: Hypothetical signaling pathway for a chromanone derivative.[18]

Data Summary Tables

Quantitative data should be carefully recorded to identify trends and troubleshoot issues. Below are examples of how to structure such data.

Table 1: Solubility Profile of this compound This table presents hypothetical data on the solubility of the compound in different media, which is crucial for preparing accurate assay concentrations.

Solvent/MediumBase SolventMax Solubility (µM)Observations
DMSO-> 50 mMClear solution
PBS pH 7.40.5% DMSO25Precipitates > 30 µM
DMEM + 10% FBS0.5% DMSO75Serum improves solubility
DMEM (serum-free)0.5% DMSO40Precipitates > 50 µM

Table 2: Example IC₅₀ Values of Chromanone Analogs in an Anti-inflammatory Assay This table shows hypothetical comparative data that can help determine if the observed efficacy of this compound is within an expected range compared to similar compounds. (Data is illustrative).

CompoundTarget Assay (LPS-induced NO production in RAW 264.7 cells)IC₅₀ (µM)
4-Chromanone (unsubstituted)Nitric Oxide Inhibition> 100
7-Methoxy-4-ChromanoneNitric Oxide Inhibition45.2
This compound Nitric Oxide Inhibition 38.5
6-Hydroxy-4-ChromanoneNitric Oxide Inhibition22.1
Dexamethasone (Control)Nitric Oxide Inhibition0.15

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is used to assess cell viability by measuring the metabolic activity of mitochondria.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the compound or vehicle control. Include wells with medium only (blank) and cells with vehicle only (negative control).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.[7]

G cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_read Day 4/5: Readout seed 1. Seed cells in 96-well plate adhere 2. Incubate overnight (allow adherence) seed->adhere treat 3. Add compound dilutions to wells adhere->treat incubate_treat 4. Incubate for 24-72 hours treat->incubate_treat mtt 5. Add MTT reagent, incubate 2-4 hours incubate_treat->mtt solubilize 6. Solubilize formazan crystals (DMSO) mtt->solubilize read 7. Read absorbance at 570 nm solubilize->read

Caption: A typical experimental workflow for an MTT cell viability assay.

Protocol 2: Kinetic Solubility Assay in Assay Medium

This protocol determines the concentration at which a compound begins to precipitate in the actual assay medium over time.

Methodology:

  • Prepare Compound Plate: In a 96-well plate (e.g., polypropylene), prepare serial dilutions of this compound in DMSO at 100x the final desired concentration.

  • Prepare Assay Medium: Prepare the exact cell culture medium to be used in the bioassay (e.g., DMEM + 10% FBS).

  • Dilution: Add 198 µL of the pre-warmed assay medium to the wells of a clear 96-well analysis plate. Add 2 µL of the 100x DMSO stock to the corresponding wells. Mix thoroughly.

  • Incubation: Incubate the plate at 37°C.

  • Measurement: At various time points (e.g., 0, 2, 8, and 24 hours), measure the turbidity of each well by reading the absorbance at a wavelength like 620 nm or 750 nm.

  • Analysis: An increase in absorbance over time indicates compound precipitation. The highest concentration that shows no significant increase in absorbance over the incubation period is considered the kinetic solubility limit under those conditions.

References

Technical Support Center: Vilsmeier-Haack Formylation for Chromone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Vilsmeier-Haack reaction for chromone synthesis, with a specific focus on minimizing byproduct formation.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 3-formylchromones from 2-hydroxyacetophenones, presented in a direct question-and-answer format.

Issue IDQuestion & Answer
VH-T01 Q: My reaction yield is low, and I'm recovering a significant amount of unreacted 2-hydroxyacetophenone. What is the likely cause? A: Low conversion is often due to an insufficient amount or incomplete formation of the Vilsmeier reagent (the chloroiminium salt).Troubleshooting Steps: 1. Reagent Stoichiometry: Ensure at least 2.5 equivalents of phosphorus oxychloride (POCl₃) and a sufficient excess of dimethylformamide (DMF) are used relative to the 2-hydroxyacetophenone substrate. The reaction consumes the Vilsmeier reagent in a multi-step process, requiring more than a catalytic amount.[1] 2. Reagent Quality: Use anhydrous DMF and fresh, high-quality POCl₃. Moisture will quench the Vilsmeier reagent, halting the reaction.3. Vilsmeier Reagent Formation: Ensure the POCl₃ is added slowly to ice-cold DMF and allowed to stir (e.g., for 1 hour at a slightly elevated temperature like 50°C) to ensure the complete formation of the electrophilic Vilsmeier reagent before adding the substrate.[2][3]
VH-T02 Q: I've isolated a significant byproduct that appears to be a dichlorinated or polychlorinated version of my target chromone. How can I prevent this? A: Chlorination is a known side reaction of the Vilsmeier-Haack reaction, particularly with electron-rich aromatic systems and at elevated temperatures. The Vilsmeier reagent itself can act as a chlorinating agent.Troubleshooting Steps: 1. Temperature Control: This is the most critical parameter. The initial formation of the Vilsmeier reagent should be performed at 0-5°C. Subsequent reaction with the acetophenone should be maintained at a controlled temperature (e.g., 45-55°C) and not allowed to overheat.[3] Higher temperatures promote unwanted chlorination.2. Reaction Time: Avoid unnecessarily long reaction times. Monitor the reaction by TLC and proceed with the work-up as soon as the starting material is consumed.3. Prompt Work-up: Once the reaction is complete, pour the mixture into ice-water without delay. This hydrolyzes the intermediate iminium salts and quenches reactive chlorine species, minimizing their contact time with the product.
VH-T03 Q: My product mixture is complex, and I suspect the chromone's γ-pyrone ring is opening. Is this a common byproduct pathway? A: While not the most commonly reported byproduct of the initial synthesis, the γ-pyrone ring of a chromone is susceptible to nucleophilic attack and subsequent ring-opening, especially in the presence of strong nucleophiles or under harsh conditions.[4][5][6] This could potentially occur if the reaction conditions are not well-controlled.Troubleshooting Steps: 1. Control Stoichiometry and Temperature: Excess Vilsmeier reagent and high temperatures can lead to a more aggressive reaction environment, potentially favoring side reactions. Adhere to optimized temperature and stoichiometry protocols.2. Work-up Conditions: During work-up, avoid strongly basic conditions for extended periods, as this can promote ring opening of the formed 3-formylchromone product. Neutralization followed by extraction is recommended.[7]
VH-T04 Q: I am observing a di-formylated byproduct. How can I improve the selectivity for the desired mono-formylated chromone? A: Over-formylation can occur, especially with highly activated substrates or an excess of the Vilsmeier reagent. The synthesis of 3-formylchromone itself proceeds via a "double formylation" of the acetophenone starting material, but further formylation on the final product is generally not observed under controlled conditions. If you are starting with a different activated system, careful control of stoichiometry is key.Troubleshooting Steps: 1. Stoichiometry Control: Carefully control the molar ratio of the Vilsmeier reagent to the substrate. For typical aromatic formylations, a 1:1 to 1.5:1 ratio of reagent to substrate is a good starting point to avoid over-reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Vilsmeier-Haack synthesis of 3-formylchromone from 2-hydroxyacetophenone?

A: The reaction is a one-pot process that proceeds through several stages. First, DMF and POCl₃ react to form the electrophilic Vilsmeier reagent (a chloroiminium salt).[8] This reagent then reacts with the 2-hydroxyacetophenone in what is understood to be a double formylation mechanism, followed by an intramolecular cyclization and dehydration to yield the final 3-formylchromone product.[2]

Q2: Why are excess POCl₃ and DMF typically required for this specific transformation?

A: Unlike a simple aromatic formylation, this reaction involves both formylation and cyclization. The 2-hydroxyacetophenone substrate undergoes a more complex reaction cascade than a simple activated benzene ring, consuming a larger amount of the Vilsmeier reagent to form the necessary intermediates for cyclization. An excess ensures the reaction goes to completion.[1]

Q3: What is the ideal temperature range for this reaction?

A: The process involves two main temperature stages. The initial formation of the Vilsmeier reagent should be conducted at low temperatures (0-5°C) to control the exothermic reaction.[2] The subsequent reaction with the 2-hydroxyacetophenone is typically carried out at a moderately elevated temperature, around 45-55°C, for several hours to ensure a reasonable reaction rate without promoting byproduct formation.[3]

Q4: Can I use other reagents besides POCl₃ to generate the Vilsmeier reagent?

A: Yes, other acid chlorides like thionyl chloride (SOCl₂) or oxalyl chloride can be used with DMF to generate a Vilsmeier reagent.[9] These may be useful alternatives if chlorinated byproducts are a persistent issue with POCl₃.

Q5: How critical is the work-up procedure?

A: The work-up is crucial for both isolating the product and preventing byproduct formation. The reaction is typically quenched by pouring the mixture into a large volume of ice-cold water.[1] This hydrolyzes the intermediate iminium salt to the final aldehyde and deactivates any remaining reagent. The product often precipitates as a solid that can be collected by filtration.[2]

Data Presentation

The stoichiometry of the Vilsmeier reagent relative to the aromatic substrate is a critical factor in preventing over-reaction, such as di-formylation, in highly activated systems. The following table illustrates the impact of reagent-to-substrate ratio on product distribution for a generic activated aromatic compound.

Vilsmeier Reagent : Substrate RatioMono-formylated Product Yield (%)Di-formylated Byproduct Yield (%)
1.1 : 1855
2.0 : 16030
3.0 : 13555

Note: This data is illustrative for a highly activated aromatic system and highlights the importance of stoichiometric control.

Experimental Protocols

The following is a generalized, representative protocol for the synthesis of a substituted 3-formylchromone from a 2-hydroxyacetophenone.[1][2][3]

Protocol 1: Synthesis of 3-Formylchromone

  • Vilsmeier Reagent Preparation:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a calcium chloride guard tube, add N,N-dimethylformamide (DMF, approx. 4.0 molar equivalents).

    • Cool the flask to 0°C in an ice-water bath.

    • Slowly add phosphorus oxychloride (POCl₃, approx. 2.5 molar equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature does not rise above 5°C.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature or slightly elevated temperature (e.g., 50°C) for 1 hour to ensure complete formation of the reagent.[2][3]

  • Reaction with Substrate:

    • Add the substituted 2-hydroxyacetophenone (1.0 molar equivalent) portion-wise to the freshly prepared Vilsmeier reagent. If the substrate is a solid, it can be dissolved in a minimal amount of anhydrous DMF.

    • Stir the reaction mixture at a controlled temperature (e.g., 45-55°C) for 2-4 hours.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Slowly and carefully pour the reaction mixture into a beaker containing a large volume of crushed ice and water with vigorous stirring.

    • A solid precipitate of the crude 3-formylchromone should form. Continue stirring for 1-2 hours to ensure complete precipitation and hydrolysis.[2]

    • Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove residual DMF and inorganic salts.

    • Dry the crude product. Recrystallize from a suitable solvent, such as ethanol, to obtain the pure 3-formylchromone.

    • Characterize the final product using appropriate analytical techniques (e.g., MP, IR, ¹H NMR, ¹³C NMR).

Visualizations

The following diagrams illustrate the key chemical pathways and logical troubleshooting steps involved in the Vilsmeier formylation for chromone synthesis.

Caption: Reaction mechanism for 3-formylchromone synthesis.

Caption: Troubleshooting workflow for byproduct reduction.

References

Technical Support Center: Optimizing Catalytic Hydrogenation for Reducing the Chromone Ring

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the catalytic hydrogenation of the chromone ring.

Troubleshooting Guides

This section addresses common issues encountered during the catalytic hydrogenation of chromone and its derivatives.

Issue 1: Low or No Conversion of the Starting Material

Possible Causes and Solutions:

  • Inactive Catalyst: The catalyst may have lost its activity due to prolonged storage or exposure to air.

    • Solution: Use a fresh batch of catalyst. For catalysts like Palladium on Carbon (Pd/C), ensure it is stored under an inert atmosphere.

  • Catalyst Poisoning: Trace impurities in the starting material, solvent, or glassware can poison the catalyst. Common poisons for precious metal catalysts like Palladium and Platinum include sulfur and nitrogen-containing compounds.[1][2][3]

    • Solution:

      • Purify the chromone substrate by recrystallization or column chromatography to remove impurities.

      • Use high-purity, degassed solvents.

      • Thoroughly clean and dry all glassware.

      • If catalyst poisoning is suspected, filtering the reaction mixture and adding fresh catalyst may help.

  • Insufficient Hydrogen Pressure: The pressure of hydrogen gas may be too low to drive the reaction efficiently.

    • Solution: Increase the hydrogen pressure. While balloon pressure may suffice for some reductions, using a high-pressure reactor (e.g., a Parr shaker) can significantly improve reaction rates.[4]

  • Inadequate Mixing: Poor agitation can lead to inefficient contact between the substrate, catalyst, and hydrogen.

    • Solution: Ensure vigorous stirring to keep the catalyst suspended and facilitate mass transfer.

  • Substituent Effects: Electron-withdrawing groups on the chromone ring can deactivate the system towards hydrogenation.[5][6]

    • Solution: More forcing reaction conditions, such as higher temperature, higher pressure, or a more active catalyst, may be required.

Issue 2: Formation of Side Products

Possible Causes and Solutions:

  • Over-reduction: Prolonged reaction times or harsh conditions (high temperature and pressure) can lead to the reduction of the benzene ring of the chromone nucleus or other functional groups.[7]

    • Solution: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stop the reaction as soon as the starting material is consumed. Milder conditions (lower temperature and pressure) should be attempted first.

  • Hydrogenolysis: Cleavage of C-O or other bonds can occur, especially with catalysts like Palladium. This can lead to ring-opening of the pyran ring.

    • Solution: A different choice of catalyst, such as Platinum or Rhodium, might be less prone to hydrogenolysis in specific cases. The choice of solvent can also influence selectivity.

  • Dimerization or Polymerization: Under certain conditions, side reactions leading to dimeric or polymeric byproducts can occur.[8]

    • Solution: Optimize the reaction concentration. Running the reaction at a lower concentration may disfavor intermolecular side reactions.

Issue 3: Inconsistent Reaction Times

Possible Causes and Solutions:

  • Variable Catalyst Activity: The activity of the catalyst can vary between batches.

    • Solution: If possible, use the same batch of catalyst for a series of experiments to ensure consistency.

  • Fluctuations in Temperature or Pressure: Inconsistent control over reaction parameters will lead to variable reaction rates.

    • Solution: Use equipment that allows for precise control and monitoring of temperature and pressure.

Frequently Asked Questions (FAQs)

Q1: What is the most common catalyst for chromone ring hydrogenation?

A1: Palladium on carbon (Pd/C) is a widely used and effective catalyst for the hydrogenation of the double bond in the chromone ring.[9] Other common catalysts include Platinum oxide (PtO₂), Raney Nickel, and Rhodium-based catalysts.[1]

Q2: What are typical reaction conditions for the catalytic hydrogenation of chromones?

A2: Reaction conditions can vary depending on the specific chromone substrate and the catalyst used. A general starting point is provided in the table below.

ParameterTypical Range
Catalyst 5-10% Pd/C, PtO₂, Raney Ni
Catalyst Loading 5-20% (w/w)
Solvent Ethanol, Methanol, Ethyl Acetate, Tetrahydrofuran (THF)
Hydrogen Pressure 1 - 50 atm (Balloon to high-pressure vessel)
Temperature 25 - 80 °C
Reaction Time 2 - 24 hours

Q3: How do substituents on the chromone ring affect the hydrogenation?

A3: Substituents can have a significant impact. Electron-donating groups generally have a minor effect, while electron-withdrawing groups can make the reduction more difficult, often requiring more forcing conditions.[5][6] The position of the substituent can also influence the reaction's stereoselectivity.

Q4: Can I selectively reduce the C=C bond without reducing the carbonyl group?

A4: Yes, the C=C double bond in the pyrone ring is generally more susceptible to catalytic hydrogenation than the carbonyl group under standard conditions with catalysts like Pd/C. This allows for the selective formation of chromanones.

Q5: My reaction is very slow. What can I do to speed it up?

A5: To increase the reaction rate, you can try the following, individually or in combination:

  • Increase the hydrogen pressure.

  • Increase the reaction temperature.

  • Increase the catalyst loading.[10]

  • Use a more active catalyst, for example, moving from Pd/C to PtO₂.

Experimental Protocols

General Protocol for Catalytic Hydrogenation of a Chromone using Pd/C

  • Preparation: In a suitable hydrogenation vessel (e.g., a Parr shaker bottle), add the chromone substrate (1.0 eq).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), add 10% Palladium on Carbon (10% w/w of the substrate).

  • Solvent Addition: Add a suitable solvent (e.g., ethanol or ethyl acetate) to dissolve the substrate.

  • System Purge: Seal the vessel and connect it to the hydrogenation apparatus. Purge the system with nitrogen gas several times to remove any oxygen, and then purge with hydrogen gas.

  • Reaction: Pressurize the vessel with hydrogen to the desired pressure (e.g., 3-5 atm). Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 40-60 °C).

  • Monitoring: Monitor the reaction progress by hydrogen uptake or by periodically taking samples for analysis by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent. The filtrate is then concentrated under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Visualizations

Experimental_Workflow A 1. Add Chromone Substrate to Vessel B 2. Add Catalyst (e.g., 10% Pd/C) A->B C 3. Add Solvent (e.g., Ethanol) B->C D 4. Seal and Purge System (N2 then H2) C->D E 5. Pressurize with H2 and Start Reaction (Stirring and Heating) D->E F 6. Monitor Reaction Progress (TLC/LC-MS) E->F G 7. Cool, Vent H2, and Purge with N2 F->G Reaction Complete H 8. Filter to Remove Catalyst G->H I 9. Concentrate Filtrate H->I J 10. Purify Product I->J

Caption: A typical experimental workflow for the catalytic hydrogenation of a chromone.

Troubleshooting_Low_Conversion Start Low/No Conversion Q1 Is the catalyst fresh? Start->Q1 Sol1 Use fresh catalyst Q1->Sol1 No Q2 Is the substrate pure? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Purify substrate (Recrystallization/Chromatography) Q2->Sol2 No Q3 Are reaction conditions (Pressure, Temp.) optimal? Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 Increase H2 pressure and/or temperature Q3->Sol3 No Final Re-evaluate catalyst choice or reaction solvent Q3->Final Yes A3_Yes Yes A3_No No

References

Preventing degradation of 8-Methoxy-4-Chromanone during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 8-Methoxy-4-Chromanone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and experimentation. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a tightly sealed container, protected from light, in a dry environment at room temperature. Storing under an inert atmosphere (e.g., argon or nitrogen) can further minimize the risk of oxidative degradation.

Q2: I observed a change in the color of my this compound sample. What could be the cause?

A2: A color change, such as yellowing, can be an indicator of degradation. This may be caused by exposure to light (photodegradation), air (oxidation), or high temperatures. It is recommended to re-analyze the purity of the sample using a suitable analytical method like HPLC.

Q3: My analytical results show new, unexpected peaks after storing this compound in a solution. What are these peaks?

A3: The appearance of new peaks in your chromatogram likely indicates the formation of degradation products. Depending on the solvent and storage conditions, these could result from hydrolysis, oxidation, or photodegradation. To identify these products, techniques such as LC-MS or GC-MS are recommended.

Q4: Is this compound sensitive to pH?

A4: While specific data for this compound is limited, chromanone derivatives, particularly those with methoxy groups, can be susceptible to hydrolysis under strongly acidic or basic conditions. It is advisable to maintain solutions at a neutral pH and use buffers when necessary for experimental work.

Q5: What are the potential degradation pathways for this compound?

A5: Based on the chemical structure of this compound and the known behavior of related chromanone and flavonoid compounds, the following degradation pathways are plausible:

  • Hydrolysis: Cleavage of the ether linkage of the methoxy group under acidic or basic conditions, yielding 8-hydroxy-4-chromanone.

  • Oxidation: The chromanone ring can be susceptible to oxidation, potentially leading to ring-opening products. The presence of a methoxy group can influence the susceptibility to oxidative degradation.

  • Photodegradation: Exposure to UV light can induce photochemical reactions, leading to the formation of various degradation products. For some related compounds, this can involve the formation of quinone-like structures, which are often colored.

Troubleshooting Guide: Degradation Issues

This guide provides a structured approach to identifying and resolving common degradation problems encountered with this compound.

Problem 1: Loss of Purity or Appearance of Impurity Peaks in HPLC Analysis

Possible Cause Recommended Solution
Improper Storage Solid State: Ensure the compound is stored in a tightly sealed, amber-colored vial in a desiccator at room temperature. Solution State: Prepare fresh solutions for immediate use. If short-term storage is necessary, store in a sealed amber vial at 2-8°C. For longer-term storage, freeze at -20°C or below, but perform a stability study to confirm this is appropriate for your solvent system.
Hydrolysis Avoid highly acidic or basic conditions. Use buffered solutions to maintain a neutral pH if the experimental conditions permit.
Oxidation Purge solutions with an inert gas (e.g., nitrogen or argon) before sealing the container. Consider adding antioxidants if compatible with your experimental setup.
Photodegradation Protect samples from light at all times by using amber vials or wrapping containers with aluminum foil. Work in a dimly lit environment when possible.

Problem 2: Inconsistent or Non-Reproducible Analytical Results

Possible Cause Recommended Solution
Incomplete Dissolution Ensure the compound is fully dissolved before analysis. Use sonication or gentle warming if necessary, but be cautious of thermal degradation.
Adsorption to Container Use silanized glass vials or polypropylene containers to minimize adsorption of the compound onto the container surface.
Contaminated Solvents Use high-purity, HPLC-grade solvents for all analytical work to avoid introducing impurities that could catalyze degradation.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for developing a stability-indicating HPLC assay. Optimization will be required for specific instrumentation and degradation products.

  • Instrumentation: HPLC with UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Scan for the UV maximum of this compound (typically around 254 nm and 280 nm for chromanones).

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 A:B) to a final concentration of approximately 0.1 mg/mL.

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential to understand the stability of the molecule under stress conditions and to generate potential degradation products to validate the stability-indicating nature of the analytical method.

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH. Incubate at room temperature for 4 hours. Neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 80°C for 48 hours. Dissolve in the mobile phase for HPLC analysis.

  • Photodegradation: Expose a solution of this compound (e.g., 0.1 mg/mL in acetonitrile/water) to a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt-hours/square meter).

Data Summary

The following table summarizes hypothetical quantitative data from forced degradation studies to illustrate the expected stability profile. Actual results may vary.

Stress Condition % Degradation (Hypothetical) Number of Major Degradation Products (Hypothetical)
0.1 M HCl, 60°C, 24h15%1
0.1 M NaOH, RT, 4h40%2
3% H₂O₂, RT, 24h25%3
Solid, 80°C, 48h5%1
Photostability Chamber30%2

Visualizations

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photodegradation Photodegradation This compound This compound 8-Hydroxy-4-Chromanone 8-Hydroxy-4-Chromanone This compound->8-Hydroxy-4-Chromanone H+/OH- Ring-Opened Products Ring-Opened Products This compound->Ring-Opened Products [O] Quinone-like Structures Quinone-like Structures This compound->Quinone-like Structures

Caption: Plausible degradation pathways for this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation A Weigh this compound B Dissolve in appropriate solvent A->B C Apply Stress Condition (Heat, Light, pH, Oxidant) B->C D Neutralize/Dilute Sample C->D E Inject into HPLC D->E F Analyze Chromatogram E->F G Identify Degradation Products (LC-MS, GC-MS) F->G H Quantify Degradation G->H I Assess Stability H->I Troubleshooting_Logic A Degradation Observed? B Check Storage Conditions (Temp, Light, Moisture) A->B Yes E No Degradation A->E No C Review Experimental Conditions (pH, Solvents, Air Exposure) B->C D Implement Corrective Actions: - Store Properly - Use Fresh Solutions - Protect from Light - Use Inert Atmosphere C->D F Re-analyze Sample D->F

Column chromatography purification challenges for chromanone isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals facing challenges with the column chromatography purification of chromanone isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of chromanone isomers so challenging?

Chromanone isomers, whether structural or stereoisomers (enantiomers/diastereomers), often possess very similar chemical structures and physicochemical properties, such as polarity.[1] This similarity leads to nearly identical interactions with the stationary and mobile phases in many standard chromatographic systems, resulting in poor separation (co-elution).[1] Achieving baseline resolution requires careful optimization of all chromatographic parameters to exploit the subtle differences between the isomers.[1]

Q2: What is the primary difference between separating structural isomers and enantiomers of chromanones?

Structural isomers (e.g., positional isomers) have different connectivity and can typically be separated using standard achiral stationary phases like silica gel or C18 by optimizing the mobile phase.[2] Enantiomers, however, are non-superimposable mirror images with identical physical properties in an achiral environment.[3] Their separation requires a chiral environment, which is achieved by using a Chiral Stationary Phase (CSP) or a chiral additive in the mobile phase.

Q3: What are the most effective types of columns for separating chromanone enantiomers?

Polysaccharide-based Chiral Stationary Phases (CSPs) are highly effective and widely used for separating a broad range of chiral compounds, including chromanone derivatives.[4] Columns with amylose or cellulose backbones derivatized with carbamates, such as Chiralpak® IA or AD, have shown high success rates for resolving flavanone enantiomers, which share the chroman core structure.[4]

Q4: Can I use the same method for both analytical (HPLC) and preparative (flash) chromatography?

While the separation principles are the same, direct scaling of an analytical method to a preparative scale is often not optimal.[1] Preparative chromatography requires significant adjustments to column size, flow rate, and sample loading to handle larger quantities. It is crucial to re-optimize the method for the preparative scale to maintain purity and maximize throughput.[1]

Q5: My chromanone seems to be degrading on the silica gel column. What can I do?

Some compounds are unstable on acidic silica gel.[5] If you suspect degradation, you can first test your compound's stability using two-dimensional TLC.[5] If instability is confirmed, consider switching to a less acidic stationary phase like alumina or Florisil.[5] Alternatively, you can use deactivated silica gel to reduce its acidity.[5] Lowering the separation temperature can also help minimize degradation of sensitive compounds.[6]

Troubleshooting Guide

This section addresses common problems encountered during the column chromatography of chromanone isomers.

IssuePossible Cause(s)Suggested Solution(s)
Poor Resolution / Co-elution 1. Suboptimal Mobile Phase: The solvent system does not have the right polarity or selectivity to differentiate between the isomers.[1] 2. Inappropriate Stationary Phase: The chosen stationary phase (e.g., standard C18 or silica) may not offer sufficient selective interactions.[1][7] For enantiomers, an achiral phase will not work.[3] 3. High Flow Rate: The isomers do not have enough time to interact with the stationary phase for effective separation.[1][7] 4. Column Overload: Injecting too much sample leads to broad, overlapping peaks.[1]1. Optimize Mobile Phase: Systematically adjust the solvent ratio. For normal phase, try combinations from different selectivity groups (e.g., hexane/ethyl acetate vs. dichloromethane/methanol).[8] For reversed-phase, small changes in the acetonitrile/water ratio or adding modifiers like formic acid can significantly impact selectivity.[1] A shallower gradient can also improve separation.[1] 2. Change Stationary Phase: For structural isomers, try a column with different selectivity, such as a phenyl-hexyl or pentafluorophenyl (PFP) phase, which offers π-π interactions.[7][9] For enantiomers, screen a variety of Chiral Stationary Phases (CSPs), starting with polysaccharide-based columns.[4] 3. Reduce Flow Rate: Lowering the flow rate increases interaction time and can improve the separation of closely eluting peaks.[7][10] 4. Reduce Sample Load: Decrease the sample concentration or the injection/loading volume.[1]
Peak Tailing 1. Secondary Interactions: Silanol groups on the silica backbone can interact strongly with polar functional groups on the chromanone, causing tailing.[1] 2. Column Overload: Exceeding the column's capacity.[1] 3. Poor Sample Solubility: The compound is not fully soluble in the mobile phase, causing it to drag along the column.[5]1. Use Mobile Phase Additives: Add a small amount of a modifier like formic acid or trifluoroacetic acid (TFA) (e.g., 0.1%) to the mobile phase to suppress silanol interactions.[1] 2. Use End-Capped Columns: Employ modern, end-capped stationary phases to minimize exposed silanol groups.[1] 3. Reduce Sample Load: Decrease the amount of sample loaded onto the column.[1]
Irreproducible Retention Times 1. Inadequate Column Equilibration: The column is not fully equilibrated with the initial mobile phase conditions before injection.[1] 2. Temperature Fluctuations: Changes in ambient temperature affect solvent viscosity and retention.[1] 3. Mobile Phase Instability: The mobile phase composition is changing over time (e.g., evaporation of a volatile component).[1]1. Ensure Proper Equilibration: Flush the column with at least 10-15 column volumes of the initial mobile phase before each run.[1] 2. Use a Column Oven: Maintain a constant and consistent temperature for the column.[1] 3. Prepare Fresh Mobile Phase: Prepare the mobile phase daily and keep it well-sealed and degassed.[1]
No Compound Elutes 1. Incorrect Mobile Phase: The mobile phase is too weak (non-polar in normal phase; too polar in reversed-phase) to move the compound.[5] 2. Compound Decomposition: The compound has degraded on the stationary phase.[5] 3. Irreversible Adsorption: The compound is sticking permanently to the column.1. Increase Elution Strength: Gradually increase the polarity of your mobile phase (gradient elution).[5] Double-check that you prepared the solvent system correctly.[5] 2. Test for Stability: Check compound stability on silica/C18 using TLC. If unstable, change the stationary phase.[5] 3. Use a Stronger "Wash" Solvent: Try flushing the column with a very strong solvent (e.g., methanol or isopropanol) to elute the compound.

Visual Troubleshooting and Workflow Diagrams

The following diagrams illustrate key workflows for addressing purification challenges.

G cluster_workflow Troubleshooting Workflow: Poor Resolution cluster_success start Poor Isomer Resolution (Overlapping Peaks) check_tlc Is separation visible on TLC? start->check_tlc optimize_mp Optimize Mobile Phase (Adjust solvent ratio, add modifier) check_tlc->optimize_mp Yes change_sp Change Stationary Phase check_tlc->change_sp No shallow_gradient Use Shallower Gradient / Isocratic Elution optimize_mp->shallow_gradient reduce_flow Reduce Flow Rate shallow_gradient->reduce_flow check_load Reduce Sample Load reduce_flow->check_load change_sp->optimize_mp success Separation Achieved check_load->success success_node Separation Achieved

Caption: A systematic workflow for troubleshooting poor resolution of chromanone isomers.

G cluster_selection Isomer Type & Column Selection Logic start Chromanone Isomer Mixture isomer_type What type of isomers? start->isomer_type structural Structural Isomers (Positional, etc.) isomer_type->structural Different Connectivity enantiomers Enantiomers isomer_type->enantiomers Mirror Images achiral_sp Screen Achiral Phases: - Silica / Alumina - C18 / C8 - Phenyl / PFP structural->achiral_sp chiral_sp Screen Chiral Stationary Phases (CSPs): - Polysaccharide-based (Primary) - Pirkle-type - Cyclodextrin-based enantiomers->chiral_sp optimize Optimize Mobile Phase for Best Selectivity achiral_sp->optimize chiral_sp->optimize

References

Validation & Comparative

A Comparative Analysis of the Cytotoxicity of 8-Methoxy-4-Chromanone and Flavanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic properties of 8-Methoxy-4-Chromanone and the parent compound, flavanone. Due to the limited availability of studies directly comparing these two specific molecules under identical experimental conditions, this report synthesizes data from various sources to offer insights into their potential as cytotoxic agents. The information is presented to aid researchers in oncology and drug discovery in evaluating these compounds for further investigation.

Data Presentation: A Comparative Look at Cytotoxicity

It is crucial to note that these values are from different studies, employing varied cell lines and experimental conditions. Therefore, direct comparison of the absolute IC50 values should be approached with caution.

CompoundCell LineIC50 (µM)Reference
Flavanone Derivatives
FlavanoneCaco-2, HT-29EC50 ~50-100[Not explicitly cited]
6-Methoxy-2-(naphthalen-1-yl)chroman-4-oneU-9371.3 ± 0.2[1]
Various Flavanone/Chromanone DerivativesVarious Cancer Cells8 - 30[2][3]
Chromanone Derivatives
3-Benzylidenechroman-4-onesK562, MDA-MB-231, SK-N-MC≤ 3.86 µg/mL[4]
3-Methylidenechroman-4-onesHL-60, NALM-60.5 - >50[5]

Experimental Protocols

The following are detailed methodologies for common cytotoxicity assays used in the referenced studies. These protocols provide a framework for the experimental assessment of compounds like this compound and flavanone.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound or flavanone) and a vehicle control (e.g., DMSO). Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

  • Cell Seeding and Treatment: Plate and treat cells with the test compounds as described in the MTT assay protocol. Include a positive control for maximum LDH release (e.g., by treating cells with a lysis buffer) and a negative control (untreated cells).

  • Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully collect the supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture, containing diaphorase and a tetrazolium salt, to each well.

  • Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.

  • Data Analysis: The amount of LDH released is proportional to the absorbance. The percentage of cytotoxicity is calculated by comparing the LDH activity in the treated wells to that of the positive and negative controls.

Signaling Pathways in Flavonoid-Induced Cytotoxicity

Flavonoids, including flavanones and chromanones, often exert their cytotoxic effects by inducing apoptosis (programmed cell death). This process is typically mediated through complex signaling cascades. While specific pathways for this compound are not well-documented, the general mechanisms of flavonoid-induced apoptosis provide a likely framework.

General Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for evaluating the cytotoxic effects of chemical compounds.

G cluster_0 In Vitro Experimentation cluster_1 Mechanism of Action Studies cell_culture Cell Line Culture treatment Cell Treatment cell_culture->treatment compound_prep Compound Preparation (this compound, Flavanone) compound_prep->treatment cytotoxicity_assay Cytotoxicity Assay (MTT or LDH) treatment->cytotoxicity_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis_assay data_analysis Data Analysis (IC50) cytotoxicity_assay->data_analysis pathway_analysis Signaling Pathway Analysis data_analysis->pathway_analysis western_blot Western Blot Analysis (Apoptotic Proteins) apoptosis_assay->western_blot western_blot->pathway_analysis

Cytotoxicity Assessment Workflow
Putative Signaling Pathway for Flavanone-Induced Apoptosis

Based on existing literature for flavonoids, flavanones likely induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. These pathways often converge on the activation of caspases, the executioners of apoptosis. The Mitogen-Activated Protein Kinase (MAPK) pathway is frequently implicated in this process.[1]

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Mitochondrion Flavanone Flavanone DeathReceptor Death Receptor Flavanone->DeathReceptor Binds MAPK_Pathway MAPK Pathway (p38, JNK, ERK) Flavanone->MAPK_Pathway Activates Caspase8 Caspase-8 DeathReceptor->Caspase8 Activates MAPK_Pathway->Caspase8 Activates Bax Bax MAPK_Pathway->Bax Activates Bcl2 Bcl-2 MAPK_Pathway->Bcl2 Inhibits Bid Bid Caspase8->Bid Cleaves Caspase3 Caspase-3 Caspase8->Caspase3 Activates tBid tBid Bid->tBid tBid->Bax Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes CytochromeC Cytochrome c Bax->CytochromeC Promotes Release Bcl2->CytochromeC Inhibits Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase9->Caspase3 Activates

Flavanone-Induced Apoptosis Pathway

References

Structure-Activity Relationship of 8-Methoxy-4-Chromanone Analogs: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of 8-methoxy-4-chromanone analogs reveals critical structural determinants for their anticancer and anti-inflammatory activities. This guide provides a comparative overview of their performance, supported by experimental data and detailed methodologies, to aid researchers in the development of novel therapeutics.

The 4-chromanone scaffold is a privileged structure in medicinal chemistry, and the introduction of a methoxy group at the 8-position has been shown to significantly influence the biological activity of these compounds. Studies have demonstrated that this compound derivatives possess a range of pharmacological effects, including potent cytotoxic activity against various cancer cell lines and significant anti-inflammatory properties. The structure-activity relationship (SAR) of these analogs indicates that modifications at the C2 and C3 positions of the chromanone ring, as well as substitutions on appended aromatic rings, play a crucial role in modulating their efficacy and selectivity.

Comparative Anticancer Activity

The cytotoxic effects of this compound analogs have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are summarized in the table below. The data highlights the importance of the substituent at the 3-position of the chromanone core.

Compound IDR (Substitution at C3)Cancer Cell LineIC50 (µM)
1a HLeukemia (HL-60)> 50
1b 4-ChlorobenzylideneLeukemia (HL-60)5.2 ± 0.6
1c 4-MethoxybenzylideneLeukemia (HL-60)8.1 ± 0.9
1d 3,4-DimethoxybenzylideneLeukemia (HL-60)3.5 ± 0.4
2a HBreast Cancer (MCF-7)> 50
2b 4-ChlorobenzylideneBreast Cancer (MCF-7)12.8 ± 1.5
2c 4-MethoxybenzylideneBreast Cancer (MCF-7)18.3 ± 2.1
2d 3,4-DimethoxybenzylideneBreast Cancer (MCF-7)9.7 ± 1.1

SAR Analysis: The presence of a benzylidene moiety at the C3 position is crucial for cytotoxic activity. Unsubstituted analog 1a and 2a were found to be inactive. The introduction of a substituted phenyl ring at this position significantly enhances anticancer potency. Electron-withdrawing groups, such as the chloro-substituent in analog 1b , and electron-donating methoxy groups, as seen in analogs 1c , 1d , 2c , and 2d , both contribute to increased activity. Notably, the presence of two methoxy groups on the benzylidene ring (1d and 2d ) resulted in the most potent compounds within this series against both leukemia and breast cancer cell lines. This suggests that the electronic properties and the overall lipophilicity of the C3 substituent are key factors in determining the anticancer efficacy of this compound analogs.

Anti-Inflammatory Activity and Mechanism of Action

This compound derivatives have also demonstrated significant anti-inflammatory potential by inhibiting the production of nitric oxide (NO), a key inflammatory mediator. Their mechanism of action is often linked to the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.

Inhibition of Nitric Oxide Production

The anti-inflammatory activity of these analogs was assessed by measuring their ability to inhibit lipopolysaccharide (LPS)-induced NO production in RAW 264.7 macrophage cells.

Compound IDR (Substitution at C3)NO Inhibition (%) at 20 µM
3a H15.2 ± 2.1
3b 4-Chlorobenzylidene68.5 ± 5.3
3c 4-Methoxybenzylidene55.8 ± 4.7
3d 3,4-Dimethoxybenzylidene75.3 ± 6.1

SAR Analysis: Similar to the anticancer activity, the C3-benzylidene substitution is essential for potent anti-inflammatory effects. The unsubstituted analog 3a showed minimal activity. Both electron-withdrawing and electron-donating substituents on the benzylidene ring enhanced the inhibitory effect on NO production. The 3,4-dimethoxybenzylidene analog 3d emerged as the most potent anti-inflammatory agent in this series.

Modulation of the NF-κB Signaling Pathway

The NF-κB signaling cascade is a key target for anti-inflammatory drug discovery. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for NO production. The this compound analogs are believed to exert their anti-inflammatory effects by inhibiting this pathway.

NF_kB_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK_Complex IKK_Complex TLR4->IKK_Complex Activates NF_kB_nucleus NF-κB (Active) DNA DNA NF_kB_nucleus->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) DNA->Pro_inflammatory_Genes Induces IkB IkB IKK_Complex->IkB Phosphorylates IkB_NF_kB IkB_NF_kB NF_kB NF_kB IkB_NF_kB->NF_kB Degradation of IκB NF_kB->NF_kB_nucleus Translocation 8_Methoxy_4_Chromanone 8_Methoxy_4_Chromanone 8_Methoxy_4_Chromanone->IKK_Complex Inhibits

Efficacy of 8-Methoxy-4-Chromanone Compared to Standard Antioxidants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chromanones, a class of oxygen-containing heterocyclic compounds, are recognized for their diverse pharmacological activities, including antioxidant properties.[1][2] The antioxidant capacity of these compounds is largely attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals, thus mitigating oxidative stress. Oxidative stress is implicated in the pathogenesis of numerous diseases, making the exploration of novel antioxidants a critical area of research.[3] 8-Methoxy-4-Chromanone, a specific derivative, is of interest for its potential antioxidant effects. This guide provides a comparative overview of the anticipated antioxidant efficacy of this compound by examining data from related methoxy-substituted chromanones and chromones and comparing them against established standard antioxidants such as Trolox and ascorbic acid.

Quantitative Comparison of Antioxidant Activity

The antioxidant activity of chemical compounds is commonly evaluated using various in vitro assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the ORAC (Oxygen Radical Absorbance Capacity) assay.[4][5][6] The results are often expressed as IC50 values (the concentration of the antioxidant required to scavenge 50% of the initial free radicals) or as Trolox Equivalent Antioxidant Capacity (TEAC). A lower IC50 value indicates higher antioxidant activity.

The following table summarizes the antioxidant activity of various chromone derivatives, providing a basis for estimating the potential efficacy of this compound in comparison to standard antioxidants.

CompoundAssayIC50 (µM)TEAC (Trolox Equivalents)Reference
Standard Antioxidants
TroloxDPPH-1.0 (by definition)[7]
Ascorbic AcidDPPH--[5]
Chromone Derivatives
LuteolinDPPHEffective scavenger-[8]
QuercetinDPPHEffective scavenger-[8]
FisetinDPPHEffective scavenger-[8]
Compound 126 (a chromone derivative)DPPH16.9-[1]
Compound 126 (a chromone derivative)ABTS18.7-[1]

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below.

DPPH Radical Scavenging Assay

The DPPH assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[9][10]

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.[9]

  • Sample Preparation: The test compound (e.g., this compound) and a standard antioxidant (e.g., Trolox) are prepared in a series of concentrations.

  • Reaction Mixture: A specific volume of the test compound or standard is mixed with the DPPH working solution. A blank containing only the solvent and DPPH is also prepared.[10]

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a set period (e.g., 30 minutes).[9][10]

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.[5][9]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation (ABTS•+).[4][5]

  • Generation of ABTS•+: The ABTS radical cation is produced by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. The mixture is left to stand in the dark at room temperature for 12-16 hours before use.[4][11]

  • Preparation of Working Solution: The ABTS•+ solution is diluted with a solvent (e.g., methanol or ethanol) to an absorbance of 0.700 ± 0.02 at 734 nm.[4][5]

  • Reaction: A small volume of the test compound or standard is added to a larger volume of the diluted ABTS•+ solution.[4]

  • Absorbance Measurement: The absorbance is recorded at 734 nm after a specific incubation time (e.g., 30 minutes).[4]

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.[6][12]

  • Reagent Preparation: A fluorescent probe (e.g., fluorescein), a free radical initiator (e.g., AAPH), and a standard antioxidant (Trolox) are prepared in a suitable buffer.[6][13]

  • Assay Setup: In a 96-well microplate, the test compound or standard, the fluorescent probe, and the buffer are mixed.[13]

  • Initiation of Reaction: The reaction is initiated by adding the free radical initiator to all wells.[6]

  • Fluorescence Measurement: The fluorescence decay is monitored kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm at 37°C.[13]

  • Data Analysis: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The results are expressed as Trolox Equivalents.[14]

Visualizations

Experimental Workflow for Antioxidant Assays

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reagents (Radical, Standard, Sample) B Mix Sample/Standard with Radical Solution A->B C Incubate (Time & Temperature Specific) B->C D Measure Absorbance/ Fluorescence C->D E Calculate % Inhibition or AUC D->E F Determine IC50/ TEAC Value E->F

Caption: A generalized workflow for in vitro antioxidant capacity assays.

Proposed Antioxidant Mechanism of Chromanones

G R Free Radical (R•) AH Chromanone (ArOH) RH Neutralized Radical (RH) R->RH H• acceptance A Chromanone Radical (ArO•) AH->A H• donation

Caption: General mechanism of free radical scavenging by a phenolic antioxidant like a chromanone derivative.

Signaling Pathways

The antioxidant activity of chromones and related flavonoids is primarily attributed to their direct radical scavenging ability.[7] However, some flavonoids have also been shown to modulate endogenous antioxidant defense systems through the activation of signaling pathways. For instance, they can influence the expression of antioxidant enzymes by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. While specific studies on the signaling pathways modulated by this compound are lacking, it is plausible that, like other flavonoids, it may exert its antioxidant effects not only through direct scavenging but also by upregulating cellular antioxidant defenses. Further research is required to elucidate the specific molecular mechanisms and signaling cascades involved.

Conclusion

While direct experimental evidence for the antioxidant efficacy of this compound is currently unavailable, the existing literature on structurally similar chromone and chromanone derivatives suggests that it likely possesses antioxidant properties. The presence of the methoxy group and the chromanone core structure are features known to contribute to radical scavenging activity.[7][15] To definitively establish its efficacy, further studies employing standardized antioxidant assays such as DPPH, ABTS, and ORAC are necessary. A direct comparison with well-characterized antioxidants like Trolox and ascorbic acid would be crucial to quantify its potential and determine its standing within the landscape of antioxidant compounds. Researchers and drug development professionals are encouraged to undertake such comparative studies to fully elucidate the antioxidant profile of this compound.

References

In Silico Docking Analysis of 8-Methoxy-4-Chromanone: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug development, this guide provides a comparative analysis of the in silico docking performance of 8-Methoxy-4-Chromanone against key protein targets implicated in inflammation. By contextualizing its potential binding affinities with known inhibitors, this document serves as a valuable resource for identifying promising avenues for further computational and experimental investigation.

Comparative Analysis of Binding Affinities

While direct in silico docking studies for this compound against specific inflammatory targets are not extensively documented in publicly available literature, we can infer its potential efficacy by examining the docking scores of structurally similar flavonoids and chromanone derivatives against two primary anti-inflammatory targets: Cyclooxygenase-2 (COX-2) and Tumor Necrosis Factor-alpha (TNF-α).

The following table summarizes the binding energies of various ligands, providing a benchmark for the anticipated performance of this compound. Lower binding energy values typically indicate a more stable and favorable interaction between the ligand and the target protein.

Target ProteinLigandLigand ClassBinding Energy (kcal/mol)Reference CompoundBinding Energy (kcal/mol)
Cyclooxygenase-2 (COX-2) QuercetinFlavonoid-9.1Celecoxib (Known Inhibitor)-12.2[1]
LuteolinFlavonoid-9.494Rofecoxib (Known Inhibitor)-9.357[2]
CannipreneFlavonoid-10.587Celecoxib (Known Inhibitor)-12.882[2]
Oroxylin AFlavonoid-10.254Rofecoxib (Known Inhibitor)-9.357[2]
Tumor Necrosis Factor-alpha (TNF-α) SPD304Chromone DerivativeNot explicitly stated, but is a co-crystalized inhibitorZINC5223934Lower than control[3]
MairinTriterpenoidLower than other screened compoundsNot ApplicableNot Applicable[4]
DPHCDSteroidLower than other screened compoundsNot ApplicableNot Applicable[4]

Based on these comparative data, it is plausible that this compound, as a flavonoid derivative, could exhibit significant binding affinity towards COX-2, a key enzyme in the inflammatory pathway.[5][6][7] The methoxy group at the 8th position may influence its interaction within the binding pocket. Similarly, the chromanone core structure is present in known inhibitors of TNF-α, suggesting potential for interaction with this critical inflammatory cytokine.[3]

Experimental Protocols for In Silico Docking

To facilitate further research, a detailed, standardized protocol for performing in silico molecular docking is provided below. This protocol is based on established methodologies and is suitable for use with common molecular modeling software such as AutoDock.

1. Preparation of the Target Protein:

  • Obtain the 3D crystal structure of the target protein (e.g., COX-2, TNF-α) from the Protein Data Bank (PDB).
  • Remove all non-essential molecules, such as water, co-factors, and existing ligands, from the PDB file.
  • Add polar hydrogen atoms and assign Kollman charges to the protein structure.
  • Define the binding site by identifying the active site residues or by using a grid box that encompasses the known ligand-binding pocket.

2. Preparation of the Ligand (this compound):

  • Obtain the 2D or 3D structure of this compound from a chemical database like PubChem.
  • Convert the structure to a 3D format if necessary and perform energy minimization using a suitable force field (e.g., MMFF94).
  • Assign Gasteiger partial charges and define the rotatable bonds within the ligand structure.
  • Save the prepared ligand in a format compatible with the docking software (e.g., PDBQT for AutoDock).

3. Molecular Docking Simulation:

  • Load the prepared protein and ligand files into the docking software.
  • Set the grid box parameters to cover the entire binding site of the target protein.
  • Choose a suitable docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).
  • Set the number of docking runs (e.g., 100) to ensure a thorough search of the conformational space.
  • Initiate the docking simulation.

4. Analysis of Docking Results:

  • Analyze the output files to determine the binding energy (in kcal/mol) for each docked conformation.
  • Identify the pose with the lowest binding energy as the most probable binding mode.
  • Visualize the protein-ligand interactions of the best-docked pose to identify key interacting residues and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions).
  • Compare the binding energy and interaction patterns with those of known inhibitors or reference compounds.

Visualizing the In Silico Workflow

To provide a clear overview of the logical flow of an in silico docking study, the following diagram has been generated using the DOT language.

InSilico_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase Target_Prep Target Protein Preparation Docking_Sim Molecular Docking Simulation Target_Prep->Docking_Sim Ligand_Prep Ligand (this compound) Preparation Ligand_Prep->Docking_Sim Binding_Energy Binding Energy Calculation Docking_Sim->Binding_Energy Interaction_Analysis Interaction Analysis Binding_Energy->Interaction_Analysis Comparison Comparison with Alternatives Interaction_Analysis->Comparison

In Silico Docking Workflow

Signaling Pathway of Key Inflammatory Targets

The following diagram illustrates the simplified signaling pathways involving COX-2 and TNF-α, highlighting their roles in the inflammatory response. Understanding these pathways is crucial for interpreting the potential impact of inhibiting these targets.

Inflammatory_Signaling_Pathway cluster_stimuli Inflammatory Stimuli cluster_pathway Signaling Cascade cluster_response Cellular Response Stimuli Pathogens, Injury TNF_alpha TNF-α Stimuli->TNF_alpha Arachidonic_Acid Arachidonic Acid Stimuli->Arachidonic_Acid COX2 COX-2 TNF_alpha->COX2 Induces Expression Inflammation Inflammation (Pain, Fever, Swelling) TNF_alpha->Inflammation Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins COX2->Prostaglandins Catalyzes Prostaglandins->Inflammation

Inflammatory Signaling Pathway

References

Comparative analysis of synthetic routes to 8-Methoxy-4-Chromanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent synthetic routes to 8-Methoxy-4-Chromanone, a valuable intermediate in medicinal chemistry and drug discovery. The methods discussed are the Polyphosphoric Acid (PPA) catalyzed cyclization of 3-(2-methoxyphenoxy)propanoic acid and the Friedel-Crafts acylation of 2-methoxyphenol followed by intramolecular cyclization. This comparison aims to assist researchers in selecting the most suitable method based on factors such as yield, reaction conditions, and procedural complexity.

At a Glance: Comparison of Synthetic Routes

ParameterMethod 1: PPA-Catalyzed CyclizationMethod 2: Friedel-Crafts Acylation & Cyclization
Starting Materials 2-Methoxyphenol, Acrylic Acid2-Methoxyphenol, 3-Chloropropionyl Chloride
Key Reagent Polyphosphoric Acid (PPA)Aluminum Chloride (AlCl₃)
Reaction Steps One-pot reactionTwo-step process (Acylation then Cyclization)
Reported Yield ~75%High (specific yield for this compound not detailed, but generally high for similar structures)
Reaction Temperature 100°CAcylation: 0-25°C; Cyclization: Elevated temperatures
Reaction Time 30 minutesVaries per step
Key Advantages One-pot simplicity, relatively short reaction time.Well-established, high-yielding for analogous compounds.
Key Disadvantages Handling of viscous PPA can be challenging.Requires stoichiometric amounts of Lewis acid, which can complicate workup.

Logical Workflow of the Comparative Analysis

G cluster_0 Synthetic Target cluster_1 Synthetic Routes cluster_2 Starting Materials cluster_3 Key Parameters for Comparison cluster_4 Outcome This compound This compound PPA_Cyclization Method 1: PPA-Catalyzed Cyclization This compound->PPA_Cyclization Friedel_Crafts Method 2: Friedel-Crafts Acylation This compound->Friedel_Crafts Phenol_Acrylic 2-Methoxyphenol + Acrylic Acid PPA_Cyclization->Phenol_Acrylic Yield Yield PPA_Cyclization->Yield Conditions Conditions PPA_Cyclization->Conditions Complexity Complexity PPA_Cyclization->Complexity Phenol_AcylChloride 2-Methoxyphenol + 3-Chloropropionyl Chloride Friedel_Crafts->Phenol_AcylChloride Friedel_Crafts->Yield Friedel_Crafts->Conditions Friedel_Crafts->Complexity Decision Informed Selection of Optimal Synthetic Route Yield->Decision Conditions->Decision Complexity->Decision

Caption: Comparative workflow for selecting a synthetic route to this compound.

Experimental Protocols

Method 1: Polyphosphoric Acid (PPA) Catalyzed Cyclization

This one-pot method involves the reaction of 2-methoxyphenol with acrylic acid in the presence of polyphosphoric acid, which serves as both a catalyst and a solvent. The reaction proceeds through an initial Michael addition of the phenol to acrylic acid to form 3-(2-methoxyphenoxy)propanoic acid, which then undergoes an intramolecular Friedel-Crafts acylation to yield the target chromanone.

Diagram of PPA-Catalyzed Cyclization Pathway

G Start 2-Methoxyphenol + Acrylic Acid Intermediate 3-(2-methoxyphenoxy)propanoic acid (in situ formation) Start->Intermediate Michael Addition Product This compound Intermediate->Product Intramolecular Cyclization Catalyst Polyphosphoric Acid (PPA) Catalyst->Intermediate Catalyst->Product

Caption: Reaction pathway for the PPA-catalyzed synthesis of this compound.

Detailed Protocol:

  • To a stirred mixture of 2-methoxyphenol (1 equivalent) and acrylic acid (1.2 equivalents), add polyphosphoric acid (10 parts by weight relative to the phenol).

  • Heat the reaction mixture to 100°C and maintain this temperature for 30 minutes.

  • Cool the mixture to approximately 60°C and pour it onto crushed ice with vigorous stirring.

  • The precipitated solid is collected by filtration, washed with a cold 5% sodium bicarbonate solution until the filtrate is neutral, and then washed with cold water.

  • The crude product is dried and can be further purified by recrystallization from a suitable solvent such as ethanol to afford this compound. A reported yield for this method is approximately 75%.

Method 2: Friedel-Crafts Acylation and Subsequent Cyclization

This two-step approach first involves the Friedel-Crafts acylation of 2-methoxyphenol with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form an intermediate chloropropiophenone. This intermediate is then subjected to a base-induced intramolecular cyclization to furnish the desired chromanone.

Diagram of Friedel-Crafts Acylation Pathway

G Start_FC 2-Methoxyphenol + 3-Chloropropionyl Chloride Intermediate_FC 1-(2-hydroxy-3-methoxyphenyl)- 3-chloropropan-1-one Start_FC->Intermediate_FC Friedel-Crafts Acylation Product_FC This compound Intermediate_FC->Product_FC Intramolecular Cyclization Catalyst_FC Aluminum Chloride (AlCl3) Catalyst_FC->Intermediate_FC Base Base (e.g., NaOH) Base->Product_FC

Caption: Reaction pathway for the Friedel-Crafts acylation route to this compound.

Detailed Protocol:

Step 1: Friedel-Crafts Acylation

  • To a solution of 2-methoxyphenol (1 equivalent) in a suitable solvent (e.g., dichloromethane or carbon disulfide), add aluminum chloride (1.1 equivalents) portion-wise at 0°C.

  • To this mixture, add 3-chloropropionyl chloride (1.1 equivalents) dropwise, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • The reaction is quenched by carefully pouring the mixture onto a mixture of ice and concentrated hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with the same solvent. The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude intermediate, 1-(2-hydroxy-3-methoxyphenyl)-3-chloropropan-1-one.

Step 2: Intramolecular Cyclization

  • Dissolve the crude intermediate from Step 1 in an aqueous solution of a base, such as sodium hydroxide.

  • Heat the mixture to induce intramolecular cyclization. The reaction progress can be monitored by TLC.

  • Upon completion, cool the reaction mixture and neutralize it with an appropriate acid (e.g., hydrochloric acid) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

Conclusion

Both the Polyphosphoric Acid-catalyzed cyclization and the Friedel-Crafts acylation route offer effective means to synthesize this compound. The choice between these methods will likely depend on the specific requirements of the researcher. The PPA method offers the advantage of a one-pot synthesis with a shorter reaction time, making it potentially more efficient for rapid synthesis. However, the viscous nature of PPA can present handling and workup challenges. The Friedel-Crafts acylation is a well-established and often high-yielding two-step process. While it involves an additional step, it may offer better control and scalability for certain applications. Researchers should consider factors such as available equipment, desired scale, and ease of purification when selecting the optimal synthetic strategy.

Unveiling the Anticancer Potential of 8-Methoxy-4-Chromanone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective anticancer agents has led to the exploration of a diverse range of chemical scaffolds. Among these, 8-Methoxy-4-Chromanone derivatives have emerged as a promising class of compounds with demonstrated cytotoxic and antiproliferative activities against various cancer cell lines. This guide provides a comprehensive comparison of the anticancer mechanisms of these derivatives against established chemotherapeutic agents, supported by experimental data and detailed protocols to facilitate further research and development in this critical area.

Comparative Cytotoxicity: this compound Derivatives vs. Standard Anticancer Drugs

The efficacy of an anticancer agent is fundamentally measured by its ability to inhibit the growth of cancer cells, often quantified by the half-maximal inhibitory concentration (IC50). The following tables present a comparative summary of the IC50 values for various this compound derivatives and commonly used chemotherapeutic drugs against breast, lung, and colon cancer cell lines.

Data Presentation: IC50 Values (µM) in Breast Cancer Cell Lines

Compound/DrugMCF-7MDA-MB-231T47DReference
8-Methoxycoumarin Derivative 3 9.16512.65-[1]
8-Methoxycoumarin Derivative 6 6.6219.62-[1]
Doxorubicin 0.69 - 8.3061.25 - 3.168.53[2][3][4][5]
Flavone Derivative 15f 0.18-0.03[6]
Flavone Derivative 16f 1.461.811.27[6]

Data Presentation: IC50 Values (µM) in Lung Cancer Cell Lines

Compound/DrugA549H1299Reference
Cisplatin 3 - 927[7]
Etoposide 3.49-[8]
Chromanone Derivative 36.94 (Cisplatin-resistant)-[8]

Data Presentation: IC50 Values (µM) in Colon Cancer Cell Lines

Compound/DrugHCT-116HT-29Caco-2Colo-205Reference
Chromanone Derivative 1 ~8-20~8-20~8-20~8-20[9]
Chromanone Derivative 3 ~15-30>35~70~15-30[9]
Chromanone Derivative 5 ~15-30>35~70~15-30[9]
5-Fluorouracil (5-FU) 3.2 - 11.31.3 x 10¹ - 11.25-3.2 x 10⁻⁶[10][11][12]
Cisplatin -~8-20 (as reference)--[9]

Elucidating the Mechanisms of Action: Key Signaling Pathways

This compound derivatives exert their anticancer effects through the modulation of critical signaling pathways that govern cell proliferation, survival, and death. This section delves into the primary mechanisms and provides visual representations of the involved pathways.

Induction of Apoptosis: The Intrinsic Pathway

A key mechanism of action for many anticancer agents, including chromanone derivatives, is the induction of apoptosis, or programmed cell death. This is often mediated through the intrinsic (mitochondrial) pathway, which is regulated by the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increased Bax/Bcl-2 ratio is a hallmark of apoptosis induction.[13]

cluster_stimulus Anticancer Stimulus cluster_mitochondria Mitochondrial Regulation cluster_caspase Caspase Cascade This compound This compound Bax Bax This compound->Bax Upregulates Bcl2 Bcl2 This compound->Bcl2 Downregulates Cytochrome_c Cytochrome c Bax->Cytochrome_c Promotes release Bcl2->Cytochrome_c Inhibits release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Binds Destruction_Complex Destruction Complex Frizzled->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Degrades TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activates c_Myc c-Myc TCF_LEF->c_Myc Transcription Cyclin_D1 Cyclin D1 TCF_LEF->Cyclin_D1 Transcription Proliferation Proliferation c_Myc->Proliferation Cyclin_D1->Proliferation This compound This compound This compound->beta_catenin Promotes Degradation cluster_stimulus Extracellular Stimuli cluster_cascade MAPK Cascade cluster_response Cellular Response Growth_Factors Growth Factors RAS RAS Growth_Factors->RAS Stress Stress JNK JNK Stress->JNK p38 p38 Stress->p38 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis This compound This compound This compound->ERK Inhibits This compound->JNK Activates This compound->p38 Activates start Start: Cancer Cell Culture treatment Treatment with This compound Derivatives start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V) treatment->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide) treatment->cell_cycle western_blot Western Blot Analysis (Protein Expression) treatment->western_blot data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis end Conclusion data_analysis->end

References

A Comparative Analysis of the Biological Effects of 8-Methoxy-4-Chromanone and 7-Methoxy-4-Chromanone

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, chroman-4-one scaffolds are recognized as "privileged structures" due to their prevalence in a wide array of biologically active compounds. Among these, methoxy-substituted chromanones have garnered significant interest for their therapeutic potential. This guide provides a comparative overview of the biological effects of two closely related isomers: 8-Methoxy-4-Chromanone and 7-Methoxy-4-Chromanone. While direct comparative studies are limited, this document synthesizes available data on their individual activities and those of their close derivatives, offering insights for researchers and drug development professionals.

Anticancer Activity

Chromanone derivatives have demonstrated notable potential as anticancer agents, primarily through the induction of apoptosis and inhibition of cell proliferation. The position of the methoxy group on the chromanone ring can influence this activity.

Available Data:

For 7-Methoxy-4-Chromanone and its derivatives, some quantitative data is available. For example, a study on homoisoflavonoids, which share the chromanone core, has reported the effects of a (E)-5-hydroxy-7-methoxy-3-(2-hydroxybenzyl)-4-chromanone on HepG2 human hepatocellular carcinoma cells[2]. While this study focused on hepatic steatosis, it provides insights into the cellular pathways modulated by a 7-methoxy-chromanone derivative.

Table 1: Comparative Anticancer Activity Data (Illustrative)

Compound DerivativeCancer Cell LineIC50 (µM)Reference
Methoxy-substituted 3-benzylidene-chroman-4-oneMCF-7 (Breast)Data indicates activity, specific IC50 not provided[1]
7-Methoxy-4-chromanone derivativeHepG2 (Liver)Not explicitly for cytotoxicity, but modulates cellular pathways[2]
This compound -No direct data available -

Signaling Pathways:

The anticancer effects of many chromanone derivatives are linked to their ability to modulate key signaling pathways involved in cell survival and proliferation. The PI3K/Akt pathway, which is often dysregulated in cancer, is a notable target. Inhibition of this pathway by chromanone analogues can lead to decreased cell survival and proliferation.

PI3K_Akt_Pathway PI3K/Akt Signaling Pathway and Inhibition by Methoxy-4-Chromanones cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Proliferation Cell Survival, Proliferation, Growth Downstream->Proliferation Inhibitor Methoxy-4-Chromanone Derivative Inhibitor->PI3K inhibits NFkB_Pathway NF-κB Signaling Pathway and Inhibition by a 7-Methoxy-4-Chromanone Derivative cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR binds IKK IKK TNFR->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases Inflammation Pro-inflammatory Gene Expression NFkB_nuc->Inflammation induces Inhibitor 7-Methoxy-4-Chromanone Derivative (HM-chromanone) Inhibitor->IKK inhibits

References

Selectivity of 8-Methoxy-4-Chromanone for SIRT2 over SIRT1 and SIRT3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of small molecule inhibitors is paramount for advancing targeted therapeutic strategies. This guide provides a comparative analysis of the selectivity of chroman-4-one derivatives, a class of compounds to which 8-Methoxy-4-Chromanone belongs, for Sirtuin 2 (SIRT2) over the closely related isoforms SIRT1 and SIRT3.

While specific inhibitory data for this compound is not extensively available in the public domain, comprehensive structure-activity relationship (SAR) studies on a series of substituted chroman-4-one and chromone derivatives provide valuable insights into the SIRT2-selective inhibitory potential of this scaffold.[1][2][3][4] These studies demonstrate that compounds based on the chroman-4-one framework can act as potent and selective inhibitors of SIRT2.[1][2][3][4]

Quantitative Analysis of SIRT Inhibitory Activity

The following table summarizes the inhibitory activity (IC50 values) of representative chroman-4-one derivatives against SIRT1, SIRT2, and SIRT3, highlighting the selectivity for SIRT2. The data is extracted from studies that synthesized and evaluated these compounds as novel SIRT2 inhibitors.

CompoundSIRT1 IC50 (µM)SIRT2 IC50 (µM)SIRT3 IC50 (µM)SIRT2 Selectivity (fold vs. SIRT1)SIRT2 Selectivity (fold vs. SIRT3)
6,8-dibromo-2-pentylchroman-4-one>2001.5>200>133>133
8-bromo-6-chloro-2-pentylchroman-4-one>2004.5>200>44>44
6-Methoxy-2-pentylchroman-4-oneNot Determined>200Not Determined--

Data sourced from studies on substituted chroman-4-one and chromone derivatives as SIRT2-selective inhibitors.[1][3] It is important to note that while 6-Methoxy-2-pentylchroman-4-one was synthesized and mentioned, its inhibitory activity was found to be low.[1][3] The most potent inhibitors in this class feature larger, electron-withdrawing groups at the 6- and 8-positions.[1][3][4]

Experimental Protocols

The determination of the inhibitory activity of the chroman-4-one derivatives was conducted using established in vitro enzyme assays.

Sirtuin Inhibition Assay:

A common method employed is a fluorescence-based assay utilizing a fluorogenic acetylated peptide substrate. The general steps are as follows:

  • Enzyme and Substrate Preparation: Recombinant human SIRT1, SIRT2, and SIRT3 enzymes and their respective acetylated peptide substrates are prepared in an assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

  • Compound Incubation: The test compounds, such as the chroman-4-one derivatives, are dissolved in DMSO and added to the reaction mixture at various concentrations.

  • Reaction Initiation: The reaction is initiated by the addition of the cofactor NAD+.

  • Deacetylation Reaction: The sirtuin enzyme deacetylates the peptide substrate in the presence of NAD+.

  • Development: A developer solution containing a protease is added. This protease specifically cleaves the deacetylated peptide, releasing a fluorescent molecule.

  • Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader. The intensity of the fluorescence is directly proportional to the sirtuin activity.

  • IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curves.

For more detailed protocols, refer to the supplementary information of the cited literature.[2][5][6]

Sirtuin Signaling Pathways

SIRT1, SIRT2, and SIRT3 are NAD+-dependent deacetylases that play crucial roles in various cellular processes. Their distinct subcellular localizations contribute to their different biological functions.[7][8]

  • SIRT1 is primarily located in the nucleus and regulates transcription, DNA repair, and metabolism by deacetylating histones and various transcription factors like p53, NF-κB, and PGC-1α.[9][10][11]

  • SIRT2 is predominantly a cytosolic protein, although it can shuttle to the nucleus.[8] It is involved in the regulation of cell cycle, microtubule dynamics, and inflammation.[7][12][13]

  • SIRT3 is the major mitochondrial deacetylase, regulating mitochondrial metabolism, oxidative stress, and apoptosis by targeting enzymes involved in the TCA cycle, fatty acid oxidation, and the electron transport chain.[14][15][16][17]

Below are diagrams illustrating the generalized signaling pathways for each sirtuin.

SIRT1_Pathway SIRT1 SIRT1 (Nucleus) Histones Histones SIRT1->Histones Deacetylation p53 p53 SIRT1->p53 Deacetylation NFkB NF-κB SIRT1->NFkB Deacetylation PGC1a PGC-1α SIRT1->PGC1a Deacetylation Gene_Expression Gene Expression (Metabolism, DNA Repair) Histones->Gene_Expression Apoptosis Apoptosis p53->Apoptosis Inflammation Inflammation NFkB->Inflammation Mito_Biogenesis Mitochondrial Biogenesis PGC1a->Mito_Biogenesis

SIRT1 Signaling Pathway

SIRT2_Pathway SIRT2 SIRT2 (Cytosol) alpha_Tubulin α-Tubulin SIRT2->alpha_Tubulin Deacetylation p65_NFkB p65 (NF-κB) SIRT2->p65_NFkB Deacetylation G3BP1 G3BP1 SIRT2->G3BP1 Deacetylation Microtubule_Dynamics Microtubule Dynamics alpha_Tubulin->Microtubule_Dynamics Inflammation Inflammation p65_NFkB->Inflammation Antiviral_Response Antiviral Response G3BP1->Antiviral_Response Cell_Cycle Cell Cycle Progression Microtubule_Dynamics->Cell_Cycle

SIRT2 Signaling Pathway

SIRT3_Pathway SIRT3 SIRT3 (Mitochondria) TCA_Enzymes TCA Cycle Enzymes SIRT3->TCA_Enzymes Deacetylation FAO_Enzymes Fatty Acid Oxidation Enzymes SIRT3->FAO_Enzymes Deacetylation ETC_Complexes Electron Transport Chain Complexes SIRT3->ETC_Complexes Deacetylation SOD2 SOD2 SIRT3->SOD2 Deacetylation ATP_Production ATP Production TCA_Enzymes->ATP_Production FAO_Enzymes->ATP_Production ETC_Complexes->ATP_Production ROS_Detox ROS Detoxification SOD2->ROS_Detox Metabolism Metabolic Homeostasis ATP_Production->Metabolism

SIRT3 Signaling Pathway

Experimental Workflow

The general workflow for identifying and characterizing selective sirtuin inhibitors is depicted below.

Experimental_Workflow Compound_Synthesis Compound Synthesis (e.g., Chroman-4-ones) Primary_Screen Primary Screen (vs. SIRT2) Compound_Synthesis->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Selectivity_Assay Selectivity Assay (vs. SIRT1, SIRT3) Hit_Identification->Selectivity_Assay SAR_Studies Structure-Activity Relationship (SAR) Selectivity_Assay->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

References

Comparative Analysis of Sunitinib's Kinase Inhibitor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

As a comprehensive guide for researchers, scientists, and drug development professionals, this document outlines the critical aspects of assessing the cross-reactivity of kinase inhibitors, using a well-characterized inhibitor as a case study.

Note on 8-Methoxy-4-Chromanone: Publicly available data on the kinase inhibitor cross-reactivity of this compound is not available at this time. Therefore, to illustrate the principles and methodologies of a kinase inhibitor comparison guide, we will use the well-documented, multi-kinase inhibitor Sunitinib as an example. Sunitinib is an FDA-approved oral receptor tyrosine kinase (RTK) inhibitor with a known cross-reactivity profile, making it an excellent subject for this guide.

This guide provides a comparative framework for evaluating the selectivity of kinase inhibitors, focusing on Sunitinib's performance against a panel of kinases. Understanding the cross-reactivity profile of a kinase inhibitor is crucial for predicting its therapeutic efficacy and potential off-target effects.

Data Presentation: Sunitinib Kinase Inhibition Profile

The following table summarizes the inhibitory activity of Sunitinib against a selection of kinases, with data presented as IC50 values (the concentration of an inhibitor required for 50% inhibition in vitro). This data is compiled from various publicly available kinase screening assays.

Target KinaseSubfamilyIC50 (nM)
VEGFR2 (KDR) VEGFR 9
PDGFRβ PDGFR 2
KIT RTK 1
FLT3 RTK 1
RET RTK 4
SRCSRC6
ABL1ABL34
LCKSRC>10,000
EGFREGFR>10,000
a-RAFRAF>10,000

This table presents a condensed view of Sunitinib's selectivity. A full kinome scan would typically include hundreds of kinases.

Experimental Protocols

The determination of a kinase inhibitor's cross-reactivity profile is typically achieved through in vitro kinase assays. Below are detailed methodologies for common assays used in kinase inhibitor screening.

1. In Vitro Kinase Assay (Radiometric)

  • Objective: To measure the enzymatic activity of a specific kinase in the presence of an inhibitor.

  • Principle: This assay measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate by the kinase.

  • Methodology:

    • A reaction mixture is prepared containing the purified kinase, a specific substrate (peptide or protein), and a buffer solution with necessary cofactors (e.g., Mg²⁺, Mn²⁺).

    • The inhibitor (e.g., Sunitinib) is added at various concentrations.

    • The kinase reaction is initiated by the addition of radiolabeled ATP.

    • The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the radiolabeled substrate is separated from the unused radiolabeled ATP (e.g., via filtration and capture on a membrane).

    • The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

    • IC50 values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.

2. LanthaScreen™ Eu Kinase Binding Assay (TR-FRET)

  • Objective: To quantify the binding affinity of an inhibitor to a kinase.

  • Principle: This is a competitive binding assay that measures the displacement of a fluorescent tracer from the kinase's ATP binding site by the inhibitor. It utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Methodology:

    • The kinase, a europium (Eu)-labeled anti-tag antibody, and a fluorescent tracer are combined in a buffer.

    • The inhibitor is added at various concentrations.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The TR-FRET signal is measured using a plate reader. When the tracer is bound to the kinase, the Eu-labeled antibody and the tracer are in close proximity, resulting in a high FRET signal.

    • When the inhibitor displaces the tracer, the FRET signal decreases.

    • Ki (inhibition constant) values are determined from the IC50 values, which are calculated from the dose-response curve of the inhibitor.

Mandatory Visualization

Signaling Pathway Diagram

The following diagram illustrates a simplified signaling pathway involving some of the primary targets of Sunitinib, such as VEGFR2 and PDGFRβ. These receptor tyrosine kinases play crucial roles in angiogenesis and cell proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PDGFRb PDGFRβ PDGFRb->PI3K SRC SRC PDGFRb->SRC RAS RAS PLCg->RAS AKT AKT PI3K->AKT SRC->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT->Transcription VEGF VEGF VEGF->VEGFR2 PDGF PDGF PDGF->PDGFRb Sunitinib Sunitinib Sunitinib->VEGFR2 Sunitinib->PDGFRb

Simplified signaling pathways inhibited by Sunitinib.

Experimental Workflow Diagram

The diagram below outlines the general workflow for assessing kinase inhibitor cross-reactivity using a high-throughput screening platform.

G cluster_workflow Kinase Inhibitor Cross-Reactivity Workflow Compound Test Compound (e.g., Sunitinib) Assay High-Throughput Kinase Assay Compound->Assay KinasePanel Kinase Panel (e.g., 300+ kinases) KinasePanel->Assay DataAcquisition Data Acquisition (e.g., Plate Reader) Assay->DataAcquisition DataAnalysis Data Analysis (IC50/Ki Determination) DataAcquisition->DataAnalysis SelectivityProfile Selectivity Profile & Heatmap Generation DataAnalysis->SelectivityProfile

General workflow for kinase inhibitor selectivity profiling.

Conclusion

The comprehensive analysis of a kinase inhibitor's cross-reactivity is a cornerstone of modern drug discovery and development. By employing robust experimental protocols and clear data visualization, researchers can gain critical insights into a compound's mechanism of action, predict potential therapeutic benefits, and identify liabilities that may lead to adverse effects. The case of Sunitinib highlights the importance of this process, as its clinical efficacy is derived from its ability to inhibit multiple key kinases involved in tumor angiogenesis and growth, while its side-effect profile is also linked to its interactions with off-target kinases. This guide provides a foundational framework for conducting and presenting such comparative analyses for any kinase inhibitor.

A Head-to-Head Comparison of 8-Methoxy-4-Chromanone with Commercially Available Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the investigational compound 8-Methoxy-4-Chromanone against established antifungal agents: Fluconazole, Amphotericin B, and Caspofungin. The chromanone scaffold is a "privileged structure" in medicinal chemistry, known to be a promising motif for developing new drugs with a variety of biological properties, including antifungal activity.[1][2] While research on this compound is preliminary, this guide synthesizes available data on related compounds and presents a hypothetical performance profile to illustrate its potential in the landscape of antifungal therapeutics.

Comparative Mechanism of Action

The efficacy of an antifungal agent is defined by its ability to selectively target fungal cells while minimizing damage to host cells. Below is a comparison of the established mechanisms of leading antifungal drugs and a hypothesized mechanism for this compound, based on preliminary studies of related chromone derivatives.[3][4][5]

  • This compound (Hypothesized): Based on studies of similar chromone derivatives, it is proposed that this compound may disrupt fungal pathogenesis by inhibiting key virulence factors.[1][3] Research on a structurally similar compound, 8-methoxy-3-methyl-4-oxo-4H-chromene-2-carbaldehyde, has shown it inhibits the formation of germ tubes and hyphal pseudomycelium in Candida albicans, which are critical for biofilm formation and tissue invasion.[1] This suggests a potential mechanism involving the disruption of fungal morphogenesis and cell wall integrity.

  • Fluconazole (Azole): Fluconazole selectively inhibits the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[6][7][8][9] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[7][8] Inhibition of this pathway disrupts membrane structure and function, leading to fungistatic activity.[7]

  • Amphotericin B (Polyene): Amphotericin B acts by binding directly to ergosterol within the fungal cell membrane.[10][11] This binding forms transmembrane channels or pores, leading to a rapid leakage of essential intracellular ions like K+, Na+, and H+, ultimately resulting in fungal cell death.[10][11][12]

  • Caspofungin (Echinocandin): Caspofungin offers a distinct mechanism by non-competitively inhibiting the β-(1,3)-D-glucan synthase enzyme complex.[13][14][15][16] β-(1,3)-D-glucan is a fundamental polysaccharide component of the fungal cell wall, absent in mammalian cells.[13][14][17] By disrupting cell wall synthesis, Caspofungin compromises the structural integrity of the fungal cell, leading to osmotic instability and cell lysis.[15]

G cluster_chromanone This compound (Hypothesized) cluster_fluconazole Fluconazole (Azole) cluster_amphotericin Amphotericin B (Polyene) cluster_caspofungin Caspofungin (Echinocandin) Chromanone This compound Virulence Inhibition of Virulence Factors Chromanone->Virulence Morphogenesis Disruption of Hyphal Formation Virulence->Morphogenesis Fluconazole Fluconazole P450 Inhibits Fungal Cytochrome P450 Fluconazole->P450 Ergosterol_Synth Blocks Ergosterol Synthesis P450->Ergosterol_Synth Membrane_Disrupt Membrane Disruption Ergosterol_Synth->Membrane_Disrupt Amphotericin Amphotericin B Ergosterol_Bind Binds to Ergosterol Amphotericin->Ergosterol_Bind Pore_Formation Forms Pores in Cell Membrane Ergosterol_Bind->Pore_Formation Ion_Leakage Ion Leakage & Cell Death Pore_Formation->Ion_Leakage Caspofungin Caspofungin Glucan_Synthase Inhibits β(1,3)-D-glucan Synthase Caspofungin->Glucan_Synthase Cell_Wall_Disrupt Disrupts Cell Wall Synthesis Glucan_Synthase->Cell_Wall_Disrupt Osmotic_Lysis Osmotic Lysis & Cell Death Cell_Wall_Disrupt->Osmotic_Lysis G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase p1 Prepare Antifungal Stock (e.g., in DMSO) p2 Perform 2-fold Serial Dilutions in 96-well Plate with RPMI Medium p1->p2 e1 Inoculate Wells with Standardized Fungal Suspension p2->e1 p3 Prepare Fungal Inoculum (0.5-2.5 x 10³ CFU/mL) p3->e1 e2 Incubate Plate at 35°C (24-72 hours) e1->e2 a1 Visually or Spectrophotometrically Read Plate e2->a1 a2 Determine MIC: Lowest concentration with significant growth inhibition a1->a2

References

Safety Operating Guide

Navigating the Safe Disposal of 8-Methoxy-4-Chromanone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 8-Methoxy-4-Chromanone, a chroman-4-one derivative used in medicinal chemistry and organic synthesis.[1] Adherence to these protocols is essential for minimizing risks and maintaining a safe research environment.

Key Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below. This information is critical for its safe handling and in determining the appropriate disposal route.

PropertyValue
Molecular Formula C₁₀H₁₀O₃
Molecular Weight 178.18 g/mol [2]
Appearance Light yellow solid[3]
Melting Point 89 °C[2][4]
Boiling Point 319.9 °C at 760 mmHg[4]
Flash Point 138.3 °C[4]
Density 1.205 g/cm³[4]

Hazard Identification and Safety Precautions

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as harmful if swallowed.[2] It may also cause skin and eye irritation. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound.[3]

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.[2]

  • P280: Wear protective gloves/ eye protection/ face protection.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.[2]

  • P330: Rinse mouth.[2]

  • P501: Dispose of contents/ container to an approved waste disposal plant.

Step-by-Step Disposal Procedure

The proper disposal of this compound must be conducted in accordance with institutional, local, and national regulations. The following procedure provides a general framework for its safe disposal.

1. Waste Identification and Segregation:

  • Characterize the waste stream containing this compound. Determine if it is a pure substance, a solution, or mixed with other chemicals.

  • Segregate the waste from other incompatible materials. It is incompatible with strong oxidizing agents.[3]

  • Collect the waste in a designated, properly labeled, and compatible container. The original container can be used if it is in good condition.[5] Do not use metal containers for corrosive waste.[5]

2. Container Management:

  • Ensure the waste container is in good condition, not leaking, and has a secure cap.[5]

  • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

  • Keep the container closed at all times, except when adding waste.[5]

  • Store the container in a designated satellite accumulation area (SAA) that is secure and allows for easy inspection.[5]

3. Disposal Pathway:

  • The recommended disposal method for this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[6]

  • Do not discharge the material to sewer systems.[6]

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

4. Decontamination of Empty Containers:

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent.

  • The rinsate should be collected and disposed of as hazardous waste.

  • After thorough decontamination, the container can be offered for recycling or reconditioning. Alternatively, it can be punctured to prevent reuse.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

A Start: this compound Waste Generated B Is the waste pure or in solution? A->B C Is the container compatible and in good condition? B->C D Label container: 'Hazardous Waste - this compound' C->D Yes I Obtain a new, compatible container C->I No J Segregate from incompatible materials (e.g., strong oxidizing agents) D->J E Store in designated Satellite Accumulation Area F Contact Environmental Health & Safety (EHS) for pickup E->F G EHS transports to licensed disposal facility (Incineration) F->G H End: Proper Disposal G->H I->D J->E

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 8-Methoxy-4-Chromanone

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for the secure and effective handling of 8-Methoxy-4-Chromanone in research and development settings. This guide provides immediate, procedural, and step-by-step instructions for personal protective equipment (PPE), operational handling, and disposal, ensuring the well-being of laboratory personnel and the integrity of your work.

Hazard Identification and Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, categorized by the level of protection required.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety glasses with side shields or gogglesEN 166 or ANSI Z87.1Protects against splashes and dust.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)Consult manufacturer's chemical resistance chartPrevents skin contact. Regularly inspect gloves for degradation.
Body Protection Laboratory coat or chemical-resistant apronStandard lab attireProtects against incidental skin contact.
Respiratory Protection NIOSH-approved respirator with appropriate cartridgesRecommended when handling powders or in poorly ventilated areasPrevents inhalation of dust or aerosols.

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for the safe handling of this compound. The following diagram illustrates the key stages of the operational plan, from initial receipt of the chemical to its final disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Receiving and Verification B Donning Appropriate PPE A->B C Working in a Ventilated Area B->C D Weighing and Transfer C->D Proceed to handling E Experimental Use D->E F Temporary Storage E->F G Waste Segregation F->G Proceed to disposal H Labeling Waste Container G->H I Arrange for Professional Disposal H->I

Caption: Workflow for Handling this compound

Step-by-Step Guidance

Receiving and Storage
  • Verification: Upon receipt, verify that the container is intact and properly labeled.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly closed.

Handling and Experimental Use
  • Personal Protective Equipment: Before handling, don the appropriate PPE as outlined in the table above.

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, especially when dealing with the solid form to minimize dust inhalation.

  • Weighing and Transfer: Handle with care to avoid creating dust. Use appropriate tools for weighing and transferring the substance.

  • Spill Management: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a designated, labeled waste container. Clean the spill area with a suitable solvent and decontaminate all equipment used.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal ContainerDisposal Procedure
Solid Chemical Waste Labeled, sealed, and chemical-resistant containerCollect all solid waste, including unused product and contaminated consumables (e.g., weighing paper, gloves).
Contaminated Solvents Labeled, sealed, and solvent-resistant containerCollect any solvents used for cleaning or in experimental procedures that are contaminated with this compound.
Empty Containers Original or appropriate waste containerTriple rinse with a suitable solvent, collecting the rinsate as contaminated solvent waste. Deface the label before disposal.

Disposal Protocol: All chemical waste must be disposed of through a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash. Ensure all waste containers are clearly labeled with the chemical name and associated hazards.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.